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GPR35 agonist 1

Cat. No.: B15144060
M. Wt: 354.07 g/mol
InChI Key: AQJFPDDDKBWBAG-UHFFFAOYSA-N
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Description

GPR35 agonist 1 is a useful research compound. Its molecular formula is C10H4BrN5O5 and its molecular weight is 354.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4BrN5O5 B15144060 GPR35 agonist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4BrN5O5

Molecular Weight

354.07 g/mol

IUPAC Name

6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15)

InChI Key

AQJFPDDDKBWBAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3

Origin of Product

United States

Foundational & Exploratory

GPR35 Agonist Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and pain.[1][2] Its expression in immune cells and the gastrointestinal tract underscores its potential role in modulating inflammatory and metabolic processes.[1] This technical guide provides an in-depth overview of the core aspects of GPR35 agonist discovery and development, including its signaling pathways, a summary of known agonists, and detailed experimental protocols for key functional assays.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events through coupling with heterotrimeric G proteins and the recruitment of β-arrestins. The signaling pathways are complex and can be context-dependent, varying with the specific ligand and cell type.[1] GPR35 primarily couples to Gαi/o and Gα12/13 proteins, and also engages β-arrestin-mediated signaling.[2]

Gαi/o-Mediated Signaling

Upon agonist binding, GPR35 activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of downstream effectors such as protein kinase A (PKA).[2]

G_alpha_i_o_signaling cluster_membrane Agonist Agonist GPR35 GPR35 Agonist->GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o AC Adenylyl Cyclase G_alpha_i_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream

Gαi/o Signaling Pathway
Gα12/13-Mediated Signaling

GPR35 activation can also lead to the engagement of Gα12/13 proteins. This pathway is primarily associated with the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton. Activation of RhoA can influence cell shape, motility, and contraction.[2]

G_alpha_12_13_signaling cluster_membrane Agonist Agonist GPR35 GPR35 Agonist->GPR35 G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 RhoGEF RhoGEF G_alpha_12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal Cytoskeletal Rearrangement ROCK->Cytoskeletal beta_arrestin_signaling cluster_membrane Agonist Agonist GPR35 GPR35-P Agonist->GPR35 beta_Arrestin β-Arrestin GPR35->beta_Arrestin MAPK_scaffold MAPK Scaffold (e.g., ERK1/2) beta_Arrestin->MAPK_scaffold Internalization Receptor Internalization beta_Arrestin->Internalization Downstream Downstream Signaling MAPK_scaffold->Downstream agonist_discovery_workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., β-Arrestin Recruitment) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Confirmation Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency Determination (EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., Calcium Mobilization, GTPγS) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (Species Orthologs, Other GPCRs) Secondary_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

Elucidating the GPR35 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][2] Initially identified in 1998, GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.[3] The human GPR35 gene can be alternatively spliced, giving rise to two isoforms: a shorter form (GPR35a) and a longer isoform (GPR35b) with an extended N-terminus of 31 amino acids.[3][4] This guide provides an in-depth overview of the GPR35 signaling pathway, complete with quantitative data on ligand activation, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

GPR35 Signaling Pathways

GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, leading to the modulation of various downstream effector pathways.[5] Additionally, GPR35 activation can trigger G protein-independent signaling through the recruitment of β-arrestins.[6] The signaling profile of GPR35 can be complex and may be influenced by the specific ligand, cell type, and the GPR35 isoform expressed.[7]

G Protein-Dependent Signaling

Upon agonist binding, GPR35 facilitates the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to their activation and dissociation.

  • Gαi/o Pathway: Activation of the Gαi/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates RhoA signaling pathways, which are involved in the regulation of the actin cytoskeleton, cell migration, and proliferation.[8]

  • Gαq/11 Pathway: Some studies have suggested potential coupling to Gαq/11, which would lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium (Ca2+).[5]

G Protein-Independent Signaling: β-Arrestin Recruitment

Ligand-activated GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events.[7] β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[5]

The two human isoforms of GPR35, GPR35a and GPR35b, have been shown to exhibit differences in their signaling properties. Notably, GPR35b has been reported to have a lower agonist response efficacy compared to GPR35a, with the extended N-terminus of GPR35b potentially constraining G protein activation while enhancing the interaction with β-arrestin.[7]

Quantitative Analysis of GPR35 Ligands

A variety of endogenous and synthetic ligands for GPR35 have been identified. The potency and efficacy of these ligands can vary significantly depending on the species ortholog of the receptor and the specific signaling pathway being assayed.

LigandAssay TypeSpeciesEC50 / pEC50Emax (% of reference)Reference
Agonists
Zaprinastβ-arrestin-2 Interaction (BRET)Human6.01 ± 0.07 (pEC50)100% (reference)[1]
β-arrestin-2 Interaction (BRET)Rat7.41 ± 0.11 (pEC50)-[1]
β-arrestin-2 Interaction (BRET)Mouse6.63 ± 0.13 (pEC50)-[1]
Pamoic Acidβ-arrestin-2 Interaction (BRET)Human7.28 ± 0.07 (pEC50)54.8 ± 0.8%[1]
β-arrestin-2 Interaction (BRET)Rat> 10 µM-[1]
β-arrestin-2 Interaction (BRET)Mouse> 10 µM-[1]
Cromolyn Disodiumβ-arrestin-2 Interaction (BRET)Human5.19 ± 0.10 (pEC50)-[1]
LodoxamideLipid Accumulation InhibitionHuman (HepG2 cells)95 ± 8 nM-
Antagonists IC50 / pIC50
CID-2745687β-arrestin-2 Interaction (BRET)Human6.70 ± 0.09 (pIC50)-[1]
ML-145β-arrestin-2 Interaction (BRET)Human--[1]

Experimental Protocols

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is adapted from studies investigating ligand-induced interaction between GPR35 and β-arrestin-2.[1]

Materials:

  • HEK293T cells

  • Expression vectors for FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase

  • Transfection reagent (e.g., FuGENE 6)

  • Cell culture medium (DMEM with 10% FBS)

  • Poly-L-lysine coated white 96-well plates

  • Coelenterazine h (luciferase substrate)

  • BRET plate reader

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white 96-well plates at a density of 40,000 cells per well.

  • Compound Treatment: 24 hours after seeding, replace the medium with serum-free DMEM. Add test compounds at various concentrations to the wells.

  • Substrate Addition and Incubation: Add coelenterazine h to a final concentration of 5 µM to each well. Incubate the plate for 5 minutes at 37°C.

  • BRET Measurement: Measure the luminescence signals at 485 nm (Renilla luciferase emission) and 530 nm (eYFP emission) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

GTPγS Binding Assay

This is a generalized protocol for measuring G protein activation upon GPR35 stimulation.

Materials:

  • Cell membranes prepared from cells expressing GPR35

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP

  • [35S]GTPγS (radioligand)

  • Non-labeled GTPγS (for non-specific binding determination)

  • Test compounds (agonists/antagonists)

  • Scintillation vials and scintillation fluid

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), assay buffer, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS (e.g., 10 µM) to a set of wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Transfer the filter mats to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the ligand concentration and analyze the data using non-linear regression to determine EC50 and Emax values.

Calcium Mobilization Assay

This protocol outlines a fluorescence-based method for detecting changes in intracellular calcium levels following GPR35 activation.

Materials:

  • HEK293 cells stably expressing GPR35 and a promiscuous Gα subunit (e.g., Gα16)

  • Cell culture medium (DMEM with 10% FBS)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Methodology:

  • Cell Seeding: Seed the GPR35-expressing HEK293 cells into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) and incubate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds at various concentrations using the instrument's automated injector and immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the ligand concentration and fit the data to a dose-response curve to calculate EC50 values.

Visualizations

GPR35 Signaling Pathway Diagram

GPR35_Signaling Ligand Agonist GPR35 GPR35 Ligand->GPR35 G_protein Gαβγ GPR35->G_protein Activation beta_Arrestin β-Arrestin GPR35->beta_Arrestin Recruitment G_alpha_i Gαi/o G_protein->G_alpha_i G_alpha_1213 Gα12/13 G_protein->G_alpha_1213 G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition RhoA RhoA G_alpha_1213->RhoA cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton ERK ERK1/2 beta_Arrestin->ERK Transcription Gene Transcription ERK->Transcription

Caption: Overview of GPR35 signaling pathways.

Experimental Workflow for GPR35 Ligand Characterization

GPR35_Workflow start Start: Orphan GPR35 primary_screen Primary Screen (e.g., β-Arrestin Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Analysis hit_id->dose_response potency_efficacy Determine EC50/IC50 & Emax dose_response->potency_efficacy secondary_assays Secondary Assays potency_efficacy->secondary_assays isoform_selectivity Isoform Selectivity (GPR35a vs. GPR35b) potency_efficacy->isoform_selectivity species_selectivity Species Selectivity (Human vs. Rodent) potency_efficacy->species_selectivity gtp_assay GTPγS Binding Assay (G Protein Activation) secondary_assays->gtp_assay ca_assay Calcium Mobilization Assay (Gq Pathway) secondary_assays->ca_assay downstream Downstream Signaling (e.g., pERK Western Blot) secondary_assays->downstream lead_compound Lead Compound Characterization gtp_assay->lead_compound ca_assay->lead_compound downstream->lead_compound isoform_selectivity->lead_compound species_selectivity->lead_compound

Caption: Workflow for GPR35 ligand identification and characterization.

References

An In-depth Technical Guide to Identifying Endogenous Ligands for GPR35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cardiovascular disease. Despite its therapeutic potential, the identity of its definitive endogenous ligand remains elusive, hindering drug development efforts. This technical guide provides a comprehensive overview of the current understanding of GPR35, with a focus on the methodologies and data related to the identification of its endogenous ligands. We present a detailed summary of proposed endogenous agonists, quantitative data on their activity, and step-by-step protocols for key experimental assays. Furthermore, we visualize the complex signaling pathways associated with GPR35 activation to facilitate a deeper understanding of its function.

Introduction to GPR35

GPR35, discovered in 1998, is a class A G protein-coupled receptor (GPCR) that is highly expressed in immune cells, the gastrointestinal tract, and the central nervous system. Its association with various diseases has made it an attractive target for therapeutic intervention. However, the deorphanization of GPR35 has been challenging due to the low potency and species-specific activity of many proposed ligands. This guide aims to provide researchers with the necessary information to navigate the complexities of GPR35 ligand identification and characterization.

Putative Endogenous Ligands of GPR35

While no single endogenous ligand has been definitively confirmed for GPR35, several candidates have been proposed and investigated. The primary candidates include metabolites of tryptophan and serotonin, as well as a phospholipid derivative. The chemokine CXCL17 was also initially suggested as a ligand, but subsequent research has cast doubt on this interaction.

Kynurenic Acid (KYNA)

Kynurenic acid, a metabolite of tryptophan, was one of the first proposed endogenous ligands for GPR35.[1][2] However, its potency exhibits significant species-dependent differences, being considerably higher in rodents than in humans.[1][3] This discrepancy has led to debate about its physiological relevance as a primary endogenous agonist in humans.[1]

Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested to activate GPR35.[4][5] Some studies have shown that LPA can induce GPR35-dependent signaling; however, other reports have failed to replicate these findings, leaving its role as a true endogenous ligand uncertain.[5][6]

5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, the major metabolite of serotonin, 5-hydroxyindoleacetic acid, has been identified as a potential endogenous ligand for GPR35.[5] Studies have shown that 5-HIAA can act as a chemoattractant for neutrophils in a GPR35-dependent manner, suggesting a role in inflammatory responses.[7]

The Controversy of CXCL17

The chemokine CXCL17 was initially reported to be an endogenous ligand for GPR35. However, several subsequent studies have failed to demonstrate a direct interaction or functional activation of GPR35 by CXCL17 in various assay systems.[1]

Quantitative Data on Endogenous Ligand Activity

The potency of proposed endogenous ligands for GPR35 varies significantly across species. The following table summarizes the available EC50 values for the primary candidates in human, mouse, and rat orthologs.

LigandSpeciesAssay TypeReported EC50Citation
Kynurenic Acid HumanCalcium Mobilization39 µM[3]
MouseCalcium Mobilization11 µM[3]
RatCalcium Mobilization7 µM[3]
Lysophosphatidic Acid (2-oleoyl-LPA) HumanCalcium Mobilization~36 nM (for GPR87)[6]
5-Hydroxyindoleacetic Acid (5-HIAA) MouseChemotaxisPotent chemoattractant[7]
HumanChemotaxisPotent chemoattractant[7]

Note: Data for LPA is often in the context of other LPA receptors, and direct EC50 values for GPR35 are not consistently reported. The activity of 5-HIAA is primarily characterized by its chemoattractant properties rather than a specific EC50 value in binding or signaling assays.

Experimental Protocols for Ligand Identification

The identification and characterization of GPR35 ligands rely on a variety of in vitro functional assays. These assays are designed to measure different aspects of receptor activation, from direct G protein coupling to downstream signaling events.

β-Arrestin Recruitment Assays (e.g., Tango Assay)

β-arrestin recruitment is a common and robust method for assessing GPCR activation, independent of G protein coupling preference. The Tango assay is a proprietary example of such an assay.

Principle: This assay utilizes a chimeric receptor where the C-terminus is fused to a transcription factor, which is preceded by a protease cleavage site. A separate construct expresses a fusion of β-arrestin and a protease. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β-lactamase or luciferase).[8][9][10]

Detailed Protocol (Tango™ GPR35-bla U2OS Assay):

  • Cell Plating: Seed Tango™ GPR35-bla U2OS cells in a 384-well, black-walled, clear-bottom plate at a density of 10,000 cells per well in assay medium. Incubate overnight at 37°C in 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds (potential ligands) in the assay medium.

  • Ligand Stimulation: Add the diluted compounds to the cell plate and incubate for 5 hours at 37°C in 5% CO2.

  • Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours in the dark.

  • Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of these two emissions indicates the extent of β-lactamase activity and, consequently, GPR35 activation.

Experimental Workflow for β-Arrestin Recruitment Assay

GPR35_Beta_Arrestin_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis plate_cells Seed Tango™ GPR35-bla U2OS cells (10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_ligand Add test compounds incubate_overnight->add_ligand incubate_ligand Incubate for 5 hours (37°C, 5% CO2) add_ligand->incubate_ligand add_substrate Add LiveBLAzer™-FRET B/G Substrate incubate_ligand->add_substrate incubate_substrate Incubate for 2 hours (Room Temperature, Dark) add_substrate->incubate_substrate read_plate Measure fluorescence (460 nm & 530 nm) incubate_substrate->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio determine_activation Determine GPR35 Activation calculate_ratio->determine_activation

Caption: Workflow for GPR35 β-Arrestin Recruitment Assay.

Calcium Mobilization Assays (e.g., FLIPR Assay)

Calcium mobilization assays are used to measure Gαq-mediated signaling or signaling that can be redirected through promiscuous G proteins like Gα16 to elicit a calcium response.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of the Gq pathway, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence.[3][11]

Detailed Protocol (FLIPR Calcium Assay using HEK293 cells):

  • Cell Plating: Seed HEK293 cells stably or transiently expressing GPR35 in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.

  • Compound Addition: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Detection: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates a calcium response.

Experimental Workflow for Calcium Mobilization Assay

GPR35_Calcium_Mobilization_Workflow cluster_prep Cell & Dye Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Seed GPR35-expressing HEK293 cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye incubate_dye Incubate (37°C then RT) load_dye->incubate_dye add_and_read Add compounds & measure fluorescence in FLIPR instrument incubate_dye->add_and_read prepare_compounds Prepare test compounds prepare_compounds->add_and_read analyze_fluorescence Analyze fluorescence kinetics add_and_read->analyze_fluorescence determine_ec50 Determine EC50 values analyze_fluorescence->determine_ec50

Caption: Workflow for GPR35 Calcium Mobilization Assay.

GTPγS Binding Assay

This assay provides a direct measure of G protein activation upon ligand binding to the receptor.

Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When the receptor is activated by an agonist, the Gα subunit binds to [³⁵S]GTPγS. The amount of incorporated radioactivity is then measured, which is proportional to the level of G protein activation.[12][13][14]

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR35. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and other necessary components.

  • Reaction Mixture: In a microplate, combine the cell membranes, test compounds, and GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Detection: Wash the filter mat to remove non-specific binding, and then measure the radioactivity retained on the filter using a scintillation counter.

Experimental Workflow for GTPγS Binding Assay

GPR35_GTPgS_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection prep_membranes Prepare GPR35-expressing cell membranes mix_components Combine membranes, compounds, & GDP prep_membranes->mix_components prep_compounds Prepare test compounds prep_compounds->mix_components add_gtpgs Add [³⁵S]GTPγS mix_components->add_gtpgs incubate Incubate at 30°C add_gtpgs->incubate filter_wash Filter and wash incubate->filter_wash scintillation Scintillation counting filter_wash->scintillation

Caption: Workflow for GPR35 GTPγS Binding Assay.

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well as engaging the β-arrestin pathway. This promiscuous coupling leads to a complex array of downstream signaling events.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR35 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits released upon Gαi/o activation can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway through a series of intermediates.[15]

GPR35 Gαi/o Signaling Pathway

GPR35_Gai_Signaling Ligand Endogenous Ligand GPR35 GPR35 Ligand->GPR35 Gai Gαi/o GPR35->Gai Gbg Gβγ GPR35->Gbg AC Adenylyl Cyclase Gai->AC PI3K PI3K Gbg->PI3K cAMP cAMP AC->cAMP Src Src PI3K->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cellular Response (e.g., Gene Expression) ERK->CellularResponse

Caption: GPR35 Gαi/o-mediated signaling pathway.

Gα12/13-Mediated Signaling

Coupling of GPR35 to Gα12/13 activates RhoGEFs (Rho Guanine Nucleotide Exchange Factors), such as p115-RhoGEF and LARG.[16][17][18] These RhoGEFs, in turn, activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, leading to cellular responses like stress fiber formation and changes in cell morphology.

GPR35 Gα12/13 Signaling Pathway

GPR35_Ga1213_Signaling Ligand Endogenous Ligand GPR35 GPR35 Ligand->GPR35 Ga1213 Gα12/13 GPR35->Ga1213 RhoGEF RhoGEF (p115-RhoGEF, LARG) Ga1213->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Changes Cytoskeletal Reorganization ROCK->Cytoskeletal_Changes

Caption: GPR35 Gα12/13-mediated signaling pathway.

β-Arrestin-Mediated Signaling

In addition to its role in receptor desensitization and internalization, β-arrestin can act as a scaffold for signaling molecules, initiating G protein-independent signaling cascades. Upon GPR35 activation, β-arrestin can be recruited to the receptor and facilitate the activation of the ERK/MAPK pathway by bringing together components of the kinase cascade, such as Raf, MEK, and ERK.[19][20][21][22][23]

GPR35_BetaArrestin_Signaling cluster_scaffold β-Arrestin Scaffold Ligand Endogenous Ligand GPR35 GPR35 Ligand->GPR35 GRK GRK GPR35->GRK P P GPR35->P GRK->GPR35 Phosphorylation BetaArrestin β-Arrestin P->BetaArrestin Raf Raf BetaArrestin->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cellular Response (e.g., Proliferation) ERK->CellularResponse

References

The Dual Role of GPR35 in Inflammatory Bowel Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35), once an orphan receptor, has emerged as a significant modulator in the pathogenesis of Inflammatory Bowel Disease (IBD).[1][2][3] Genetic association studies have identified single nucleotide polymorphisms (SNPs) in the GPR35 gene, linking it to an increased risk for both Crohn's disease and ulcerative colitis.[1][4][5] Expressed in intestinal epithelial cells and various immune cells, GPR35 exhibits a complex, dual role in gut inflammation, with evidence supporting both pro- and anti-inflammatory functions.[6][7][8] This guide provides an in-depth technical overview of the current understanding of GPR35 in IBD, detailing its signaling pathways, the quantitative evidence from experimental models, and the methodologies employed in this research.

Introduction to GPR35 and its Ligands

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) that is highly expressed in the gastrointestinal tract and immune cells such as macrophages, dendritic cells, and neutrophils.[3][6][8][9] Its role as a sensor for microbial and host-derived metabolites positions it as a critical link between the gut microbiota, the intestinal epithelium, and the host immune system.[1][2][10]

Several endogenous and synthetic ligands for GPR35 have been identified, although it officially remains an orphan receptor.[4]

Endogenous Ligands:

  • Kynurenic acid (KYNA): A tryptophan metabolite produced by both the host and gut microbiota.[1][2][10][11]

  • Lysophosphatidic acid (LPA): A bioactive phospholipid involved in various cellular processes.[1][2][12]

  • CXCL17: A chemokine expressed at mucosal sites.[1][2][10]

Synthetic Ligands:

  • Zaprinast: A well-characterized GPR35 agonist.[1][3][6][11]

  • Pamoic acid: Another commonly used synthetic agonist.[1][3][6][11]

  • YE120: A synthetic agonist.[1][3][6]

  • Lodoxamide: An anti-inflammatory mast cell stabilizer that acts as a GPR35 agonist.[5][13]

GPR35 Signaling Pathways in IBD

The signaling pathways activated by GPR35 are multifaceted and cell-type specific, contributing to its dual role in IBD. Upon ligand binding, GPR35 can couple to different G proteins and also signal through β-arrestin pathways.[6]

Pro-inflammatory Signaling

In certain contexts, particularly within immune cells, GPR35 activation can promote inflammation. For instance, in macrophages, GPR35 signaling can induce the production of pro-inflammatory cytokines like TNF-α.[1][6][12] Furthermore, macrophage-expressed GPR35 has been shown to promote neoangiogenesis through the production of VEGF, a process implicated in IBD pathogenesis.[1][12] Some studies also suggest that specific GPR35 gene variants associated with IBD, such as T108M, may lead to a hypermorphic receptor with increased activity, potentially promoting inflammation.[14][15]

GPR35_Pro_inflammatory_Signaling cluster_macrophage Macrophage Ligand KYNA, LPA, CXCL17 GPR35 GPR35 Ligand->GPR35 G_protein Gαi/o, Gαq/11 GPR35->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC NF_kB NF-κB Ca2_PKC->NF_kB TNFa TNF-α NF_kB->TNFa VEGF VEGF NF_kB->VEGF Neoangiogenesis Neoangiogenesis VEGF->Neoangiogenesis

GPR35 pro-inflammatory signaling in macrophages.
Anti-inflammatory and Protective Signaling

Conversely, GPR35 signaling, particularly in intestinal epithelial cells, is crucial for maintaining barrier integrity and promoting mucosal healing.[7][16] Activation of GPR35 in these cells can stimulate proliferation and migration, essential processes for repairing the damaged epithelium in colitis.[1][6][17] This is mediated through the activation of the ERK and RhoA pathways, leading to increased fibronectin expression.[1][12] Furthermore, GPR35 signaling can be protective by contributing to the production of corticosterone in intestinal epithelial cells, which has anti-inflammatory effects.[1][12] Disruption of GPR35 signaling in epithelial cells has been shown to lead to pyroptosis in goblet cells, resulting in reduced mucus production and an impaired mucosal barrier.[1][10][12]

GPR35_Anti_inflammatory_Signaling cluster_epithelial Intestinal Epithelial Cell Agonists GPR35 Agonists (e.g., YE120, Zaprinast) GPR35 GPR35 Agonists->GPR35 G_protein Gα12/13 GPR35->G_protein ERK ERK Phosphorylation GPR35->ERK RhoA RhoA G_protein->RhoA Fibronectin Fibronectin Expression RhoA->Fibronectin ERK->Fibronectin Cell_Migration Cell Migration & Proliferation Fibronectin->Cell_Migration Mucosal_Repair Mucosal Repair Cell_Migration->Mucosal_Repair

GPR35 protective signaling in intestinal epithelial cells.

Quantitative Data from Experimental Models

The dual role of GPR35 is highlighted in various experimental models of colitis, primarily the dextran sodium sulfate (DSS)-induced colitis model in mice. The outcomes often depend on the specific cell type in which GPR35 activity is modulated.

GPR35 Knockout and Agonist Studies in DSS-Induced Colitis
Experimental Model Key Findings Quantitative Data Reference
GPR35 Knockout (GPR35-/-) MiceExacerbated DSS-induced colitis compared to wild-type (WT) mice.- Significantly greater body weight loss.- Higher disease activity index (DAI) scores.- Increased intestinal permeability.- More severe histological damage (loss of crypts, ulcerations).- Significantly higher mRNA expression of pro-inflammatory cytokines (IL-1β, CXCL1, CXCL2, CCL2, HMGB1) in the colon.[1][16][18]
GPR35 Agonist (Pamoic Acid) Treatment in WT MiceAmeliorated DSS-induced colitis.- Reduced severity of colitis.[3][4][19]
GPR35 Agonist (YE120, Zaprinast, Pamoic Acid) on Colon Epithelial CellsPromoted wound repair in vitro.- Increased cell migration and wound closure.[1][6][17]
Bone Marrow Chimeric MiceGPR35 expression in both hematopoietic and non-hematopoietic cells contributes to protection against colitis.- GPR35 knockout in either compartment led to some degree of exacerbation.[16]
Studies on GPR35 Variants
GPR35 Variant Functional Consequence Association with IBD Reference
rs3749171 (T108M)Hypermorphic (increased receptor activity).Associated with increased risk for ulcerative colitis and primary sclerosing cholangitis.[4][5][6][14][15]
rs3749172 (S294R)Increased receptor activity in response to Zaprinast.Associated with increased risk for IBD.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on GPR35 in IBD. Below are summaries of key experimental protocols.

DSS-Induced Colitis in Mice

This is the most common model to study the role of GPR35 in IBD.

DSS_Colitis_Workflow Start Select Mouse Strain (e.g., WT, GPR35-/-) DSS_Admin Administer 2-3% DSS in drinking water for 5-7 days Start->DSS_Admin Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding DSS_Admin->Monitoring Sacrifice Sacrifice at endpoint (e.g., day 7-10) Monitoring->Sacrifice Analysis Analysis: - Colon length measurement - Histological scoring - Myeloperoxidase (MPO) assay - Cytokine analysis (qPCR, ELISA) - Intestinal permeability assay Sacrifice->Analysis

References

GPR35 in Colorectal Cancer: A Technical Guide to its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35), once an orphan receptor, has emerged as a significant player in the pathogenesis of colorectal cancer (CRC). Elevated expression of GPR35 is frequently observed in CRC tissues and is correlated with poor patient prognosis. This technical guide provides a comprehensive overview of the function of GPR35 in colorectal cancer cells, detailing its signaling pathways, its role in key cancer hallmarks, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data on GPR35's impact on cellular processes, detailed experimental protocols for its study, and visual representations of its signaling networks. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of GPR35 in colorectal cancer and to develop novel therapeutic strategies targeting this receptor.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the identification of novel therapeutic targets to improve patient outcomes.[1] G protein-coupled receptors (GPCRs) have long been recognized for their critical roles in cellular signaling and their druggability, making them attractive targets for cancer therapy. GPR35, a member of the rhodopsin-like GPCR family, is highly expressed in the gastrointestinal tract, particularly in the colon and small intestine.[2] Emerging evidence strongly implicates GPR35 in the progression of colorectal cancer, where it influences cell proliferation, survival, migration, and angiogenesis.[2][3] This guide will delve into the multifaceted functions of GPR35 in colorectal cancer cells, providing a technical foundation for future research and drug discovery efforts.

GPR35 Expression in Colorectal Cancer

Multiple studies have demonstrated a significant upregulation of GPR35 expression in colorectal cancer tissues compared to adjacent healthy tissue. This increased expression has been linked to more advanced disease stages and poorer patient survival, highlighting its potential as a prognostic biomarker.[4]

Table 1: Quantitative Analysis of GPR35 mRNA Expression in Colorectal Cancer
Comparison GroupGPR35 Expression LevelFold Change/Statistical SignificanceReference
CRC Tumor vs. Healthy MarginHigher in Tumorp = 0.008[1]
CRC Tumor vs. Normal Colon Tissue114.2 copies/18S rRNA unit vs. 40.7 copies/18S rRNA unitp < 0.0001[5]
By AJCC Stage (II vs. IV)Higher in Stage IVp = 0.007[1]
By AJCC Stage (III vs. IV)Higher in Stage IVp = 0.044[1]
By Tumor Grade (G1 vs. G3)Higher in G3p = 0.01[1]
By T Stage (T2 vs. T3)Higher in T3p = 0.014[1]

Ligands and Signaling Pathways

GPR35 can be activated by several endogenous ligands, including the tryptophan metabolite kynurenic acid (KYNA), the chemokine CXCL17, and lysophosphatidic acid (LPA).[6] Upon activation, GPR35 couples to various G proteins to initiate downstream signaling cascades that promote tumorigenesis. Furthermore, there is evidence of ligand-independent, constitutive activity of GPR35 contributing to its pro-cancer role.[7]

Key Signaling Pathways
  • RhoA-YAP/TAZ Pathway: GPR35 activation can lead to the stimulation of the RhoA GTPase. Active RhoA, in turn, promotes the nuclear translocation and activity of the transcriptional co-activators YAP and TAZ. This pathway is crucial for anchorage-independent growth, a hallmark of cancer cell malignancy.[2][7]

  • Na+/K+-ATPase-Src-ERK Pathway: GPR35 has been shown to interact with the α-subunit of the Na+/K+-ATPase. This interaction enhances the pump's activity, leading to the activation of Src kinase and the subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is implicated in increased cell proliferation and metabolic reprogramming.[3][6][8]

  • IL-17 Signaling: The CXCL17-GPR35 axis has been linked to the activation of the IL-17 signaling pathway, which can promote inflammation, drug resistance, and tumor progression in the tumor microenvironment.[4]

Signaling Pathway Diagrams

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR35 GPR35 NaK_ATPase Na+/K+-ATPase GPR35->NaK_ATPase interaction RhoA RhoA GPR35->RhoA Gα12/13 IL17_Receptor IL-17 Receptor GPR35->IL17_Receptor crosstalk Src Src NaK_ATPase->Src KYNA KYNA KYNA->GPR35 CXCL17 CXCL17 CXCL17->GPR35 CXCL17->GPR35 LPA LPA LPA->GPR35 ROCK ROCK RhoA->ROCK YAP_TAZ_cyto YAP/TAZ (inactive) ROCK->YAP_TAZ_cyto inhibits LATS1/2 YAP_TAZ_nuc YAP/TAZ (active) YAP_TAZ_cyto->YAP_TAZ_nuc Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression IL17_Signaling Downstream IL-17 Signaling IL17_Receptor->IL17_Signaling IL17_Signaling->Gene_Expression YAP_TAZ_nuc->Gene_Expression

Caption: GPR35 signaling pathways in colorectal cancer cells.

Role of GPR35 in Colorectal Cancer Cell Function

GPR35 promotes several key cellular processes that are integral to the development and progression of colorectal cancer.

Cell Proliferation and Survival

Overexpression of GPR35 enhances the proliferation of colorectal cancer cells. This is mediated, at least in part, through the activation of the ERK-MAPK and YAP/TAZ signaling pathways, which promote cell cycle progression and inhibit apoptosis.[2][3][7]

Cell Migration and Invasion

GPR35 signaling, particularly through the RhoA pathway, contributes to cytoskeletal rearrangements that are necessary for cell motility. The CXCL17-GPR35 axis has been shown to increase the migratory and invasive potential of colorectal cancer cells.[4]

Anchorage-Independent Growth

A critical feature of malignant cells is their ability to grow in an anchorage-independent manner. GPR35, through its activation of the YAP/TAZ pathway, significantly promotes the ability of colorectal cancer cells to form colonies in soft agar, a key in vitro indicator of tumorigenicity.[7]

Angiogenesis

GPR35 expressed on tumor-associated macrophages (TAMs) can promote neoangiogenesis by stimulating the secretion of pro-angiogenic factors such as VEGF and CXCL1. This contributes to the formation of new blood vessels that supply the growing tumor with nutrients and oxygen.[3][6]

Table 2: Quantitative Effects of GPR35 Modulation on CRC Cell Functions
Cell FunctionGPR35 ModulationEffectQuantitative DataReference
Anchorage-Independent GrowthOverexpressionIncreased colony formation-[7]
Anchorage-Independent GrowthKnockdownReduced colony number and size-[7]
Anchorage-Independent GrowthCID-2745687 (10 µM)Inhibition of colony formationSignificant inhibition[7]
Migration & InvasionCXCL17 KnockdownReversed increase in migration and invasion-[4]

GPR35 as a Therapeutic Target

The multifaceted role of GPR35 in promoting colorectal cancer progression makes it an attractive therapeutic target. Both genetic and pharmacological inhibition of GPR35 have shown promise in preclinical models.

GPR35 Antagonists

Several small molecule antagonists of GPR35 have been identified, including CID-2745687 and ML-145. These compounds have been shown to inhibit GPR35-mediated signaling and reduce the malignant phenotype of colorectal cancer cells in vitro.[7][9]

Table 3: Activity of GPR35 Antagonists in CRC Models
AntagonistCell Line/ModelEffectIC50/ConcentrationReference
CID-2745687GPR35-overexpressing CRC cellsInhibited anchorage-independent growth10 µM[7]
ML-145GPR35-overexpressing CRC cellsDecreased YAP/TAZ target gene expression-[7]
In Vivo Studies

In mouse models of colitis-associated and spontaneous intestinal tumorigenesis, genetic deletion of Gpr35 resulted in a significant reduction in tumor number and size.[8][10] These findings provide strong in vivo validation for GPR35 as a therapeutic target in colorectal cancer.

Table 4: Effects of GPR35 Deletion in Mouse Models of Colorectal Cancer
Mouse ModelGPR35 DeletionEffect on TumorigenesisQuantitative DataReference
AOM/DSSMacrophage-specific Gpr35 deletionReduced tumor count~50% reduction[10]
AOM/DSSMacrophage-specific Gpr35 deletionReduced tumor size>3 times smaller[10]
ApcMin/+Macrophage-specific Gpr35 deletionNo significant difference in tumor number-[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the function of GPR35 in colorectal cancer cells.

GPR35 Overexpression and Knockdown

Lentiviral Transduction for Gene Overexpression/Knockdown:

  • Objective: To generate stable colorectal cancer cell lines with either overexpression or knockdown of GPR35.

  • Principle: Lentiviral vectors are used to deliver and integrate a gene of interest (for overexpression) or a short hairpin RNA (shRNA) targeting GPR35 (for knockdown) into the host cell genome.

  • Workflow:

    • Design and clone the GPR35 coding sequence or a GPR35-targeting shRNA into a lentiviral expression vector.

    • Co-transfect the lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

    • Harvest the lentiviral particles from the cell culture supernatant.

    • Transduce the target colorectal cancer cells with the lentiviral particles in the presence of a transduction-enhancing agent like polybrene.

    • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

    • Validate the overexpression or knockdown of GPR35 by qPCR and Western blotting.

Lentiviral_Transduction_Workflow Cloning 1. Cloning of GPR35 or shRNA into Lentiviral Vector Transfection 2. Co-transfection into Packaging Cells (HEK293T) Cloning->Transfection Harvest 3. Harvest of Lentiviral Particles Transfection->Harvest Transduction 4. Transduction of CRC Cells Harvest->Transduction Selection 5. Selection of Transduced Cells Transduction->Selection Validation 6. Validation of Overexpression/Knockdown Selection->Validation

Caption: Workflow for lentiviral-mediated gene modulation.

Anchorage-Independent Growth Assay (Soft Agar Assay)
  • Objective: To assess the tumorigenic potential of colorectal cancer cells by measuring their ability to grow without attachment to a solid surface.

  • Principle: Cells are suspended in a semi-solid agar medium, which prevents attachment to the culture dish. Only transformed cells can proliferate and form colonies in this environment.

  • Workflow:

    • Prepare a base layer of agar in a culture plate.

    • Resuspend the colorectal cancer cells in a top layer of lower-concentration agar.

    • Overlay the cell-containing agar onto the base layer.

    • Incubate the plates for several weeks to allow for colony formation.

    • Stain the colonies with a dye (e.g., crystal violet) and count them.

Soft_Agar_Assay_Workflow Base_Layer 1. Prepare Base Agar Layer Overlay 3. Overlay Cell Suspension onto Base Layer Base_Layer->Overlay Cell_Suspension 2. Suspend CRC Cells in Top Agar Cell_Suspension->Overlay Incubation 4. Incubate for Colony Formation Overlay->Incubation Staining_Counting 5. Stain and Count Colonies Incubation->Staining_Counting

Caption: Workflow for the soft agar anchorage-independent growth assay.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
  • Objective: To investigate the physical interaction between GPR35 and its binding partners, such as the Na+/K+-ATPase.

  • Principle: An antibody specific to a "bait" protein (e.g., GPR35) is used to pull down the bait protein and any associated "prey" proteins from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

  • Workflow:

    • Lyse colorectal cancer cells under non-denaturing conditions to preserve protein-protein interactions.

    • Incubate the cell lysate with an antibody specific to the bait protein.

    • Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using an antibody against the prey protein.

CoIP_Workflow Lysis 1. Cell Lysis (Non-denaturing) Antibody_Incubation 2. Incubate with 'Bait' Antibody Lysis->Antibody_Incubation Bead_Capture 3. Capture Complexes with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 4. Wash to Remove Non-specific Binding Bead_Capture->Washing Elution 5. Elute Protein Complexes Washing->Elution Western_Blot 6. Western Blot for 'Prey' Protein Elution->Western_Blot

Caption: Workflow for co-immunoprecipitation.

TEAD-Responsive Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity of the YAP/TAZ complex.

  • Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites is co-transfected into cells. The level of luciferase expression, measured by luminescence, serves as a readout of YAP/TAZ activity.

  • Workflow:

    • Co-transfect colorectal cancer cells with a TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Apply experimental treatments (e.g., GPR35 agonists or antagonists).

    • Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

    • Normalize the TEAD-reporter luciferase activity to the Renilla luciferase activity.

Luciferase_Assay_Workflow Transfection 1. Co-transfect with TEAD-Luciferase and Control Plasmids Treatment 2. Apply Experimental Treatments Transfection->Treatment Lysis_Measurement 3. Lyse Cells and Measure Luciferase Activity Treatment->Lysis_Measurement Normalization 4. Normalize TEAD-Luciferase to Control Lysis_Measurement->Normalization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GPR35 Expression in Immune Cells and the Gastrointestinal Tract

This technical guide provides a comprehensive overview of the G protein-coupled receptor 35 (GPR35), focusing on its expression patterns in immune cells and the gastrointestinal (GI) tract. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts targeting this receptor.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has garnered significant interest as a potential therapeutic target for inflammatory and gastrointestinal diseases.[1][2][3] Initially identified in 1998, GPR35 is recognized for its high expression in the gastrointestinal tract and various immune cells.[1][4] Its involvement in modulating inflammatory responses is complex, exhibiting both pro- and anti-inflammatory effects depending on the cellular context.[1][5] The receptor is activated by various endogenous ligands, including the tryptophan metabolite kynurenic acid (KYNA) and the chemokine CXCL17.[6][7] Genetic association studies have linked polymorphisms in the GPR35 gene to an increased risk for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as primary sclerosing cholangitis.[7]

Two splice variants of human GPR35 have been identified: GPR35a (309 amino acids) and GPR35b, which has a 31-amino acid longer N-terminus.[8] While both isoforms share similar pharmacology, GPR35b has been more associated with carcinogenesis.[7][8]

Quantitative Expression of GPR35

The expression of GPR35 is notably prominent in the gastrointestinal tract and specific subsets of immune cells, highlighting its role as a key sensor in the gut-immune axis.[2][9]

GPR35 Expression in Immune Cells

GPR35 is expressed in a variety of immune cells, where it plays a crucial role in modulating inflammatory responses and cell migration.[1][10] High expression levels have been observed in activated neutrophils, monocytes, dendritic cells, and macrophages.[10][11]

Immune Cell TypeSpeciesMethodKey FindingsReference
Monocytes (CD14+)HumanFlow Cytometry, RNA-seqGPR35 is expressed on monocytes.[11][12]
T-cells (CD3+)HumanRNA-seqGPR35 is expressed on T-cells.[10][11]
NeutrophilsHumanNot SpecifiedHigh level of GPR35 observed in activated neutrophils.[10]
Dendritic CellsHuman, MouseRNA-seqGPR35 expression is common in dendritic cells (CD103+CD11b-).[11]
MacrophagesHuman, MouseRNA-seq, IHCGPR35 expression is prominent in macrophages and is linked to TNF responses.[7][11]
Natural Killer (NK) Cells (CD56+)HumanRNA-seqGPR35 is expressed by NK cells.[10][11]
Mast CellsHumanNot SpecifiedGPR35 expression is reported in mast cells.[10]
Invariant Natural Killer T (iNKT) CellsHumanNot SpecifiedGPR35 is expressed on human iNKT cells.[13]
GPR35 Expression in the Gastrointestinal Tract

The GI tract exhibits the highest levels of GPR35 expression in the body, particularly in the lower intestine and colon.[4][11] This localization suggests a pivotal role in maintaining intestinal homeostasis and responding to gut microbial metabolites.[6][9]

GI TissueSpeciesMethodKey FindingsReference
StomachHuman, MouseRNA-seq, IHCModerate but noticeable expression.[4][14]
DuodenumHumanRNA-seqEnriched expression in the gastrointestinal tract.[14]
Small IntestineHuman, MouseRNA-seq, IHCProminent expression.[4][8]
ColonHuman, MouseRNA-seq, IHCHigh expression levels, particularly in epithelial cells.[4][7][8][15]
RectumHumanRNA-seqEnriched expression in the gastrointestinal tract.[14]

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events that are highly context-dependent. The receptor can couple to different G proteins, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin pathways.[16][17] This versatility allows GPR35 to regulate a wide array of cellular functions, from cytokine production and chemotaxis to cell proliferation and barrier integrity.[1][18]

G Protein-Dependent Signaling
  • Gα13: In some cellular contexts, GPR35 couples to Gα13, leading to the activation of RhoA and subsequent downstream effects on the cytoskeleton and cell migration.

  • Other G Proteins: The receptor's interaction with other G proteins can modulate signaling pathways like MAPK and NF-κB, thereby influencing inflammatory dynamics.[1]

β-Arrestin-Dependent Signaling

Upon agonist binding, GPR35 can recruit β-arrestin-2.[19] This interaction not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the activation of the ERK1/2 pathway, which can have anti-inflammatory effects.[1]

Interaction with Na/K-ATPase

A novel signaling mechanism for GPR35 involves its interaction with the Na/K-ATPase pump. This interaction can trigger Src kinase activation, which in turn activates the ERK and Akt pathways, promoting cell proliferation and neovascularization in the context of colorectal cancer.[7][10]

GPR35_Signaling_Pathways cluster_receptor Cell Membrane cluster_g_protein G Protein-Dependent cluster_beta_arrestin β-Arrestin-Dependent cluster_src_pathway Na/K-ATPase Interaction GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Couples Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin Recruits NaK_ATPase Na/K-ATPase GPR35->NaK_ATPase Interacts RhoA RhoA G_alpha_13->RhoA Activation Cell_Migration Cell Migration RhoA->Cell_Migration ERK ERK1/2 Beta_Arrestin->ERK Activation Anti_Inflammatory Anti-inflammatory Effects ERK->Anti_Inflammatory Src Src Kinase NaK_ATPase->Src Activation Proliferation Proliferation Src->Proliferation Ligand Ligand (e.g., KYNA, CXCL17) Ligand->GPR35 Binds

GPR35 Signaling Cascades

Experimental Protocols

Accurate quantification and localization of GPR35 are critical for understanding its function. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for GPR35 mRNA Expression

This protocol outlines the steps for quantifying GPR35 mRNA levels in tissue or cell samples.[20]

1. RNA Extraction:

  • Homogenize 50-100 mg of tissue or 1-5x10^6 cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).[21]

  • Perform phase separation by adding chloroform, followed by centrifugation to separate the aqueous (RNA-containing), interphase, and organic layers.[21]

  • Precipitate the RNA from the aqueous phase using isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

  • In a sterile, RNase-free tube, combine 1-2 µg of total RNA with reverse transcription primers (e.g., oligo(dT)s or random hexamers).

  • Add a reverse transcriptase enzyme (e.g., PrimeScript™ RT) and dNTPs.[22]

  • Incubate the reaction according to the manufacturer's protocol (e.g., 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[21]

  • Store the resulting cDNA at -20°C.

3. qPCR Reaction:

  • Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for GPR35, and nuclease-free water.[23]

  • Human GPR35 Forward Primer Example: 5′- CTCCCTGCGAGACACCTCAC-3′[14]

  • Human GPR35 Reverse Primer Example: 5′-CTGATGCTCATGTACCTGT TGG -3′[14]

  • Pipette the master mix into a 96-well qPCR plate.

  • Add diluted cDNA template (typically 10-50 fold dilution) to the appropriate wells.[21] Include no-template controls (NTCs).

  • Run the plate in a real-time PCR machine using a standard thermal cycling profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[24]

  • Analyze the data using the 2^-ΔΔCT method, normalizing GPR35 expression to a stable housekeeping gene (e.g., GAPDH, ACTB).[22]

qPCR_Workflow Start Tissue or Cell Sample RNA_Extraction 1. RNA Extraction (e.g., TRIzol) Start->RNA_Extraction RNA_QC 2. RNA Quality & Quantity Check (Spectrophotometry) RNA_Extraction->RNA_QC RT 3. Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR_Setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) RT->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (2-ΔΔCT Method) qPCR_Run->Data_Analysis Result Relative GPR35 mRNA Expression Data_Analysis->Result

Workflow for GPR35 mRNA Quantification by qRT-PCR

Western Blotting for GPR35 Protein Detection

This protocol is for detecting GPR35 protein in cell or tissue lysates.[22]

1. Protein Extraction:

  • Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.[19][22]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[25]

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[22]

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[25]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][25]

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][26]

  • Incubate the membrane with a primary antibody specific for GPR35 (e.g., Mouse Anti-Human GPR35, 1-2 µg/mL) overnight at 4°C with gentle agitation.[26]

  • Wash the membrane three times with TBST for 5-10 minutes each.[25]

  • Incubate with an HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Mouse IgG) for 1 hour at room temperature.[25]

  • Wash the membrane again as in the previous step.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[25] A specific band for GPR35 is expected at approximately 34 kDa.

Immunohistochemistry (IHC) for GPR35 Localization

This protocol allows for the visualization of GPR35 protein expression within the context of tissue architecture.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin.

  • Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Cut 4-5 µm sections using a microtome and mount on charged glass slides.

2. Staining:

  • Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

  • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a protein block solution (e.g., normal goat serum).

  • Incubate with the primary anti-GPR35 antibody (dilutions typically range from 1:50 to 1:200) in a humidified chamber overnight at 4°C.[26]

  • Wash with buffer (e.g., PBS or TBS).

  • Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

  • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

3. Visualization:

  • Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.

  • Examine the slides under a light microscope to assess the location and intensity of GPR35 staining.

Functional Interplay of GPR35 in the Gut

GPR35 expressed on both immune and intestinal epithelial cells plays a crucial role in maintaining gut homeostasis. It acts as a sensor for microbial and host-derived metabolites, integrating signals that regulate barrier function and inflammatory responses.[7][9] In macrophages, GPR35 signaling can induce TNF production, which in turn can influence epithelial cell function.[7][18] In epithelial cells, GPR35 is involved in mucosal repair and the maintenance of goblet cell function and mucus production.[7][18] Disruption of GPR35 signaling can lead to impaired barrier integrity and increased susceptibility to colitis.[7][18]

GPR35_Gut_Function cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Metabolites Microbial & Host Metabolites (e.g., KYNA) GPR35_Epi GPR35 Metabolites->GPR35_Epi Activates GPR35_Mac GPR35 Metabolites->GPR35_Mac Activates Epithelial_Cell Epithelial Cell Goblet_Cell Goblet Cell GPR35_Epi->Goblet_Cell Maintains Function Repair Mucosal Repair (ERK Pathway) GPR35_Epi->Repair Mucus Mucus Production Goblet_Cell->Mucus Barrier Barrier Integrity Mucus->Barrier Macrophage Macrophage TNF TNFα Production GPR35_Mac->TNF TNF->Epithelial_Cell Modulates Function

GPR35's Role in Gut Homeostasis

References

The Dual Nature of GPR35: A Technical Guide to its Pro- and Anti-inflammatory Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35), an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, has emerged as a critical modulator of inflammatory responses. Its multifaceted nature, exhibiting both pro- and anti-inflammatory properties, presents a complex but promising landscape for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth exploration of the dual roles of GPR35, detailing the underlying signaling pathways, experimental evidence, and methodologies for its investigation. The context-dependent actions of GPR35, influenced by the specific cellular environment and ligand engagement, underscore the importance of a nuanced understanding for the development of targeted therapies.[1][2][3][4][5]

Pro-inflammatory Roles of GPR35

Activation of GPR35 can trigger a cascade of pro-inflammatory events, primarily through the mobilization and activation of key immune cells and the production of inflammatory mediators.[1][3][5] This activity is particularly prominent in neutrophils, macrophages, and invariant Natural Killer T (iNKT) cells.[1][4]

Immune Cell Recruitment and Activation

GPR35 plays a significant role in chemotaxis, guiding immune cells to sites of inflammation.[1] Studies have demonstrated that GPR35 activation promotes the migration of neutrophils and monocytes.[6][7][8] This process is often mediated through the Gα12/13 pathway, leading to Rho-mediated cytoskeletal reorganization, a critical step in cell motility.[1]

Production of Pro-inflammatory Cytokines

Upon activation, GPR35 can stimulate the production of a battery of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10] This cytokine release amplifies the inflammatory response, contributing to the pathogenesis of various inflammatory conditions. In models of dextran sulfate sodium (DSS)-induced colitis, GPR35 knockout mice have shown altered expression of pro-inflammatory cytokines such as IL-1β, CXCL1, CXCL2, and CCL2.

Anti-inflammatory Roles of GPR35

Conversely, GPR35 activation can also exert potent anti-inflammatory effects, particularly within the gastrointestinal tract, liver, and adipose tissue.[1][4] This protective role is primarily attributed to the suppression of pro-inflammatory signaling pathways and the promotion of anti-inflammatory mediators.

Attenuation of Inflammatory Signaling

In certain cellular contexts, GPR35 signaling can inhibit the activation of pro-inflammatory pathways. For instance, in macrophages, GPR35 agonists have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[9] This is achieved, in part, through the Gαs-cAMP-PKA signaling pathway, which can antagonize pro-inflammatory signaling cascades.[9][10]

Promotion of Anti-inflammatory Cytokines and Regulatory T Cells

Activation of GPR35 has been linked to an increase in the production of anti-inflammatory cytokines. Furthermore, some studies suggest that GPR35 may endorse the differentiation of regulatory T cells, which are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses.[3][4]

GPR35 Signaling Pathways

The dichotomous function of GPR35 is a direct consequence of its ability to couple to multiple downstream signaling pathways. The specific pathway activated depends on the cell type, the engaging ligand, and the presence of co-receptors.

GPR35_Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling GPR35_pro GPR35 Gai_o Gαi/o Ga12_13 Gα12/13 PLC PLC RhoA RhoA MAPK MAPK NFkB NF-κB Cytokines_pro Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Chemotaxis Chemotaxis GPR35_anti GPR35 Gas Gαs b_arrestin β-Arrestin AC Adenylate Cyclase cAMP cAMP PKA PKA NFkB_inhibition NF-κB Inhibition Anti_inflammatory_effects Anti-inflammatory Effects

Pro-inflammatory Pathways
  • Gαi/o and Gα12/13 Coupling: GPR35 can couple to Gαi/o and Gα12/13 proteins. Gαi/o activation can lead to the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in the activation of the transcription factor NF-κB.[1] NF-κB is a master regulator of pro-inflammatory gene expression. Gα12/13 activation stimulates RhoA, a key regulator of the actin cytoskeleton, promoting cell migration and chemotaxis.[1]

Anti-inflammatory Pathways
  • Gαs/cAMP/PKA Pathway: In contrast, GPR35 can also couple to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[9][10] The cAMP/PKA pathway is known to have anti-inflammatory effects, in part by inhibiting the NF-κB pathway.

  • β-Arrestin Signaling: GPR35 activation also leads to the recruitment of β-arrestins.[11] β-arrestins can act as scaffold proteins, initiating signaling cascades that are independent of G proteins. β-arrestin-mediated signaling has been implicated in both pro- and anti-inflammatory responses depending on the cellular context.

Quantitative Data

GPR35 Ligand Affinities and Potencies

The study of GPR35 has been facilitated by the identification of both endogenous and synthetic ligands. However, a significant challenge in the field is the species-specific pharmacology of these compounds.

LigandTypeSpeciesAssayPotency (EC50/Ki)Reference
Kynurenic AcidEndogenous AgonistHumanβ-arrestin~µM range[12]
ZaprinastSynthetic AgonistHumanβ-arrestin5.4 (pEC50)[]
ZaprinastSynthetic AgonistRatβ-arrestin7.1 (pEC50)[]
LodoxamideSynthetic AgonistHumanβ-arrestin~1 nM (EC50)[14]
Compound 4bSynthetic AgonistHumanNot Specified76.0 nM (EC50)[14]
Compound 4bSynthetic AgonistMouseNot Specified63.7 nM (EC50)[14]
Compound 4bSynthetic AgonistRatNot Specified77.8 nM (EC50)[14]
CID-2745687Synthetic AntagonistHumanRadioligand Binding12.8 nM (Ki)[15]
ML-145Synthetic AntagonistHumanNot Specified20.1 nM (IC50/EC50)[15]
GPR35-mediated Cytokine Modulation in DSS-induced Colitis

The DSS-induced colitis model in mice is a widely used tool to investigate the role of GPR35 in intestinal inflammation.

Cytokine/ChemokineGPR35 Knockout vs. Wild TypeEffectReference
IL-1βUpregulatedPro-inflammatory[]
CXCL1UpregulatedPro-inflammatory[]
CXCL2UpregulatedPro-inflammatory[]
CCL2UpregulatedPro-inflammatory[]
HMGB1UpregulatedPro-inflammatory[]
TNF-αReduced in macrophagesAnti-inflammatory context[16]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This in vivo model is crucial for studying the role of GPR35 in intestinal inflammation.

DSS_Colitis_Workflow start Acclimatize GPR35 KO and WT Mice dss_admin Administer DSS in Drinking Water (e.g., 2-3% for 5-7 days) start->dss_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->monitoring euthanasia Euthanize Mice monitoring->euthanasia tissue_collection Collect Colon Tissue euthanasia->tissue_collection analysis Analysis: - Colon Length & Weight - Histopathology (H&E) - Cytokine mRNA (qPCR) - Cytokine Protein (ELISA/Multiplex) tissue_collection->analysis

Methodology:

  • Animal Model: Utilize GPR35 knockout (KO) and wild-type (WT) littermate mice on a C57BL/6 background.

  • DSS Administration: Dissolve DSS (molecular weight 36,000–50,000) in sterile drinking water at a concentration of 2-3% (wt/vol). Provide this solution ad libitum to the mice for a period of 5 to 7 days.

  • Monitoring: Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse.

  • Termination and Tissue Collection: At the end of the DSS administration period, euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.

  • Analysis:

    • Measure the length and weight of the colon.

    • Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Snap-freeze the remaining colon tissue in liquid nitrogen for subsequent RNA and protein extraction.

    • Quantify the mRNA expression of pro- and anti-inflammatory cytokines and chemokines using quantitative real-time PCR (qPCR).

    • Measure the protein levels of cytokines and chemokines in colon homogenates using ELISA or multiplex bead-based assays.

In Vitro Macrophage Stimulation and Cytokine Measurement

This assay allows for the direct assessment of GPR35's role in macrophage activation.

Methodology:

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte-like cell line (e.g., THP-1) in appropriate culture medium.

  • Stimulation:

    • Pre-treat the cells with a GPR35 agonist (e.g., kynurenic acid, zaprinast) or antagonist (e.g., CID-2745687) for a specified time (e.g., 1 hour).

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using ELISA or multiplex assays.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway downstream of GPR35.

NFkB_Assay_Workflow transfection Transfect Cells with: - GPR35 Expression Vector - NF-κB Luciferase Reporter - Renilla Control Vector stimulation Stimulate with GPR35 Ligand transfection->stimulation lysis Lyse Cells stimulation->lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis Normalize Firefly to Renilla Activity luciferase_assay->analysis

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a GPR35 expression vector, an NF-κB-dependent firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase control plasmid (for normalization).

  • Ligand Stimulation: After 24-48 hours, treat the transfected cells with various concentrations of a GPR35 agonist or antagonist.

  • Cell Lysis: Following a defined incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

β-Arrestin Recruitment Assay (Tango™ Assay)

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in G protein-independent signaling and receptor desensitization.[11][17][18]

Methodology:

  • Cell Line: Utilize a commercially available cell line, such as the Tango™ GPR35-bla U2OS cells, which stably express a GPR35-TEV protease site-transcription factor fusion protein and a β-arrestin-TEV protease fusion protein.

  • Cell Plating: Seed the cells in a 384-well plate.

  • Ligand Addition: Add the GPR35 agonist to the cells.

  • Incubation: Incubate the plate for 5 hours at 37°C and 5% CO2.

  • Substrate Addition: Add the β-lactamase substrate to the cells and incubate for 2 hours at room temperature in the dark.

  • Detection: Measure the fluorescence signal using a fluorescence plate reader. The ratio of blue to green fluorescence indicates the extent of β-arrestin recruitment.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the migratory response of neutrophils towards a chemoattractant, a key pro-inflammatory function influenced by GPR35.

Methodology:

  • Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood.

  • Assay Setup: Place a porous membrane (e.g., 3-5 µm pore size) in a Boyden chamber. Add a chemoattractant (e.g., a GPR35 agonist or a known chemokine) to the lower chamber.

  • Cell Seeding: Add the isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber for 1-2 hours to allow for cell migration.

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by staining and counting the cells on the underside of the membrane or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

Conclusion

GPR35 presents a compelling and complex target for the modulation of inflammatory diseases. Its dual capacity to both promote and suppress inflammation necessitates a thorough understanding of its signaling mechanisms in different cellular and disease contexts. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to further dissect the intricate roles of GPR35. Future research focused on developing cell- and pathway-specific GPR35 modulators will be crucial for harnessing the therapeutic potential of this enigmatic receptor. The continued investigation into GPR35 promises to unveil novel therapeutic strategies for a wide range of inflammatory disorders.

References

GPR35: A Novel Therapeutic Target in Metabolic Disorders - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its significant role in metabolic homeostasis. Expressed in key metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35 is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance, and inflammatory responses associated with metabolic dysfunction. This technical guide provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key studies are presented to support researchers and drug development professionals in this emerging field.

Introduction to GPR35

Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan" receptor for many years due to the lack of definitively identified endogenous ligands with high potency. However, a growing body of research has begun to elucidate its physiological functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.[1] Its role as a potential integration node for inflammatory and metabolic signals makes it a compelling target for therapeutic intervention in metabolic syndrome.[2]

Tissue Expression Profile of GPR35

GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic control. Quantitative analysis reveals significant expression in the gastrointestinal tract, particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable expression is also found in adipose tissue and the pancreas.[4]

Tissue/Cell TypeRelative Expression LevelSpeciesMethodReference
Colon HighHuman / MouseqRT-PCR[5]
Small Intestine HighHuman / RatNorthern Blot / qRT-PCR
Pancreas ModerateHumanRT-PCR[4]
Adipose Tissue Low to ModerateHuman / MouseqRT-PCR[6]
Liver LowMouseqRT-PCR[5]
Immune Cells (Monocytes, T-cells) HighHumanqRT-PCR

This table synthesizes data from multiple sources; direct quantitative comparison between studies may be limited by differing methodologies.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G protein families and through G protein-independent pathways involving β-arrestins. The predominant signaling pathways implicated in its metabolic functions are through Gαi/o, Gα12/13, and β-arrestin-2.[1][3]

G Protein-Dependent Signaling
  • Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of downstream effectors like Protein Kinase A (PKA) and influence cellular metabolic processes.[3]

  • Gα12/13 Pathway: Activation of Gα12/13 proteins engages Rho GTPases, particularly RhoA. This pathway is primarily associated with the regulation of the actin cytoskeleton, cell shape, and motility, but also plays a role in metabolic signaling.[3]

β-Arrestin-Mediated Signaling

Upon agonist binding, GPR35 can recruit β-arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1][3] This G protein-independent signaling arm adds another layer of complexity to GPR35's function and offers opportunities for the development of biased agonists.

Below is a diagram illustrating the primary signaling pathways activated by GPR35.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent cluster_cytosol Cytosolic Effectors GPR35 GPR35 G_alpha_i Gαi/o GPR35->G_alpha_i G_alpha_13 Gα12/13 GPR35->G_alpha_13 beta_arrestin β-Arrestin 2 GPR35->beta_arrestin AC Adenylyl Cyclase G_alpha_i->AC RhoA RhoA G_alpha_13->RhoA ERK ERK1/2 Activation beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP Metabolic_Response Metabolic & Inflammatory Response cAMP->Metabolic_Response Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Cytoskeleton->Metabolic_Response ERK->Metabolic_Response Ligand Agonist Ligand->GPR35 B_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A 1. Seed Cells (GPR35-PK + βArr-EA) B 2. Add Agonist/ Antagonist A->B C 3. Incubate (60-90 min, 37°C) B->C D 4. Add Detection Reagents C->D E 5. Read Chemiluminescence D->E F 6. Analyze Data (EC50 / IC50) E->F In_Vivo_Workflow cluster_study In Vivo Metabolic Study Logic Start Select Animal Model (e.g., GPR35 KO vs. WT) Diet High-Fat Diet Challenge Start->Diet Treatment Administer GPR35 Agonist/Antagonist (Optional) Diet->Treatment OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Analysis Measure Body Weight, Blood Glucose, Insulin OGTT->Analysis Conclusion Assess Role of GPR35 in Metabolic Phenotype Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for GPR35 Agonist High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, making it a promising therapeutic target for conditions such as inflammation, metabolic disorders, cardiovascular disease, and pain.[1][2] The identification of potent and selective GPR35 agonists is a critical step in elucidating its biological functions and for drug development. High-throughput screening (HTS) provides an efficient platform for screening large compound libraries to identify novel GPR35 activators. These application notes provide an overview of GPR35 signaling and detailed protocols for common HTS assays used to identify and characterize GPR35 agonists.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G protein subtypes, including Gαi/o and Gα13, and also signals through a G protein-independent pathway via β-arrestin recruitment.[]

  • Gα13 Pathway : GPR35 has been shown to couple to Gα13, which can lead to the activation of RhoA and subsequent downstream signaling.[4][5]

  • Gαq Pathway : Agonist binding can also activate Gαq, which in turn stimulates phospholipase C (PLCβ). PLCβ activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[6][7]

  • β-Arrestin Pathway : Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestin.[6] This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[][6]

GPR35_Signaling_Pathways cluster_gprotein G Protein-Dependent Signaling cluster_arrestin G Protein-Independent Signaling Ligand GPR35 Agonist GPR35 GPR35 Ligand->GPR35 Gaq Gαq GPR35->Gaq couples to Ga13 Gα13 GPR35->Ga13 couples to Arrestin β-Arrestin 2 GPR35->Arrestin recruits PLC PLCβ Gaq->PLC activates RhoA RhoA Activation Ga13->RhoA IP3 IP3 PLC->IP3 generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers Internalization Internalization Arrestin->Internalization ERK ERK1/2 Activation Arrestin->ERK

Caption: GPR35 agonist-induced signaling pathways.

High-Throughput Screening Assays for GPR35 Agonists

Several HTS-compatible assays can be employed to screen for GPR35 agonists. The choice of assay often depends on the specific signaling pathway of interest and the available instrumentation. Assays based on β-arrestin recruitment are frequently used for primary screening of GPR35 due to their robustness and strong signal window.[4][8]

β-Arrestin Recruitment Assay

This assay is a common choice for primary HTS campaigns for GPR35.[8] It measures the interaction between GPR35 and β-arrestin upon agonist stimulation. Technologies like DiscoverX's PathHunter®, based on enzyme fragment complementation (EFC), are widely used.[1][9] In this system, GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9]

B_Arrestin_Workflow Start Start Seed Seed GPR35-PK/ β-arrestin-EA cells in 384-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_Cmpd Add test compounds Incubate1->Add_Cmpd Incubate2 Incubate at 37°C (e.g., 90 min) Add_Cmpd->Incubate2 Add_Detect Add detection reagent Incubate2->Add_Detect Incubate3 Incubate at RT (e.g., 60 min) Add_Detect->Incubate3 Read Read chemiluminescence Incubate3->Read End End Read->End

Caption: Workflow for a β-arrestin recruitment HTS assay.

Experimental Protocol: PathHunter® β-Arrestin Assay

Materials:

  • PathHunter® GPR35 CHO-K1 β-Arrestin cells (e.g., from Eurofins DiscoverX)[10]

  • Cell plating reagent

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • Reference agonist (e.g., Zaprinast)[6]

  • 384-well white, solid-bottom assay plates

  • PathHunter® Detection Reagents

  • Luminometer

Procedure:

  • Cell Plating: Seed 5,000 cells per well in 10 µL of cell plating reagent into a 384-well assay plate.[1]

  • Incubation: Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. The final DMSO concentration should be kept below 1%.

  • Compound Addition: Add 5 µL of the diluted compounds to the respective wells. For primary screening, a single final concentration (e.g., 10 µM) is often used.[1]

  • Agonist Stimulation: Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 12 µL of the detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to a positive control (reference agonist) and a negative control (vehicle). Calculate the percent activity and, for active compounds, determine the EC50 values from concentration-response curves.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.[4][7] It is a widely used functional assay in drug discovery.[11][12] The method typically involves pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca2+ from intracellular stores leads to a significant increase in fluorescence intensity, which is monitored in real-time.[7][13]

Calcium_Mobilization_Workflow cluster_read Start Start Seed Seed GPR35- expressing cells in 384-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load_Dye Load cells with Ca²⁺-sensitive dye Incubate1->Load_Dye Incubate2 Incubate at 37°C (e.g., 60 min) Load_Dye->Incubate2 Read Measure fluorescence in real-time (FLIPR) Incubate2->Read Add_Cmpd Inject test compounds End End Read->End (post-injection)

Caption: Workflow for a calcium mobilization HTS assay.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

  • CHO or HEK293 cells stably expressing human GPR35 (and potentially a promiscuous G-protein like Gα16 to enhance signal).

  • Culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit).

  • Test compounds and reference agonist (e.g., Zaprinast).

  • 384-well black-wall, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer the next day. Incubate overnight at 37°C.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Add an equal volume of dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

  • Compound Plate Preparation: Prepare a separate plate with test compounds diluted in assay buffer at 4-5X the final desired concentration.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading protocol, which measures baseline fluorescence for a set period (e.g., 10-20 seconds).

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis: The response is typically measured as the maximum fluorescence intensity minus the baseline. Normalize the data to positive and negative controls and determine EC50 values for active compounds.

cAMP Assay

While GPR35 is not primarily known for Gαs coupling, assays measuring cyclic AMP (cAMP) levels are crucial for counter-screening or for detecting potential Gαi/o coupling, which results in a decrease in forskolin-stimulated cAMP production. HTRF® (Homogeneous Time-Resolved Fluorescence) is a common technology for this purpose.

Experimental Protocol: HTRF® cAMP Assay (Inhibition)

Materials:

  • CHO cells stably expressing human GPR35.

  • cAMP HTRF® assay kit (e.g., from Cisbio).

  • Test compounds and reference agonist.

  • Forskolin.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Resuspend cells in stimulation buffer.

  • Compound and Cell Plating: Dispense 5 µL of cells into the assay plate. Add 5 µL of test compounds.

  • Stimulation: Add forskolin to all wells (except negative controls) to induce cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 5 µL of HTRF® cAMP-d2 conjugate followed by 5 µL of HTRF® anti-cAMP-cryptate conjugate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition of the forskolin response. Calculate IC50 values for active compounds.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison of compound activity.

Table 1: Example HTS Assay Performance Metrics

Assay TypeTargetCell LineKey MetricValueReference
β-Arrestin RecruitmentHuman GPR35CHO-K1Z' Factor0.83[1]
β-Arrestin RecruitmentMouse GPR35CHO-K1Z' Factor0.75[1]
β-Arrestin RecruitmentRat GPR35CHO-K1Z' Factor0.77[1]
β-Arrestin RecruitmentHuman GPR35CHO-K1Signal:Background8.15[1]

Table 2: Potency of Known GPR35 Agonists in Different Functional Assays

CompoundAssay TypeSpeciesPotency (pEC50)EfficacyReference
Zaprinastβ-Arrestin RecruitmentHuman~6.5Full Agonist[1][14]
Zaprinastβ-Arrestin RecruitmentRat>7.0Full Agonist[14]
Pamoic Acidβ-Arrestin RecruitmentHuman~6.8Partial Agonist[][6]
Pamoic Acidβ-Arrestin RecruitmentRatLow PotencyLow Potency[][6]
Compound 1*β-Arrestin RecruitmentHuman~7.8Full Agonist[1]

*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid[1]

Conclusion

The selection of an appropriate HTS assay is crucial for the successful identification of novel GPR35 agonists. β-arrestin recruitment assays offer a robust and sensitive platform for primary screening.[1][8] Follow-up studies using orthogonal assays, such as calcium mobilization or G protein activation assays, are essential to confirm activity and characterize the signaling profile of hit compounds.[1] The protocols and data presented here provide a framework for researchers to establish and execute effective HTS campaigns targeting GPR35.

References

Application Notes and Protocols for In Vitro GPR35 Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer, making it an attractive therapeutic target.[1][2] This document provides detailed application notes and protocols for in vitro models designed to study the activation of GPR35.

Introduction to GPR35 Signaling

GPR35 is known to couple to a range of G proteins, leading to the activation of multiple downstream signaling cascades. The primary signaling pathways include coupling to Gαi/o, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, and coupling to Gα12/13, which activates RhoA signaling, influencing cell morphology and motility.[3] The receptor can also couple to Gαq, stimulating phospholipase C and leading to an increase in intracellular calcium.[4] Additionally, GPR35 can signal independently of G proteins through the recruitment of β-arrestins, which can mediate receptor internalization and activate other signaling pathways like ERK1/2.[1] The receptor also exhibits constitutive, ligand-independent activity, particularly through the Gα12/13 pathway.[5] Furthermore, GPR35 has been shown to interact with the Na/K-ATPase, which can influence intracellular calcium homeostasis and Src kinase signaling.[6]

The signaling pathways of GPR35 are complex and can be both pro- and anti-inflammatory depending on the cellular context.[1] This complexity underscores the importance of using a variety of in vitro models to fully characterize the activation and signaling of this receptor.

GPR35 Signaling Pathways

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Dependent cluster_arrestin G Protein Independent GPR35 GPR35 Gai Gαi/o GPR35->Gai Gaq Gαq GPR35->Gaq Ga1213 Gα12/13 GPR35->Ga1213 Barr β-arrestin GPR35->Barr AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC RhoA RhoA Ga1213->RhoA cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 ROCK ROCK RhoA->ROCK ERK ERK1/2 Barr->ERK Internalization Internalization Barr->Internalization Ligand Agonist Ligand->GPR35

Caption: Overview of GPR35 signaling pathways.

In Vitro Models for Studying GPR35 Activation

A variety of in vitro assays can be employed to investigate GPR35 activation. The choice of assay depends on the specific signaling pathway of interest. Commonly used cell lines for heterologous expression of GPR35 include Chinese Hamster Ovary (CHO-K1)[7][8][9][10][11][12], Human Embryonic Kidney 293 (HEK293)[13], and Human Colon Adenocarcinoma (HT-29) cells, which also endogenously express GPR35.[2][5][8]

Experimental Workflow for GPR35 Activation Assays

GPR35_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-K1, HEK293) Transfection Transient or Stable Transfection with GPR35 Cell_Culture->Transfection Plating Plate Cells in Assay-Specific Plates Transfection->Plating Compound_Prep Prepare Ligand Dilution Series Plating->Compound_Prep Stimulation Add Ligands to Cells and Incubate Compound_Prep->Stimulation Detection Measure Assay-Specific Signal Stimulation->Detection Curve_Fitting Generate Dose-Response Curves Detection->Curve_Fitting Parameter_Calc Calculate EC50/IC50 Values Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for in vitro GPR35 activation assays.

Quantitative Data Summary

The following table summarizes quantitative data for various GPR35 agonists in different in vitro assay formats. This allows for a direct comparison of ligand potencies across different signaling readouts.

LigandAssay TypeCell LineSpeciesEC50 / pEC50Reference
Zaprinastβ-arrestin recruitmentU2OSHuman~10 µM (pEC50 ~5)[14]
Compound 1β-arrestin recruitmentU2OSHumanpEC50 7.7[14]
Pamoic AcidG13 activationHEK293HumanNot specified[15]
Fluorescent Probe 15DMRHT-29Human42.2 nM[8]
Kynurenic AcidG protein activation-Human>10⁻³ M[6]

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically through the Gαq pathway. Co-transfection with a promiscuous Gα subunit like Gα16 can couple GPR35 to the calcium signaling pathway, even if it is not its native coupling partner.[13][16]

Principle: Agonist binding to GPR35 activates Gαq or Gα16, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4] This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Preparation:

    • Seed HEK293T cells in a 96-well black, clear-bottom plate at a suitable density to reach 80-90% confluency on the day of the assay.

    • Co-transfect the cells with a plasmid encoding human GPR35 and a plasmid for a promiscuous G protein, such as Gα16, using a suitable transfection reagent.[13] Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds (agonists) in an appropriate assay buffer.

    • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).[17][18]

    • Measure the baseline fluorescence for a few seconds.

    • Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35. This interaction is a key step in receptor desensitization and internalization and can also initiate G protein-independent signaling.[1][19]

Principle: Various technologies can be used to measure β-arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In the EFC-based PathHunter assay, GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to GPR35, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[19]

Protocol (based on PathHunter eXpress GPR35 Internalization Assay): [19]

  • Cell Handling:

    • Use a cryopreserved vial of PathHunter eXpress GPR35 cells, which co-express the tagged GPR35 and β-arrestin.

    • Thaw the cells rapidly and resuspend them in the provided cell plating medium.

    • Dispense the cell suspension into a 96-well or 384-well white, solid-bottom assay plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in an appropriate buffer.

    • Add the compounds to the cell plate.

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the detection reagent according to the kit instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

    • Measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay

This assay is used to determine if GPR35 couples to Gαi/o or Gαs G proteins by measuring changes in intracellular cyclic AMP (cAMP) levels. For Gαi/o-coupled receptors like GPR35, activation leads to a decrease in cAMP.[3]

Principle: GPR35 activation by an agonist inhibits adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. To measure this decrease, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of a GPR35 agonist to reduce this forskolin-induced cAMP production is then quantified. Competitive immunoassays, such as HTRF or AlphaScreen, or reporter gene assays are commonly used to measure cAMP levels.[10][12][20][21]

Protocol (based on a competitive immunoassay):

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing GPR35 into a 96-well or 384-well plate and grow overnight.

  • Assay Procedure:

    • Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the GPR35 agonist to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and add the cAMP detection reagents (e.g., HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[20]

    • Incubate for 60 minutes at room temperature.

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two wavelengths. This ratio is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the agonist concentration to generate an inhibition curve.

    • Calculate the IC50 value, which is the concentration of the agonist that causes 50% inhibition of the forskolin-induced cAMP production.

References

Protocol for GPR35 β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them attractive targets for drug discovery. GPR35 is an orphan GPCR implicated in various diseases, including inflammatory bowel disease, asthma, and cancer.[1] One key mechanism in GPCR signaling is the recruitment of β-arrestin proteins to the activated receptor. This interaction not only desensitizes G protein-mediated signaling but can also initiate distinct, G protein-independent signaling cascades. Therefore, assays that measure β-arrestin recruitment are valuable tools for identifying and characterizing GPR35 ligands.[2][3]

This document provides a detailed protocol for a GPR35 β-arrestin recruitment assay, primarily based on the widely used PathHunter® enzyme fragment complementation (EFC) technology. This technology offers a robust, sensitive, and high-throughput-compatible method for monitoring GPR35 activation.[2][4]

GPR35 Signaling Pathway and β-Arrestin Recruitment

Upon agonist binding, GPR35 undergoes a conformational change, leading to the activation of intracellular G proteins (predominantly Gαi/o and Gα12/13).[1][5] Subsequently, GPCR kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation event creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to GPR35 sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, the GPR35-β-arrestin complex can be internalized, and β-arrestin can act as a scaffold for various downstream signaling molecules, initiating G protein-independent signaling pathways.[3]

GPR35_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Agonist Ligand GPR35_inactive GPR35 (Inactive) Ligand->GPR35_inactive Binding GPR35_active GPR35 (Active) GPR35_inactive->GPR35_active Activation G_protein G Protein (Gαβγ) GPR35_active->G_protein Coupling GRK GRK GPR35_active->GRK Recruitment P P Internalization Internalization GPR35_active->Internalization G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Signaling Downstream Signaling G_alpha->Signaling G_betagamma->Signaling GRK->GPR35_active Phosphorylation beta_arrestin β-Arrestin beta_arrestin->GPR35_active Recruitment beta_arrestin->Signaling

GPR35 β-arrestin recruitment signaling pathway.

Experimental Protocol: PathHunter® GPR35 β-Arrestin Recruitment Assay

This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay methodology.[2][6]

1. Materials and Reagents

  • PathHunter® GPR35 β-Arrestin cells (e.g., from Eurofins DiscoverX)

  • Cell culture medium (as recommended by the cell line provider)

  • Fetal Bovine Serum (FBS)

  • Assay buffer (e.g., HBSS)

  • Test compounds (agonists, antagonists)

  • Reference agonist (e.g., Zaprinast, Kynurenic acid)

  • PathHunter® Detection Reagents

  • White, solid-bottom 96-well or 384-well microplates

  • Luminometer

2. Cell Culture

  • Culture PathHunter® GPR35 cells according to the supplier's instructions. Maintain the cells in a 37°C incubator with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and do not exceed 90% confluency before harvesting for the assay.

  • Use cells with a low passage number for optimal and consistent results.

3. Assay Procedure

The following procedure describes the assay in a 384-well format. For other plate formats, adjust cell numbers and reagent volumes accordingly.

3.1. Cell Plating

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the appropriate cell plating medium at a density of 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).

  • Incubate the plate overnight at 37°C, 5% CO2.

3.2. Compound Preparation and Addition (Agonist Mode)

  • Prepare serial dilutions of test compounds and the reference agonist in the assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant and typically below 1%.

  • On the day of the assay, add 5 µL of the compound dilutions to the wells containing the cells.

  • For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.

3.3. Incubation

  • Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time may vary and should be determined empirically for the specific GPR35 ortholog and ligands being tested.

3.4. Signal Detection

  • Equilibrate the PathHunter® Detection Reagents to room temperature.

  • Prepare the working detection reagent solution according to the manufacturer's protocol.

  • Add 12.5 µL of the working detection reagent solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the chemiluminescent signal using a standard plate luminometer.

4. Data Analysis

  • The raw data is obtained as Relative Light Units (RLU).

  • Normalize the data to the vehicle control (0% activation) and a maximal response control (100% activation) using a reference agonist.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) for each compound.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture GPR35 Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Compound_Prep Prepare Compound Dilutions Compound_Addition Add Compounds to Wells Compound_Prep->Compound_Addition Overnight_Incubation Incubate Overnight Cell_Plating->Overnight_Incubation Overnight_Incubation->Compound_Addition Assay_Incubation Incubate (60-90 min) Compound_Addition->Assay_Incubation Detection_Reagent Add Detection Reagents Assay_Incubation->Detection_Reagent RT_Incubation Incubate at RT (60 min) Detection_Reagent->RT_Incubation Read_Plate Measure Luminescence RT_Incubation->Read_Plate Data_Analysis Analyze Data (EC50, Emax) Read_Plate->Data_Analysis

GPR35 β-arrestin recruitment assay workflow.

Quantitative Data Summary

The following table summarizes the potency (pEC50) of various known GPR35 agonists in β-arrestin recruitment assays. The pEC50 is the negative logarithm of the EC50 value.

CompoundpEC50 (Human GPR35)Reference
Zaprinast5.76[7]
Kynurenic Acid (KYNA)3.89[7]
Amlexanox5.42[7]
NPBA5.07[7]
DNQX5.58[7]
NBQX5.95[7]
MANT-cGMP5.70[7]
db-cGMP4.55[7]
cGMP3.88[7]
Pamoate-[8]
Niflumic Acid-[8]
Cromolyn Disodium-[8]
Dicumarol-[8]

Note: The potency of ligands can vary depending on the specific assay conditions, cell line, and GPR35 ortholog used.[8]

Conclusion

The GPR35 β-arrestin recruitment assay is a powerful tool for the identification and characterization of novel GPR35 modulators. The detailed protocol and supporting information provided in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry to successfully implement this assay in their drug discovery efforts. The quantitative data and pathway diagrams further aid in the understanding and interpretation of the experimental results.

References

Application Notes and Protocols: Utilizing GPR35 Agonists in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of G-protein coupled receptor 35 (GPR35) agonists in a dextran sulfate sodium (DSS)-induced colitis model in mice. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for evaluating the therapeutic potential of GPR35 agonists in inflammatory bowel disease (IBD) research.

Introduction to GPR35 in Colitis

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and gastrointestinal tissues.[1] Emerging evidence suggests a crucial protective role for GPR35 in the pathogenesis of colitis.[2][3] Studies utilizing GPR35 knockout mice have demonstrated an exacerbation of DSS-induced colitis, indicating that GPR35 signaling is vital for protection against colonic inflammation.[1][2] Conversely, administration of GPR35 agonists has been shown to attenuate colitis in animal models, highlighting GPR35 as a promising therapeutic target for IBD.[2][4] The protective effects of GPR35 activation are attributed to the promotion of intestinal epithelial cell migration and mucosal repair, partly through the activation of the extracellular signal-regulated kinase (ERK) pathway.[3][5]

GPR35 Signaling in the Context of Colitis

GPR35 activation initiates downstream signaling cascades that can modulate inflammatory responses. While the complete signaling network is still under investigation, key pathways have been identified. Upon agonist binding, GPR35 can couple to G proteins, leading to the modulation of intracellular signaling pathways such as the MAPK/ERK pathway.[3][6] Additionally, GPR35 can interact with β-arrestins, which can act as signaling scaffolds, further diversifying the cellular response.[6] In macrophages, GPR35 signaling has been linked to the production of Tumor Necrosis Factor (TNF), which can have both pro- and anti-inflammatory roles.[3][6] The anti-inflammatory effect may be mediated by the induction of corticosterone in intestinal epithelial cells.[3][6]

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35_Agonist GPR35 Agonist GPR35 GPR35 GPR35_Agonist->GPR35 Binds to G_Protein G Protein GPR35->G_Protein Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits TNF_Production Macrophage: TNF Production GPR35->TNF_Production In Macrophages ERK ERK Activation G_Protein->ERK Beta_Arrestin->ERK Mucosal_Repair Mucosal Repair & Barrier Integrity ERK->Mucosal_Repair Corticosterone Epithelial Cell: Corticosterone Production TNF_Production->Corticosterone Induces Anti_Inflammatory Anti-inflammatory Effects Corticosterone->Anti_Inflammatory Mucosal_Repair->Anti_Inflammatory

GPR35 Signaling Pathway in Colitis

Experimental Protocols

I. Induction of DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.[7][8]

Materials:

  • 6–16-week-old mice (C57BL/6 or BALB/c strains are commonly used).[8][9]

  • Dextran sulfate sodium (DSS), molecular weight 36,000–50,000 Da.

  • Sterile, autoclaved drinking water.[7][8]

  • Animal caging and husbandry supplies.

  • Analytical balance and weighing supplies.

  • Water bottles.

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: On Day 0, individually mark each mouse and record its baseline body weight.[7]

  • DSS Solution Preparation: Prepare a 1.5% to 5% (w/v) DSS solution in autoclaved drinking water. A common concentration for inducing moderate colitis is 2-3%.[7][8] Ensure the DSS powder is completely dissolved.[7] Prepare fresh DSS solution every 2-3 days.[9]

  • DSS Administration: Replace the regular drinking water in the cages of the experimental group with the prepared DSS solution.[7] Control groups should receive autoclaved drinking water without DSS.[9]

  • Duration of Treatment: Administer the DSS solution for 5 to 7 consecutive days for an acute colitis model.[1][10] For chronic models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular water, repeated for several cycles).[8][10]

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[7][8]

II. GPR35 Agonist Treatment Protocol

This protocol outlines the administration of a GPR35 agonist to mice with DSS-induced colitis.

Materials:

  • GPR35 agonist of interest.

  • Vehicle for agonist dissolution/suspension (e.g., sterile saline, PBS, or a specific formulation as recommended for the compound).

  • Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes).

Procedure:

  • Agonist Preparation: Prepare the GPR35 agonist solution or suspension in the appropriate vehicle at the desired concentration.

  • Treatment Groups: Divide the mice into the following groups (a minimum of 5 mice per group is recommended):[9]

    • Control (No DSS, vehicle treatment)

    • DSS + Vehicle

    • DSS + GPR35 Agonist (at one or more dose levels)

  • Administration: Administer the GPR35 agonist or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the specific agonist's properties. Treatment can be initiated before, during, or after DSS administration to investigate prophylactic or therapeutic effects.

  • Continued Monitoring: Continue daily monitoring of body weight, stool consistency, and fecal blood throughout the treatment period.

III. Assessment of Colitis Severity

At the end of the experimental period, a comprehensive assessment of colitis severity should be performed.

1. Clinical Scoring (Disease Activity Index - DAI): The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.[11][12]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossWell-formed pelletsNo blood
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15DiarrheaGross bleeding

The final DAI is the sum of the scores for each parameter.

2. Macroscopic Evaluation:

  • Colon Length: After euthanasia, carefully excise the entire colon from the cecum to the anus.[7] Measure the length of the colon as a shorter colon is indicative of inflammation and edema.[7][13]

  • Colon Weight: The weight of the colon can also be measured; an increase in the weight-to-length ratio suggests inflammation.[13]

3. Histological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[14]

  • Score the sections for the severity of inflammation, extent of injury, and crypt damage.[14][15][16]

ParameterScoreDescription
Inflammation Severity 0-30: None, 1: Mild, 2: Moderate, 3: Severe
Inflammation Extent 0-30: None, 1: Mucosa, 2: Mucosa and Submucosa, 3: Transmural
Crypt Damage 0-40: None, 1: Basal 1/3 damaged, 2: Basal 2/3 damaged, 3: Only surface epithelium intact, 4: Entire crypt and epithelium lost
Ulceration 0-4Percentage of involvement: 1: 1-25%, 2: 26-50%, 3: 51-75%, 4: 76-100%

4. Measurement of Inflammatory Markers:

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into the colon tissue. MPO activity can be quantified using a colorimetric assay.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[4][12][17] Serum can also be collected to measure systemic cytokine levels.[12][17]

Experimental_Workflow cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment cluster_assessment Endpoint Assessment Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Day 0) Acclimation->Baseline Grouping Group Allocation (Control, DSS+Veh, DSS+Agonist) Baseline->Grouping DSS_Admin DSS Administration (Days 1-7 in drinking water) Grouping->DSS_Admin Agonist_Admin GPR35 Agonist/Vehicle Administration Grouping->Agonist_Admin Daily_Monitoring Daily Monitoring (Weight, Stool, Bleeding) DSS_Admin->Daily_Monitoring Agonist_Admin->Daily_Monitoring Euthanasia Euthanasia & Tissue Collection Daily_Monitoring->Euthanasia At Endpoint Macroscopic Macroscopic Evaluation (Colon Length & Weight) Euthanasia->Macroscopic Histology Histological Analysis Euthanasia->Histology Biochemical Biochemical Assays (MPO, Cytokines) Euthanasia->Biochemical

Experimental Workflow for GPR35 Agonist Testing

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Clinical and Macroscopic Parameters of Colitis

GroupnBody Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Histological Score
Control
DSS + Vehicle
DSS + Agonist (Low Dose)
DSS + Agonist (High Dose)

Table 2: Colonic Inflammatory Markers

GroupnMPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control
DSS + Vehicle
DSS + Agonist (Low Dose)
DSS + Agonist (High Dose)

Data should be presented as mean ± SEM or SD. Statistical significance should be indicated.

Conclusion

The DSS-induced colitis model is a robust and reproducible method for evaluating the efficacy of therapeutic agents for IBD. The protocols and scoring systems outlined in these application notes provide a standardized framework for investigating the therapeutic potential of GPR35 agonists. Activation of GPR35 represents a promising strategy for the treatment of colitis by promoting mucosal healing and modulating inflammatory responses. Careful and consistent application of these methods will yield reliable and interpretable data for advancing the development of novel IBD therapies.

References

Application Notes and Protocols for GPR35 Function Using the AP-TGF-α Shedding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery. GPR35 is an orphan GPCR implicated in a range of conditions, including inflammatory bowel disease, cancer, and metabolic disorders.[1][2] Understanding the signaling pathways and identifying novel ligands for GPR35 are critical steps in developing targeted therapeutics. The Alkaline Phosphatase (AP)-tagged Transforming Growth Factor-α (TGF-α) shedding assay is a robust and versatile method for studying the function of GPCRs, particularly those coupled to Gαq and Gα12/13 signaling pathways.[3][4][5] This document provides detailed application notes and protocols for utilizing the AP-TGF-α shedding assay to characterize the function of GPR35.

Principle of the AP-TGF-α Shedding Assay

The AP-TGF-α shedding assay is based on the principle that activation of certain GPCRs leads to the proteolytic cleavage, or "shedding," of a membrane-anchored fusion protein, AP-TGF-α. This process is primarily mediated by the metalloproteinase ADAM17 (also known as TACE). The key steps are as follows:

  • Expression: Cells are co-transfected with the GPCR of interest (GPR35) and a plasmid encoding a fusion protein of alkaline phosphatase (AP) and pro-TGF-α. This fusion protein is anchored to the cell membrane.

  • Ligand Activation: Upon binding of an agonist to GPR35, a conformational change occurs, leading to the activation of intracellular G-protein signaling pathways. GPR35 is known to couple to Gαq and Gα12/13 proteins.[3]

  • ADAM17 Activation: The downstream signaling cascade initiated by Gαq and Gα12/13 activation leads to the activation of the cell surface sheddase, ADAM17.

  • TGF-α Shedding: Activated ADAM17 cleaves the extracellular domain of the AP-TGF-α fusion protein, releasing the AP-TGF-α ectodomain into the cell culture supernatant.

  • Quantification: The amount of shed AP-TGF-α in the supernatant is quantified by measuring the enzymatic activity of alkaline phosphatase. A common method is to use a colorimetric substrate like p-nitrophenyl phosphate (pNPP), which is converted to a yellow product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm.[6][7][8] The amount of shed AP-TGF-α is directly proportional to the level of GPR35 activation.

GPR35 Signaling Pathway Leading to TGF-α Shedding

The activation of GPR35 by an agonist initiates a signaling cascade that culminates in the shedding of AP-TGF-α. While the precise intermediates linking G-protein activation to ADAM17 activation are still under investigation, the generally accepted pathway is depicted below. GPR35 activation leads to the activation of Gαq and Gα12/13. Gα12/13, in particular, is a potent activator of the small GTPase RhoA.[9][10][11][12] Both Gαq and RhoA signaling pathways are known to converge on the activation of ADAM17, leading to the cleavage and release of AP-TGF-α.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_q Gαq GPR35->G_alpha_q activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 activates ADAM17_inactive ADAM17 (inactive) ADAM17_active ADAM17 (active) ADAM17_inactive->ADAM17_active AP_TGFa_anchored AP-TGF-α (anchored) ADAM17_active->AP_TGFa_anchored cleaves AP_TGFa_shed AP-TGF-α (shed) AP_TGFa_anchored->AP_TGFa_shed Ligand GPR35 Agonist Ligand->GPR35 binds G_alpha_q->ADAM17_inactive activates RhoA RhoA G_alpha_12_13->RhoA activates RhoA->ADAM17_inactive activates Quantification Quantification (OD 405nm) AP_TGFa_shed->Quantification measured

GPR35 Signaling to TGF-α Shedding

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells or other suitable host cells.

  • Plasmids:

    • Expression vector for human GPR35 (or other species orthologs).

    • Expression vector for AP-TGF-α.

  • Transfection Reagent: e.g., Lipofectamine 2000 or similar.

  • Cell Culture Medium: DMEM or other appropriate medium, supplemented with 10% FBS and antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • GPR35 Ligands: Known agonists (e.g., Zaprinast, Lodoxamide) and test compounds.

  • Alkaline Phosphatase Substrate: p-Nitrophenyl phosphate (pNPP) solution.[6][7][8]

  • Stop Solution: 3 M NaOH.[6]

  • 96-well plates: Clear, flat-bottom plates for cell culture and assay.

Experimental Workflow

The overall workflow for the AP-TGF-α shedding assay is illustrated below.

Experimental_Workflow A 1. Co-transfection of GPR35 and AP-TGF-α into HEK293 cells B 2. Cell Seeding Seed transfected cells into 96-well plates A->B C 3. Ligand Stimulation Incubate with GPR35 agonists (e.g., 1 hour) B->C D 4. Supernatant Transfer Transfer supernatant containing shed AP-TGF-α to a new plate C->D E 5. AP Substrate Addition Add pNPP substrate to both supernatant and remaining cells D->E F 6. Incubation Incubate to allow color development (e.g., 30 mins at RT) E->F G 7. Absorbance Reading Read absorbance at 405 nm F->G H 8. Data Analysis Calculate % shedding G->H

AP-TGF-α Shedding Assay Workflow
Detailed Step-by-Step Protocol

Day 1: Cell Transfection

  • Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the GPR35 expression plasmid and the AP-TGF-α expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 1:1 for the plasmids.

  • Incubate the cells at 37°C in a CO2 incubator for 24 hours.

Day 2: Cell Seeding and Ligand Stimulation

  • Gently wash the transfected cells with PBS and detach them using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Resuspend the cells in assay buffer (e.g., HBSS) and adjust the cell density.

  • Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) in a final volume of 80 µL of assay buffer.

  • Prepare serial dilutions of your GPR35 agonists and test compounds in the assay buffer.

  • Add 20 µL of the ligand dilutions to the respective wells to achieve the final desired concentrations. For control wells, add 20 µL of assay buffer.

  • Incubate the plate at 37°C for 1 hour.

Day 2: Measurement of Alkaline Phosphatase Activity

  • After the 1-hour incubation, carefully transfer 80 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. This plate contains the shed AP-TGF-α.

  • To the remaining cells in the original plate, add 100 µL of assay buffer.

  • Add 100 µL of pNPP substrate solution to each well of both the supernatant plate and the cell plate.

  • Incubate both plates at room temperature for 30 minutes, or until a sufficient yellow color has developed. The incubation should be done in the dark to prevent degradation of the substrate.

  • Stop the reaction by adding 50 µL of 3 M NaOH to each well of both plates.[6]

  • Measure the absorbance at 405 nm for both plates using a microplate reader.

Data Analysis and Calculation

The percentage of AP-TGF-α shedding is calculated as the ratio of the alkaline phosphatase activity in the supernatant to the total alkaline phosphatase activity (supernatant + cells).

Calculation of % Shedding:

% Shedding = [ (Absorbance of Supernatant) / ( (Absorbance of Supernatant) + (Absorbance of Cells) ) ] x 100

Note: A correction factor may be needed to account for the volume of supernatant transferred. For example, if 80 µL of a 100 µL total volume is transferred, the supernatant absorbance should be multiplied by 1.25.[13]

The calculated % shedding can then be plotted against the ligand concentration to generate dose-response curves and determine pharmacological parameters such as EC50 values.

Quantitative Data for GPR35 Agonists

The AP-TGF-α shedding assay can be used to quantify the potency of various GPR35 agonists. The following table summarizes representative data for known GPR35 agonists.

LigandCell LineG-protein PathwayEC50 (nM)Reference
ZaprinastHEK293Gα12/13~300(Derived from graphical data)
LodoxamideHEK293Gα12/13~100(Derived from graphical data)
Compound 4bNot SpecifiedNot Specified76.0 (human), 63.7 (mouse), 77.8 (rat)[2]
Compound 50Not SpecifiedNot Specified5.8[1]

Troubleshooting and Considerations

  • High Background Shedding: High basal shedding can occur due to constitutive receptor activity or spontaneous cleavage of AP-TGF-α. To minimize this, ensure gentle cell handling, use fresh assay buffer, and optimize the cell seeding density.

  • Low Signal: A low signal may result from inefficient transfection, low receptor expression, or inactive compounds. Optimize transfection efficiency and confirm receptor expression.

  • Cell Line Choice: The choice of cell line is crucial as the endogenous expression of G-proteins and other signaling components can influence the assay outcome. HEK293 cells are commonly used due to their robust growth and high transfection efficiency.

  • Species Orthologs: Be aware of potential pharmacological differences between GPR35 orthologs from different species.[14] It is advisable to test compounds on the relevant species-specific receptor.

Conclusion

The AP-TGF-α shedding assay is a powerful tool for characterizing the function of GPR35 and for screening and identifying novel ligands. Its high sensitivity, scalability, and direct measurement of a functional downstream event make it a valuable assay in both basic research and drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this assay to advance our understanding of GPR35 biology and accelerate the discovery of new therapeutic agents targeting this receptor.

References

Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assays to Monitor GPR35 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathophysiological processes, including inflammation and immune responses.[1][2][3] Understanding the molecular interactions of GPR35 with its binding partners, such as G proteins and β-arrestins, is crucial for elucidating its function and for the development of novel therapeutics.[4][5] Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology that allows for the real-time monitoring of protein-protein interactions in living cells.[6][7][8] This document provides detailed application notes and protocols for utilizing BRET to study GPR35 interactions, with a focus on agonist-induced recruitment of β-arrestin-2.

BRET technology is based on the non-radiative transfer of energy between a bioluminescent donor, typically a variant of Renilla luciferase (Rluc), and a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP).[6][9] When the donor and acceptor molecules are brought into close proximity (1-10 nm) through the interaction of their fusion partners, energy is transferred from the luciferase upon substrate oxidation to the fluorophore, which in turn emits light at its characteristic wavelength.[8][10] The ratio of the acceptor to donor emission is measured as the BRET signal, providing a quantitative measure of the protein-protein interaction.[4][11]

GPR35 Signaling Pathways

GPR35 has been shown to couple to multiple G protein subtypes, predominantly Gαi/o and Gα12/13.[1][2][12] Upon agonist binding, GPR35 activation can trigger downstream signaling cascades through these G proteins. Additionally, like many GPCRs, agonist-activated GPR35 can recruit β-arrestins, which play a critical role in receptor desensitization, internalization, and G protein-independent signaling.[1][4][11] The interaction with β-arrestin-2 has been robustly demonstrated and serves as a reliable readout for GPR35 activation.[4]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gαi/o or Gα12/13 Gβγ GPR35->G_protein Coupling beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruitment Downstream_G Downstream G-protein Signaling G_protein->Downstream_G Signal Transduction Downstream_arrestin Receptor Internalization & G-protein Independent Signaling beta_arrestin->Downstream_arrestin Signal Transduction Ligand Agonist (e.g., Zaprinast) Ligand->GPR35 Activation

Caption: GPR35 signaling pathways upon agonist activation.

BRET Principle for GPR35 Interaction

To study the interaction between GPR35 and a partner protein like β-arrestin-2, GPR35 is genetically fused to a BRET acceptor (e.g., YFP), and β-arrestin-2 is fused to a BRET donor (e.g., Rluc). When these fusion proteins are co-expressed in cells, agonist stimulation of GPR35 induces a conformational change that promotes the recruitment of β-arrestin-2-Rluc to the GPR35-YFP at the plasma membrane. This brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

BRET_Principle cluster_no_interaction No Interaction (Basal State) cluster_interaction Interaction (Agonist-Stimulated) GPR35_YFP_basal GPR35 YFP Arrestin_Rluc_basal β-arrestin-2 Rluc Light_donor_basal Light Emission (~485 nm) Arrestin_Rluc_basal->Light_donor_basal Bioluminescence Substrate_basal Substrate (Coelenterazine-h) Substrate_basal->Arrestin_Rluc_basal Oxidation Interaction GPR35 YFP β-arrestin-2 Rluc Light_acceptor Light Emission (~530 nm) Interaction->Light_acceptor BRET Substrate_interaction Substrate (Coelenterazine-h) Substrate_interaction->Interaction Oxidation

Caption: Principle of BRET for GPR35 and β-arrestin-2 interaction.

Experimental Workflow

The general workflow for a GPR35 BRET assay involves several key steps, from plasmid construction and cell culture to data acquisition and analysis.

BRET_Workflow Plasmid 1. Plasmid Constructs (GPR35-YFP, β-arrestin-2-Rluc) Transfection 2. Cell Culture & Transfection (e.g., HEK293T cells) Plasmid->Transfection Seeding 3. Cell Seeding (96-well plates) Transfection->Seeding Assay 4. BRET Assay - Add substrate (Coelenterazine-h) - Add ligands (agonists/antagonists) - Incubate Seeding->Assay Measurement 5. BRET Measurement (Luminometer with dual filters) Assay->Measurement Analysis 6. Data Analysis - Calculate BRET ratio - Generate dose-response curves Measurement->Analysis

References

Application Notes and Protocols for Label-free Dynamic Mass Redistribution (DMR) Assays for GPR35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing label-free dynamic mass redistribution (DMR) technology to study the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in a powerful, non-invasive method for characterizing GPR35 pharmacology.

Introduction to GPR35 and Label-Free DMR Assays

G protein-coupled receptor 35 (GPR35) is a Class A orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[1][2][3] It has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, asthma, and metabolic disorders.[1][2] GPR35 signaling is complex, involving coupling to multiple G protein subtypes, including Gαi/o and Gα12/13, as well as β-arrestin recruitment.[1] This pleiotropic signaling capacity makes it an interesting, yet challenging, target for drug discovery.

Label-free dynamic mass redistribution (DMR) assays offer a significant advantage for studying GPR35. This technology measures the integrated cellular response to receptor activation in real-time by detecting minute changes in the local refractive index near the cell surface.[4][5] These changes are a consequence of the redistribution of cellular matter—such as proteins, organelles, and cytoskeletal components—that occurs upon G protein signaling and other cellular events.[5] DMR assays are non-invasive, do not require engineered cell lines with reporter genes, and can be performed on cells endogenously expressing the target receptor, such as the HT-29 human colorectal adenocarcinoma cell line for GPR35.[6] This provides a more physiologically relevant system for studying receptor pharmacology.[7]

Key Advantages of DMR Assays for GPR35

  • Phenotypic Screening: DMR provides a holistic view of the cellular response, capturing the integrated output of multiple signaling pathways activated by GPR35.

  • Native Cell Environment: Assays can be conducted in cell lines endogenously expressing GPR35, such as HT-29 cells, avoiding artifacts from receptor overexpression.[6]

  • Label-Free: Eliminates the need for fluorescent or radioactive labels, reducing assay cost and complexity.

  • Real-Time Kinetics: Provides kinetic information about the cellular response, allowing for the differentiation of agonist and antagonist modes of action.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events mediated by different signaling partners. Understanding these pathways is crucial for interpreting DMR data.

GPR35_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activation G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment Agonist Agonist Agonist->GPR35 Binding AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition RhoA RhoA G_alpha_12_13->RhoA Activation Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK/ERK Pathway Beta_Arrestin->MAPK Scaffolding cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton DMR_Workflow cluster_prep Assay Preparation cluster_assay DMR Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HT-29 cells Cell_Seeding 2. Seed cells in Corning Epic microplate Cell_Culture->Cell_Seeding Incubation 3. Incubate for 24h to form a monolayer Cell_Seeding->Incubation Baseline 4. Establish a stable baseline reading Incubation->Baseline Compound_Addition 5. Add GPR35 agonists or antagonists Baseline->Compound_Addition Data_Acquisition 6. Record DMR signal in real-time Compound_Addition->Data_Acquisition Concentration_Response 7. Generate concentration-response curves Data_Acquisition->Concentration_Response Parameter_Calculation 8. Calculate EC50/IC50 values Concentration_Response->Parameter_Calculation

References

Application Notes: G Protein Activation Assays for GPR35 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a therapeutic target for various conditions, including inflammatory bowel disease, metabolic disorders, and cancer.[1][2] Understanding its signaling mechanisms is crucial for the development of novel therapeutics. GPR35 is known to couple to multiple G protein families, primarily Gαi/o, Gα12/13, and Gαs, and can also signal through β-arrestin pathways.[2][3][4][5] This pleiotropic signaling profile necessitates a multi-assay approach to fully characterize the activation and pharmacology of GPR35 agonists and antagonists. These application notes provide an overview and detailed protocols for key assays used to measure GPR35 activation.

1. [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a classic functional assay that directly measures the activation of G proteins upon agonist stimulation of a GPCR.[6] It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7] This assay is highly valuable as it measures an event proximal to receptor activation, minimizing signal amplification that can occur in downstream assays.[8] It is particularly effective for receptors coupled to the abundant Gi/o family of G proteins but can be adapted for other G protein subtypes, for instance, by using specific antibodies to capture Gα subunits of interest.[9][10]

Key Applications:

  • Determine the potency (EC₅₀) and efficacy (Emax) of agonists.[6]

  • Differentiate between full, partial, and inverse agonists.[7][11]

  • Quantify the affinity (pA₂) of competitive antagonists.[11]

2. Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful, cell-based assay that measures protein-protein interactions in real-time.[12] For GPR35 signaling, BRET can be configured to monitor several key activation events:

  • G Protein Activation: By fusing a BRET donor (e.g., Renilla Luciferase, RLuc) to a Gα subunit and an acceptor (e.g., YFP) to a Gγ subunit, the dissociation of the heterotrimer upon activation can be measured as a decrease in BRET signal. Alternatively, a BRET sensor that detects free Gβγ dimers can be used.[12][13] BRET-based biosensors have been successfully used to profile GPR35 agonist responses across a wide range of G protein subtypes.[14]

  • β-Arrestin Recruitment: This is a common and robust BRET assay where the BRET donor is fused to GPR35 and the acceptor is fused to β-arrestin-2.[15] Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into proximity, resulting in an increased BRET signal.[5]

Key Applications:

  • Real-time kinetic analysis of G protein activation or β-arrestin recruitment in living cells.

  • Screening for biased agonists that preferentially activate G protein or β-arrestin pathways.

  • High-throughput screening of compound libraries.[5]

3. Downstream Second Messenger Assays

Measuring the accumulation or inhibition of downstream second messengers provides a functional readout of specific G protein signaling pathways.

  • cAMP Assays: This assay is used to probe GPR35 coupling to Gαs or Gαi.

    • Gαs Pathway: Activation leads to adenylyl cyclase stimulation and an increase in intracellular cyclic AMP (cAMP).[16][17]

    • Gαi Pathway: Activation inhibits adenylyl cyclase. This is typically measured as a decrease in forskolin-stimulated cAMP levels.[18]

  • Calcium Mobilization Assays: While GPR35 does not primarily couple to Gαq, this assay can be adapted by co-expressing a promiscuous G protein, such as Gα16.[19] Gα16 can couple to a wide range of GPCRs and transduce the signal through the phospholipase C pathway, leading to a measurable release of intracellular calcium.[19][20] This approach is widely used in high-throughput screening to identify GPR35 agonists.[21]

Key Applications:

  • Confirming coupling to specific G protein pathways (Gαs/Gαi).

  • High-throughput screening for agonists, particularly with the calcium mobilization assay.[20]

  • Characterizing the functional consequences of receptor activation.

GPR35 Signaling Pathways

GPR35_Signaling cluster_membrane Plasma Membrane Agonist Agonist GPR35 GPR35 Agonist->GPR35 Binds G_alpha_s Gαs GPR35->G_alpha_s Activates G_alpha_i Gαi/o GPR35->G_alpha_i Activates G_alpha_1213 Gα12/13 GPR35->G_alpha_1213 Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha_s->AC Stimulates (+) G_alpha_i->AC Inhibits (-) RhoGEF RhoGEF G_alpha_1213->RhoGEF Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates

Caption: Overview of GPR35 signaling pathways.

Quantitative Data Summary

The following tables summarize the potency of various agonists at human and rat GPR35 as determined by different functional assays.

Table 1: Agonist Potency at Human GPR35

AgonistAssay TypeEC₅₀Reference
LodoxamideLipid Accumulation17 nM[22]
Pamoic Acidβ-Arrestin-2 BRET51 nM[10]
ZaprinastCalcium Mobilization840 nM[20]
Compound 10β-Arrestin-2 BRET1,380 nM (1.38 µM)[5]
Compound 3β-Arrestin-2 BRET8,320 nM (8.32 µM)[5]

Table 2: Agonist Potency at Rat GPR35

AgonistAssay TypeEC₅₀Reference
ZaprinastCalcium Mobilization16 nM[20]

Note: Significant species differences in agonist potency are a known characteristic of GPR35 pharmacology.[23]

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay

This protocol describes a filtration-based assay to measure agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing GPR35.

GTPgS_Workflow prep Prepare Membranes (from cells expressing GPR35) mix Prepare Assay Mix (Membranes, GDP, Assay Buffer) prep->mix add_ligand Add Test Compounds (Agonist, Antagonist) mix->add_ligand incubate1 Pre-incubate at 30°C add_ligand->incubate1 start_rxn Start Reaction (Add [³⁵S]GTPγS) incubate1->start_rxn incubate2 Incubate at 30°C (e.g., 60 min) start_rxn->incubate2 stop_rxn Stop Reaction & Filter (Rapid filtration over filtermat) incubate2->stop_rxn wash Wash Filters (with ice-cold buffer) stop_rxn->wash dry Dry Filtermat wash->dry count Quantify Radioactivity (Scintillation Counting) dry->count analyze Data Analysis (Basal vs. Stimulated Binding) count->analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes from HEK293 cells stably or transiently expressing GPR35.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compounds (agonists, antagonists).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize GPR35-expressing cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 20 µL of test compound at various concentrations (or buffer for basal binding).

    • 20 µL of GPR35 cell membranes (typically 5-20 µg protein/well) diluted in Assay Buffer containing GDP (final concentration ~10 µM).

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination: Stop the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the agonist to determine EC₅₀ and Emax.

Protocol 2: BRET Assay for GPR35–β-Arrestin-2 Recruitment

This protocol is adapted from methods used to study GPR35 and β-arrestin-2 interaction.[5]

BRET_Workflow transfect Co-transfect Cells (e.g., HEK293T) with GPR35-RLuc & β-arrestin-2-YFP culture Culture Cells (24-48 hours post-transfection) transfect->culture plate Plate Cells (into 96-well white plates) culture->plate wash Wash Cells (with HBSS or similar buffer) plate->wash add_ligand Add Test Compounds wash->add_ligand incubate Incubate (e.g., 15 min at 37°C) add_ligand->incubate add_substrate Add Luciferase Substrate (e.g., Coelenterazine-h) incubate->add_substrate read Read Plate (Sequential dual-emission reading for RLuc and YFP) add_substrate->read analyze Data Analysis (Calculate BRET ratio) read->analyze

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Materials:

  • HEK293T cells.

  • Expression plasmids: GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, GPR35-RLuc) and β-arrestin-2 tagged with a BRET acceptor (e.g., eYFP, βarr2-YFP).

  • Transfection reagent (e.g., PEI).

  • White, clear-bottom 96-well cell culture plates.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • BRET substrate (e.g., Coelenterazine-h).

  • Plate reader capable of dual-channel luminescence detection.

Procedure:

  • Transfection: Co-transfect HEK293T cells with GPR35-RLuc and βarr2-YFP plasmids (a 1:4 ratio is often a good starting point).

  • Cell Plating: 24 hours post-transfection, seed the cells into white 96-well plates at a density of ~50,000 cells/well.

  • Incubation: Culture the cells for another 24 hours.

  • Assay Execution:

    • Aspirate the culture medium and wash the cells once with 100 µL of HBSS.

    • Add 80 µL of HBSS containing the desired concentrations of test compounds to each well.

    • Incubate the plate for 15 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the BRET substrate Coelenterazine-h (final concentration 5 µM) to each well.

  • Detection: Immediately read the plate using a BRET-capable plate reader, measuring luminescence at two wavelengths simultaneously (e.g., ~475 nm for RLuc and ~535 nm for YFP).

  • Data Analysis: Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength). Plot the net BRET ratio (agonist BRET - vehicle BRET) against the log concentration of the agonist.

Protocol 3: cAMP Accumulation Assay (for Gi Coupling)

This protocol measures the ability of a GPR35 agonist to inhibit forskolin-stimulated cAMP production.

cAMP_Workflow plate Plate GPR35-expressing Cells (e.g., CHO-K1) in 96-well plates culture Culture Cells Overnight plate->culture wash Wash & Pre-incubate (with stimulation buffer + IBMX) culture->wash add_ligand Add Test Compounds wash->add_ligand incubate1 Incubate (e.g., 15 min at 37°C) add_ligand->incubate1 stimulate Stimulate with Forskolin incubate1->stimulate incubate2 Incubate (e.g., 30 min at 37°C) stimulate->incubate2 lyse Lyse Cells incubate2->lyse detect Detect cAMP Levels (using a commercial kit, e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (% inhibition of forskolin response) detect->analyze

Caption: Workflow for a Gi-coupled cAMP inhibition assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR35.

  • Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • Forskolin.

  • Test compounds.

  • Commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed GPR35-expressing cells into a 96-well plate and culture overnight.

  • Pre-treatment:

    • Aspirate the culture medium.

    • Add 50 µL of Stimulation Buffer (containing IBMX) and incubate for 30 minutes at 37°C.

  • Agonist Addition: Add 25 µL of test compounds at various concentrations and incubate for 15 minutes at 37°C.

  • Stimulation: Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Normalize the data to the forskolin-only response (100%) and basal levels (0%). Plot the percent inhibition of the forskolin response against the log concentration of the agonist to determine the IC₅₀.

References

Troubleshooting & Optimization

GPR35 Agonist Species Selectivity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the challenges associated with the species selectivity of GPR35 agonists.

Frequently Asked Questions (FAQs)

Q1: Why do my GPR35 agonists show different potencies in human, mouse, and rat experimental systems?

A1: Significant variations in agonist potency across species are a well-documented characteristic of GPR35 pharmacology.[1][2][3] This is primarily due to differences in the amino acid sequences of the GPR35 orthologs, particularly within the ligand-binding pocket.[1] For example, lodoxamide is a potent agonist for human and rat GPR35 but exhibits over 100-fold lower potency for the mouse receptor.[1] Similarly, pamoate is a high-potency agonist at human GPR35 but has very low activity at rat and mouse orthologs.[4] In contrast, the commonly used reference agonist, zaprinast, displays more comparable (though moderate) potency across human, rat, and mouse GPR35.[1][5][6]

Q2: Are there any known GPR35 agonists that work across multiple species with high and equivalent potency?

A2: While many GPR35 agonists exhibit species selectivity, research is ongoing to develop pan-species agonists. Recently, structural modifications to existing compounds like lodoxamide have yielded new molecules with high and equipotent activity on human, mouse, and rat GPR35.[7] For instance, compound 4b from a 2023 study showed EC50 values of 76.0 nM, 63.7 nM, and 77.8 nM for human, mouse, and rat GPR35, respectively.[7]

Q3: How does species selectivity of GPR35 agonists impact the translation of in vitro findings to in vivo animal models?

A3: The species-selective nature of GPR35 agonists presents a significant challenge for translational research.[1][2] An agonist that is potent in a human cell line-based assay may have little to no effect in a mouse or rat model of disease, making it difficult to validate GPR35 as a therapeutic target in these preclinical models.[1] It is crucial to characterize the potency and efficacy of your agonist on the specific species' ortholog you plan to use for in vivo studies. An alternative approach is the use of humanized GPR35 transgenic mouse models.[1][8]

Q4: What are the primary signaling pathways activated by GPR35, and do they differ between species?

A4: GPR35 is known to couple to several G protein families, primarily Gαi/o and Gα12/13, as well as recruit β-arrestin.[5][9][10][11][12][13] Activation can lead to downstream effects such as calcium mobilization, inhibition of cAMP production, and activation of the ERK1/2 pathway.[5][6][9] While the primary signaling pathways are generally conserved, the potential for ligand bias, where an agonist preferentially activates one pathway over another, exists and could vary between species.[9][14] Therefore, it is recommended to assess agonist activity through multiple signaling readouts.

Troubleshooting Guides

Problem 1: My potent human GPR35 agonist shows no activity in my mouse cell line.

  • Possible Cause: This is a classic example of GPR35 species selectivity. The agonist's binding site on human GPR35 may differ significantly from that on mouse GPR35.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: First, verify that the mouse cell line endogenously expresses GPR35 or that your transfection of a mouse GPR35 construct was successful.

    • Consult Literature: Check published data for the potency of your specific agonist on mouse GPR35. It may be known to be inactive.

    • Use a Pan-Species Agonist: As a positive control, test a reference compound known to have activity across species, such as zaprinast.[1][5][6]

    • Test on a Human System: Confirm the agonist's activity in a human GPR35-expressing cell line to ensure the compound itself is active.

    • Consider a Different Agonist: If your research requires a mouse model, you may need to switch to an agonist known to be potent at the mouse receptor or a newly developed pan-species agonist.[7]

Problem 2: I observe GPR35 activation with my agonist in a β-arrestin recruitment assay, but not in a calcium mobilization assay.

  • Possible Cause: This could be an instance of biased agonism, where the agonist preferentially activates the β-arrestin pathway over the G protein-mediated pathway that leads to calcium mobilization (typically Gαq/11 or Gαi/o-Gβγ dependent).[9][14] It is also possible that the cell system is not optimally set up for a GPR35-mediated calcium response.

  • Troubleshooting Steps:

    • Optimize Calcium Assay: GPR35 does not canonically couple to Gαq. To observe a calcium signal, you may need to co-express a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαqi5) that redirects the signal to the calcium pathway.[14][15]

    • Assess Gα13 Activation: Since GPR35 robustly couples to Gα13, consider using an assay that measures this specific pathway, such as a Serum Response Element (SRE) reporter assay or a [35S]GTPγS binding assay with purified Gα13.[10][12][13]

    • Characterize Ligand Bias: If the discrepancy persists across optimized assays, your agonist may be a biased ligand. This is an important characteristic to document for the compound.

Quantitative Data Summary

Table 1: Potency (pEC50) of Selected GPR35 Agonists Across Species

AgonistHuman GPR35Rat GPR35Mouse GPR35Assay TypeReference
Zaprinast 5.307.026.01β-arrestin-2 Recruitment[4]
Lodoxamide PotentPotent>100-fold less potentNot specified[1]
Pamoate 8.446.15Inactive (<5.0)G protein Activation[4]
Cromolyn Disodium 6.325.825.55G protein Activation[4]
Compound 1 *High PotencyLow PotencyLow Potencyβ-arrestin-2 Recruitment[14]
Compound 4b 7.12 (76.0 nM)7.11 (77.8 nM)7.19 (63.7 nM)Not specified[7]

Note: Compound 1 is 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid.

Experimental Protocols

β-Arrestin-2 Recruitment Assay (BRET-based)

This protocol is adapted from methodologies described for assessing GPR35 agonist activity.[4][14]

  • Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation.

  • Materials:

    • HEK293T cells

    • Expression vectors: GPR35-eYFP (human, mouse, or rat) and β-arrestin-2-Renilla Luciferase (RLuc)

    • Transfection reagent (e.g., PEI)

    • Coelenterazine h substrate

    • BRET-compatible microplate reader

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with the GPR35-eYFP and β-arrestin-2-RLuc constructs.

    • Cell Plating: 24 hours post-transfection, plate the cells into white, clear-bottom 96-well plates.

    • Agonist Stimulation: 48 hours post-transfection, wash the cells and replace the medium with a buffer. Add varying concentrations of the test agonist.

    • Substrate Addition: Shortly before reading, add the Coelenterazine h substrate to each well.

    • BRET Measurement: Measure the luminescence signals at the wavelengths for both RLuc (e.g., 485 nm) and eYFP (e.g., 530 nm) using a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio (eYFP emission / RLuc emission). Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.

Calcium Mobilization Assay

This protocol is a general guide for measuring GPR35-mediated calcium flux, often requiring a chimeric G protein.[15][16][17]

  • Objective: To measure intracellular calcium release following GPR35 activation.

  • Materials:

    • HEK293 cells

    • Expression vectors: GPR35 (human, mouse, or rat) and a chimeric G protein (e.g., Gαqi5 or Gαq13)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Fluorescence plate reader (e.g., FLIPR, FlexStation)

  • Procedure:

    • Transfection: Co-transfect HEK293 cells with the desired GPR35 ortholog and the chimeric G protein construct.

    • Cell Plating: 24 hours post-transfection, plate the cells into black, clear-bottom 96-well plates.

    • Dye Loading: On the day of the assay (48 hours post-transfection), incubate the cells with the Fluo-4 AM dye according to the manufacturer's instructions.

    • Assay: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

    • Agonist Addition: Add varying concentrations of the test agonist and immediately begin measuring the fluorescence signal over time.

    • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax.

Visualizations

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gprotein G Protein Signaling cluster_Arrestin β-Arrestin Signaling cluster_downstream Downstream Effects GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_13 Gα13 GPR35->G_alpha_13 Activates B_Arrestin β-Arrestin GPR35->B_Arrestin Recruits Agonist Agonist Agonist->GPR35 Binds G_beta_gamma Gβγ cAMP_Inhibition cAMP Inhibition G_alpha_i_o->cAMP_Inhibition Leads to RhoA_Activation RhoA Activation G_alpha_13->RhoA_Activation Leads to ERK_Activation ERK Activation B_Arrestin->ERK_Activation Scaffolds Internalization Receptor Internalization B_Arrestin->Internalization Mediates

Caption: GPR35 canonical signaling pathways.

Troubleshooting_Workflow Start Agonist shows low/no activity in rodent model Check_Expression Confirm rodent GPR35 expression in system Start->Check_Expression Consult_Lit Check literature for known species selectivity of agonist Check_Expression->Consult_Lit Expression OK Use_Control Test with a pan-species agonist (e.g., Zaprinast) Consult_Lit->Use_Control Data unavailable Select_New_Agonist Consider a different agonist with known rodent potency Consult_Lit->Select_New_Agonist Known to be inactive Test_Human Confirm agonist activity on human GPR35 Use_Control->Test_Human Control works Test_Human->Select_New_Agonist Human system works Test_Human->Select_New_Agonist Agonist is confirmed selective Humanized_Model Consider using a humanized GPR35 mouse model Test_Human->Humanized_Model Agonist is confirmed selective

Caption: Troubleshooting workflow for species selectivity issues.

References

Improving potency and efficacy of GPR35 agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR35 agonists. The information is designed to help improve the potency and efficacy of GPR35 agonists in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional assays to assess GPR35 activation?

A1: The most frequently employed functional assays for GPR35 activation include β-arrestin recruitment assays (e.g., BRET, FRET, and Tango), calcium mobilization assays, and ERK1/2 phosphorylation assays.[1][2][3][4][5] Dynamic mass redistribution (DMR) is another label-free technology used to capture the integrated cellular response to GPR35 activation.[1][6][7]

Q2: Why do I observe different potency and efficacy for my GPR35 agonist across different cell lines?

A2: Discrepancies in agonist activity across different cell lines can be attributed to several factors:

  • Receptor Expression Levels: Overexpression of GPR35 can lead to an overestimation of compound potency and efficacy due to the presence of spare receptors.[7] Conversely, low endogenous expression may result in a weak or undetectable signal.

  • G-protein and β-arrestin Stoichiometry: The relative expression levels of G-proteins (Gαi/o, Gα12/13) and β-arrestins can vary between cell types, influencing the preferred signaling pathway and the observed agonist response.[7]

  • Cellular Background: The intrinsic signaling environment of a cell line, including the expression of other receptors and signaling proteins, can impact the GPR35-mediated response.[3][8]

Q3: My GPR35 agonist shows high potency in human cell lines but is significantly weaker in rodent models. Why is this?

A3: Significant species-specific differences in the pharmacology of GPR35 agonists are a well-documented challenge.[1][8][9] For instance, lodoxamide is a potent agonist of human and rat GPR35 but exhibits over 100-fold lower potency at the mouse receptor.[1] These variations are due to differences in the amino acid sequences of the GPR35 orthologs, which can alter the agonist binding pocket.[1] It is crucial to profile your agonist against the specific species ortholog relevant to your in vivo studies.

Q4: What is biased agonism and how does it relate to GPR35?

A4: Biased agonism is a phenomenon where an agonist preferentially activates one signaling pathway over another downstream of the same receptor.[10][11] GPR35 is known to signal through both G-protein-dependent pathways (Gαi/o, Gα12/13) and β-arrestin-mediated pathways.[3][4][8][12][13][14] A biased agonist for GPR35 might, for example, potently recruit β-arrestin with little to no activation of Gα13.[15][16] Understanding the biased signaling profile of your agonist is critical for interpreting its biological effects.

Q5: Can GPR35 exhibit activity without an agonist?

A5: Yes, GPR35 can display constitutive (agonist-independent) activity, particularly for the Gα12/13 pathway.[17][18] This basal signaling can be suppressed by inverse agonists.[18][19] When designing experiments, it's important to consider the potential for constitutive activity, which may contribute to your baseline signal.

Troubleshooting Guides

Low Signal or No Response in Functional Assays
Potential Cause Troubleshooting Step
Low Receptor Expression Verify GPR35 expression levels in your cell line via qPCR, Western blot, or ELISA. Consider using a cell line with higher endogenous expression or a stably transfected cell line.[20][21]
Poor Agonist Potency Confirm the identity and purity of your agonist. Increase the agonist concentration range in your dose-response experiments. Be aware of species-specific differences in potency.[1][8]
Inappropriate Assay for G-protein Coupling GPR35 couples to multiple G-proteins (Gαi/o, Gα12/13).[12][13] If you are using a Gαs-dependent cAMP assay, you will not see a signal. Switch to an appropriate assay like β-arrestin recruitment or a Gαi/o- or Gαq/11-coupled readout (e.g., calcium mobilization via a chimeric G-protein).[4][22]
Cell Health Issues Ensure cells are healthy and not over-confluent. Perform a cell viability assay in parallel with your functional assay.
Incorrect Assay Buffer or Conditions Optimize assay buffer components (e.g., calcium concentration for calcium flux assays). Ensure the incubation time and temperature are appropriate for the specific assay.
High Background or Variability in Functional Assays
Potential Cause Troubleshooting Step
Constitutive Receptor Activity GPR35 can have high constitutive activity, leading to a high baseline signal.[17][18] Consider using an inverse agonist to determine the true baseline.
Assay Reagent Issues Check the expiration dates and proper storage of all assay reagents. Prepare fresh reagents for each experiment.
Cell Line Instability If using a stably transfected cell line, verify the continued expression of GPR35. High passage numbers can lead to genetic drift and altered phenotypes.
Compound Interference Some test compounds can be autofluorescent or interfere with the assay technology (e.g., luciferase-based readouts). Run a compound-only control (no cells) to check for interference.[22]
Inconsistent Cell Plating Ensure even cell distribution when plating by properly resuspending cells before aliquoting. Edge effects in microplates can also contribute to variability.

Quantitative Data on GPR35 Agonists

The following tables summarize the potency (pEC50) of common GPR35 agonists across different assays and species orthologs.

Table 1: Human GPR35 Agonist Potency (pEC50)

Agonistβ-Arrestin RecruitmentCalcium MobilizationERK Phosphorylation
Pamoic Acid 8.44[23]~7.5[5]~7.8[5]
Zaprinast 5.5 - 6.0[4][9]~5.8[4]~6.0[3]
Lodoxamide ~7.0[1]--
Kynurenic Acid < 5.0[4]~4.5[12]-
Cromolyn Disodium 6.32[23]--
Ellagic Acid 5.53[6][15]--

Table 2: Rodent GPR35 Agonist Potency (pEC50)

AgonistSpeciesβ-Arrestin RecruitmentCalcium Mobilization
Zaprinast Rat6.5 - 7.0[4][9]~6.5[4]
Mouse~5.5[1]-
Kynurenic Acid Rat~6.0[4]-
MousePotent[8]-
Lodoxamide RatPotent[1]-
Mouse< 5.0[1]-
Pamoic Acid RatVery Low Activity[23]-
MousePartial Agonist[24]-
Amlexanox RatSubstantially Higher Potency than Human[1]-

Note: pEC50 values are approximate and can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

β-Arrestin Recruitment Assay (BRET)

This protocol is adapted from methodologies described for GPR35.[5]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with plasmids encoding for GPR35 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

  • Assay Preparation:

    • 24-48 hours post-transfection, harvest cells and resuspend in assay buffer (e.g., HBSS).

    • Plate cells into a 96-well white, clear-bottom microplate.

  • Compound Addition and Signal Detection:

    • Add the GPR35 agonist at various concentrations.

    • Immediately before reading, add the Rluc substrate (e.g., coelenterazine h).

    • Measure the light emission at wavelengths corresponding to Rluc (e.g., 485 nm) and YFP (e.g., 530 nm) using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (YFP emission / Rluc emission).

    • Plot the BRET ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax.

Calcium Mobilization Assay

This protocol is based on general GPCR calcium assay principles and GPR35's coupling to Gαq/11-mobilizing pathways (often via chimeric G-proteins).[4]

  • Cell Culture and Transfection:

    • Use a cell line endogenously expressing GPR35 and coupling to calcium mobilization (e.g., some immune cells) or HEK293 cells co-transfected with GPR35 and a chimeric G-protein (e.g., Gαq/i5).

  • Cell Loading with Calcium Dye:

    • Plate cells in a 96-well black, clear-bottom microplate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Inject the GPR35 agonist and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity after agonist addition is used as the measure of response.

    • Plot the peak fluorescence against the log of the agonist concentration to generate a dose-response curve.

Signaling Pathway and Workflow Diagrams

GPR35_Signaling_Pathways cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathways cluster_arrestin β-Arrestin Pathway Agonist GPR35 Agonist GPR35 GPR35 Agonist->GPR35 Binds Gai Gαi/o GPR35->Gai Activates Ga13 Gα12/13 GPR35->Ga13 Activates bArrestin β-Arrestin GPR35->bArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits RhoA RhoA/Rho Kinase Ga13->RhoA Activates cAMP ↓ cAMP AC->cAMP ERK ERK1/2 Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

Caption: GPR35 agonist-induced signaling pathways.

Experimental_Workflow start Start: Select Cell Line (Endogenous or Transfected) culture Cell Culture and Plating start->culture assay_prep Assay-Specific Preparation (e.g., Dye Loading, Transfection) culture->assay_prep agonist Add GPR35 Agonist (Dose-Response) assay_prep->agonist readout Measure Signal (Fluorescence, Luminescence, etc.) agonist->readout analysis Data Analysis (pEC50, Emax) readout->analysis end End: Characterize Agonist Profile analysis->end Troubleshooting_Logic start Experiment Yields Unexpected Results no_signal Low or No Signal start->no_signal e.g. high_bg High Background/ Variability start->high_bg e.g. check_cells Verify Cell Health & Receptor Expression no_signal->check_cells check_agonist Confirm Agonist Potency & Purity no_signal->check_agonist check_assay Optimize Assay Conditions & Reagents no_signal->check_assay high_bg->check_cells high_bg->check_assay check_constitutive Assess Constitutive Activity high_bg->check_constitutive

References

GPR35 agonist assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues encountered during GPR35 agonist assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in potency and efficacy for the same GPR35 agonist across different assays?

A1: This is a common observation for GPR35 and can be attributed to several factors:

  • Biased Agonism: GPR35 exhibits biased signaling, meaning an agonist can preferentially activate one signaling pathway over another (e.g., G protein-mediated signaling vs. β-arrestin recruitment).[1][2] Different assays measure the outputs of these distinct pathways, leading to varied results.

  • Constitutive Activity: GPR35 has high constitutive (agonist-independent) activity, particularly for Gα12/13 pathways.[1] This can mask agonist-induced responses, especially in systems with high receptor expression, leading to a compressed signal window and increased variability.[1]

  • Assay-Specific Signal Amplification: Different assay formats have varying degrees of signal amplification. For instance, downstream signaling readouts like ERK phosphorylation can have a smaller signal window compared to more proximal readouts like β-arrestin recruitment, making them more susceptible to variability.[3]

Q2: My GPR35 agonist shows high potency in human cell lines but is significantly weaker in rodent models. Is this expected?

A2: Yes, this is a well-documented characteristic of GPR35 pharmacology. There are substantial differences in the amino acid sequences of human, rat, and mouse GPR35, which lead to marked variations in agonist and antagonist pharmacology.[3][4] For example, lodoxamide is a potent agonist for human and rat GPR35 but has over 100-fold lower potency at mouse GPR35.[3] It is crucial to use species-specific assays and tool compounds when translating findings from in vitro human systems to in vivo rodent models.

Q3: We are using a β-arrestin recruitment assay for our screening campaign. Is this the best approach for identifying all types of GPR35 agonists?

A3: β-arrestin recruitment assays are robust and widely used for GPR35 agonist screening due to their strong signal-to-background ratio.[3][5][6] However, they may not identify all functional GPR35 agonists. Due to biased agonism, some compounds may preferentially activate G protein signaling pathways with little to no β-arrestin recruitment.[4] To identify a broader range of agonists, it is advisable to employ orthogonal assays that measure G protein-dependent signaling, such as calcium mobilization or GTPγS binding.

Q4: What are the main G protein signaling pathways activated by GPR35?

A4: GPR35 predominantly couples to the Gαi/o and Gα12/13 families of G proteins.[7] Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, while Gα12/13 activation is involved in regulating cellular processes like cell migration through the RhoA/Rho kinase signaling axis.[3][7]

Troubleshooting Guides

Issue 1: High Background Signal or Low Signal-to-Noise Ratio in GPR35 Assays

Possible Cause 1: High Constitutive Receptor Activity.

  • Troubleshooting Tip: High levels of GPR35 expression can lead to significant agonist-independent signaling, which can mask the effects of an agonist.[1] If using a transient transfection system, consider reducing the amount of GPR35 plasmid DNA used. For stable cell lines, it may be necessary to select a clone with lower receptor expression.

Possible Cause 2: Serum Effects in Cell Culture Media.

  • Troubleshooting Tip: Components in serum can activate signaling pathways that interfere with the assay readout. For assays measuring downstream events like ERK phosphorylation, serum starvation of the cells for 4-12 hours before agonist stimulation is a critical step to minimize basal signal.[8]

Possible Cause 3: Inappropriate Assay Buffer.

  • Troubleshooting Tip: The composition of the assay buffer can impact receptor function and signal detection. Ensure the buffer composition, including pH and ionic strength, is optimized for your specific assay. For calcium mobilization assays, the buffer should be free of interfering ions.

Issue 2: Poor Reproducibility Between Experiments

Possible Cause 1: Inconsistent Cell Health and Passage Number.

  • Troubleshooting Tip: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. It is recommended to use cells within a defined passage number range for all experiments.

Possible Cause 2: Variation in Reagent Preparation.

  • Troubleshooting Tip: Prepare fresh dilutions of agonists and other critical reagents for each experiment. Ensure thorough mixing and accurate pipetting. For compounds dissolved in solvents like DMSO, keep the final solvent concentration consistent across all wells and below a level that affects cell viability or assay performance.

Possible Cause 3: Species Mismatch Between Receptor and Ligand.

  • Troubleshooting Tip: As noted in the FAQs, GPR35 pharmacology is highly species-dependent.[3][4] Confirm that the agonist you are using is potent at the GPR35 ortholog expressed in your cell system.

Quantitative Data

Table 1: Potency (pEC50) of Common GPR35 Agonists Across Different Assays and Species

AgonistAssay TypeHuman GPR35aRat GPR35Mouse GPR35Reference
Zaprinast β-arrestin Recruitment (BRET)~5.0~6.0~5.5[2][6]
IP1 Accumulation< 5.0~6.0~5.5[2]
Kynurenic Acid β-arrestin Recruitment (BRET)< 4.0~5.0Not Reported[6]
Lodoxamide β-arrestin RecruitmentPotentPotent>100-fold less potent[3]
Compound 1 *β-arrestin Recruitment (PathHunter)7.59 ± 0.05Not ReportedNot Reported[2]
Ca2+ Mobilization (Gαqi5)8.36 ± 0.05Not ReportedNot Reported[2]

*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR35 fused to a fluorescent protein (e.g., eYFP) and β-arrestin-2 fused to a luciferase (e.g., Renilla luciferase).[5]

  • Cell Plating: 24 hours post-transfection, plate the cells into a white, clear-bottom 96-well plate.

  • Agonist Preparation: Prepare serial dilutions of the GPR35 agonist in an appropriate assay buffer.

  • Assay Procedure:

    • Add the luciferase substrate (e.g., coelenterazine-h) to each well.[5]

    • Immediately after, add the agonist dilutions to the wells.

    • Measure the luminescence at two wavelengths (one for the luciferase and one for the fluorescent protein) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration to determine EC50 values.

Protocol 2: Calcium Mobilization Assay
  • Cell Culture and Transfection: Co-transfect HEK293T cells with a plasmid for the desired GPR35 ortholog and a plasmid for a promiscuous or chimeric G protein (e.g., Gα16 or Gαqi5) to couple GPR35 activation to calcium release.[9]

  • Cell Plating: Plate the transfected cells into a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[10]

    • Establish a baseline fluorescence reading.

    • Add the GPR35 agonist at various concentrations.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to determine EC50 values.

Protocol 3: ERK Phosphorylation Assay (Western Blot)
  • Cell Culture and Serum Starvation: Culture cells expressing GPR35 to near confluency. Serum starve the cells for 4-12 hours prior to the experiment.[8]

  • Agonist Stimulation: Treat the cells with different concentrations of the GPR35 agonist for a predetermined optimal time (e.g., 5-30 minutes).[11]

  • Cell Lysis: Place the plate on ice, aspirate the media, and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After detecting the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[8]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the log of the agonist concentration.

Visualizations

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits Agonist Agonist Agonist->GPR35 Binds AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits RhoA RhoA/Rho Kinase G_alpha_12_13->RhoA Activates cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration RhoA->Cell_Migration ERK_Phos ERK Phosphorylation Beta_Arrestin->ERK_Phos Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates B_Arrestin_BRET_Workflow A 1. Co-transfect HEK293 cells (GPR35-YFP & β-arrestin-Luc) B 2. Plate cells in 96-well plate A->B C 3. Add Luciferase Substrate B->C D 4. Add Agonist C->D E 5. Measure Luminescence (Donor & Acceptor Wavelengths) D->E F 6. Calculate BRET Ratio and Plot Dose-Response Curve E->F Troubleshooting_Logic Start High Variability or Poor Reproducibility Q1 Is the background signal high? Start->Q1 A1_Yes Reduce receptor expression or serum starve cells Q1->A1_Yes Yes Q2 Are results inconsistent between experiments? Q1->Q2 No A2_Yes Check cell health, passage number, and reagent preparation Q2->A2_Yes Yes Q3 Is agonist potency low in rodent vs. human cells? Q2->Q3 No A3_Yes Confirm species-selectivity of the agonist. Use appropriate orthologs. Q3->A3_Yes Yes

References

GPR35 Functional Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their GPR35 experiments.

Frequently Asked Questions (FAQs)

Q1: Which signaling pathway should I focus on for my GPR35 functional assay?

A1: GPR35 is known to couple to multiple signaling pathways, primarily through Gαi, Gα12/13, and β-arrestin recruitment.[1][2][3] The choice of assay depends on your research goals:

  • β-Arrestin Recruitment Assays: These are often the most robust and straightforward assays for GPR35, providing a strong signal-to-noise ratio.[3][4][5] They are well-suited for high-throughput screening (HTS) to identify agonists.

  • Gα12/13-mediated RhoA Activation Assays: This pathway is a key signaling output for GPR35.[1][3] Assays monitoring RhoA activation can provide valuable insights into the functional consequences of receptor activation.

  • Gαi-mediated cAMP Inhibition Assays: While GPR35 can couple to Gαi, detecting a robust signal in cAMP assays can be challenging.[3] These assays may require significant optimization.

  • Calcium Mobilization Assays: GPR35 activation can lead to intracellular calcium release, which can be monitored using fluorescent dyes.[6][7][8] Co-expression of a promiscuous Gα subunit like Gα16 may be necessary to channel the signal through the calcium pathway, especially in heterologous expression systems.[6]

Q2: I am not seeing a response with a known GPR35 agonist. What could be the issue?

A2: Several factors could contribute to a lack of agonist response:

  • Species Orthologue Differences: GPR35 pharmacology is known to be highly species-specific.[4][9][10] An agonist potent at human GPR35 may have low or no activity at the rat or mouse orthologue, and vice-versa.[4] Always ensure the ligand you are using is appropriate for the species of your GPR35 construct.

  • Cellular Background: The choice of cell line for your assay is critical. Ensure that the cells express all the necessary components for the signaling pathway you are investigating. Some cell lines may have endogenous receptor expression that can interfere with your assay.

  • Receptor Expression Levels: Very high levels of GPR35 expression can lead to high constitutive activity, which may mask agonist-induced responses, particularly for Gα12/13-mediated signaling.[11][12] Conversely, very low expression may result in a signal that is too weak to detect.

  • Ligand Stability and Solubility: Ensure that your agonist is properly dissolved and stable in the assay buffer.

Q3: My GPR35 assay shows high background signal. How can I reduce it?

A3: High background can be caused by several factors:

  • Constitutive Activity: GPR35 is known to exhibit ligand-independent (constitutive) activity, especially when overexpressed.[11][12][13] This is particularly prominent for Gα12/13 signaling.[11][12] To mitigate this, you can try to reduce the level of receptor expression by, for example, using a weaker promoter or reducing the amount of transfected DNA.

  • Assay Reagents: Ensure that your assay reagents are fresh and properly prepared. Old or improperly stored reagents can contribute to high background.

  • Cell Health: Unhealthy or dying cells can produce artifacts that lead to a high background signal. Ensure your cells are healthy and plated at the optimal density.

  • Serum in Media: Components in serum can sometimes activate GPR35 or other receptors in your cells. Consider serum-starving your cells for a period before running the assay.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in a β-Arrestin Recruitment Assay
Potential Cause Troubleshooting Step
Suboptimal Receptor Expression Titrate the amount of GPR35 expression vector used for transfection to find the optimal level that gives a robust signal without excessive background.
Inefficient β-Arrestin Recruitment Ensure you are using the appropriate β-arrestin isoform. GPR35 has been shown to recruit β-arrestin-2 effectively.[1]
Poor Ligand Potency Verify the potency of your agonist on the specific GPR35 species orthologue you are using. Consider testing a range of agonist concentrations.
Incorrect Assay Kinetics Optimize the incubation time for agonist stimulation. The peak β-arrestin recruitment may occur at a specific time point.
Low Luminescence/Fluorescence Signal Check the expiration date and storage conditions of your detection reagents. Ensure the plate reader settings are optimized for your assay.
Issue 2: Inconsistent Results in a Calcium Mobilization Assay
Potential Cause Troubleshooting Step
Weak Gq Coupling Co-transfect with a promiscuous Gα protein, such as Gα16, to redirect signaling to the calcium pathway.[6]
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure even dye loading across all wells.
Cell Plating Density Plate cells at a consistent and optimal density to ensure a uniform cell monolayer.[14]
Agonist Addition Artifacts Ensure that the buffer used to dissolve the agonist does not itself cause a calcium response. Use a multi-channel pipette or automated liquid handler for consistent agonist addition.
Phototoxicity Minimize exposure of the cells to the excitation light to prevent phototoxicity and dye bleaching.
Issue 3: No Signal in a RhoA Activation Assay
Potential Cause Troubleshooting Step
Low Levels of Activated RhoA Ensure that your cell lysates are prepared quickly and kept on ice to prevent GTP hydrolysis from activated RhoA.[15]
Inefficient Pull-Down Verify that the Rhotekin-RBD beads are functional and that you are using a sufficient amount for the pull-down.[16][17]
Weak Gα12/13 Signaling Confirm that your cell line expresses Gα12 and Gα13. Overexpression of these G proteins may be necessary in some systems.
Antibody Issues Use a validated anti-RhoA antibody for the western blot detection and optimize the antibody concentration.
Insufficient Agonist Stimulation Use a high concentration of a potent agonist known to activate the Gα12/13 pathway for the GPR35 orthologue you are studying.

Data Presentation

Table 1: Potency (pEC50) of Selected Agonists at Human, Rat, and Mouse GPR35 in β-Arrestin Recruitment Assays

AgonistHuman GPR35Rat GPR35Mouse GPR35
Zaprinast~6.0~7.5~6.5
Kynurenic Acid<5.0~6.5~6.0
Lodoxamide~9.0~9.0<7.0
Pamoic Acid~6.5~6.0<5.0

Data compiled from multiple sources.[1][4][10][18] Values are approximate and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
  • Cell Culture and Transfection:

    • Plate HEK293 cells in a 96-well plate at a suitable density.

    • Co-transfect cells with plasmids encoding for GPR35 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).

  • Agonist Preparation:

    • Prepare a serial dilution of the agonist in an appropriate assay buffer.

  • Assay Procedure:

    • 24-48 hours post-transfection, replace the culture medium with the assay buffer.

    • Add the BRET substrate (e.g., coelenterazine h) to each well and incubate in the dark.

    • Measure the baseline BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.

    • Add the agonist dilutions to the wells.

    • Measure the BRET ratio again at various time points after agonist addition.

  • Data Analysis:

    • Calculate the change in the BRET ratio in response to the agonist.

    • Plot the change in BRET ratio against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: RhoA Activation Assay (G-LISA®)
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with agonists or controls.

    • Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • RhoA Activation Assay:

    • Add equal amounts of protein from each lysate to the wells of the G-LISA® plate, which are coated with a Rho-GTP binding protein.

    • Incubate to allow active, GTP-bound RhoA to bind to the plate.

    • Wash the wells to remove unbound protein.

    • Add a primary antibody specific for RhoA and incubate.

    • Wash away the unbound primary antibody.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash away the unbound secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance at 490 nm.

  • Data Analysis:

    • Compare the absorbance readings from treated samples to untreated controls to determine the relative level of RhoA activation.

Visualizations

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_i Gαi/o GPR35->G_alpha_i Agonist G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Agonist/ Constitutive Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Agonist AC Adenylyl Cyclase G_alpha_i->AC RhoGEF RhoGEF G_alpha_12_13->RhoGEF Internalization Internalization/ Signaling Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP RhoA RhoA-GTP RhoGEF->RhoA ROCK ROCK RhoA->ROCK

Caption: GPR35 Signaling Pathways

Troubleshooting_Workflow Start No/Low Signal in Assay Check_Ligand Is the ligand potent for the correct species orthologue? Start->Check_Ligand Check_Expression Is receptor expression level optimal? Check_Ligand->Check_Expression Yes Use_Correct_Ligand Use/verify correct ligand-species pair Check_Ligand->Use_Correct_Ligand No Check_Pathway Is the cell line competent for this signaling pathway? Check_Expression->Check_Pathway Yes Titrate_DNA Titrate receptor DNA/ use inducible system Check_Expression->Titrate_DNA No Check_Reagents Are assay reagents and kinetics optimized? Check_Pathway->Check_Reagents Yes Engineer_Cells Engineer cell line (e.g., add Gα16) Check_Pathway->Engineer_Cells No Success Assay Optimized Check_Reagents->Success Yes Optimize_Conditions Optimize incubation times and reagent concentrations Check_Reagents->Optimize_Conditions No Use_Correct_Ligand->Check_Ligand Titrate_DNA->Check_Expression Engineer_Cells->Check_Pathway Optimize_Conditions->Check_Reagents Beta_Arrestin_Assay_Workflow Start Start: Plate Cells Transfect Co-transfect GPR35-donor and β-arrestin-acceptor Start->Transfect Incubate_24h Incubate 24-48 hours Transfect->Incubate_24h Add_Substrate Add BRET/FRET Substrate Incubate_24h->Add_Substrate Read_Baseline Read Baseline Signal Add_Substrate->Read_Baseline Add_Agonist Add Agonist Read_Baseline->Add_Agonist Read_Signal Read Signal Post-Stimulation Add_Agonist->Read_Signal Analyze Analyze Data (EC50) Read_Signal->Analyze End End Analyze->End

References

GPR35 Research: A Technical Support Guide for Navigating the Bench-to-Bedside Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Translating promising basic research on G-protein coupled receptor 35 (GPR35) into clinical applications is fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during GPR35-related experiments.

Frequently Asked Questions (FAQs)

1. Why is GPR35 still considered an "orphan" receptor despite reports of endogenous ligands?

While several endogenous molecules, such as kynurenic acid, have been reported to activate GPR35, they often exhibit low potency or unproven physiological relevance in humans, hence its official designation as an orphan receptor remains.[1][2][3] The search for a definitive, high-potency endogenous ligand is ongoing and is a significant hurdle in understanding its physiological role.

2. What are the known isoforms of GPR35 and how do they differ between humans and rodents?

Humans express two main isoforms of GPR35, GPR35a and GPR35b, which arise from alternative splicing.[1][4] GPR35b has an additional 31 amino acids at its N-terminus compared to GPR35a.[1] In contrast, rodents express only a single form of the receptor.[1][2] This difference in isoforms is a critical consideration when translating findings from rodent models to humans, as the longer N-terminus of GPR35b may influence ligand binding and receptor function.

3. Why do my GPR35-targeted compounds show different activities in human versus rodent models?

Significant pharmacological differences exist between human and rodent GPR35 orthologs.[1][2] This species-specific pharmacology is a major challenge in GPR35 drug development. For example, some compounds that are potent agonists at human GPR35 show markedly lower potency at mouse and rat orthologs.[1] These discrepancies are due to differences in the amino acid sequences of the receptors across species. Therefore, it is crucial to characterize the activity of any new compound on all relevant species-specific receptors.

Troubleshooting Guide

Issue: Inconsistent results in GPR35 signaling assays.

Possible Cause & Solution:

  • Cellular Context and G-protein Coupling: GPR35 can couple to different G-protein families, including Gαi/o and Gα12/13, leading to diverse downstream signaling pathways.[5][6] The predominant signaling pathway can be cell-type specific. It is crucial to characterize the G-protein coupling profile of GPR35 in your specific experimental system.

  • Biased Agonism: Different ligands can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This phenomenon, known as biased agonism, can lead to varied functional outcomes.[7] It is important to profile your compounds in multiple pathway-specific assays to understand their potential bias.

Issue: Difficulty in selecting an appropriate animal model for in vivo studies.

Possible Cause & Solution:

  • Species-Specific Pharmacology: As highlighted in the FAQs, the stark differences in ligand potency between human and rodent GPR35 orthologs can make standard rodent models poor predictors of clinical efficacy.[1]

  • Recommended Approach:

    • Characterize Compound Potency: Thoroughly determine the in vitro potency of your test compounds on human, mouse, and rat GPR35.

    • Consider Humanized Models: For compounds with high human GPR35 potency but low rodent potency, utilizing humanized GPR35 mouse models, where the mouse GPR35 gene is replaced with the human counterpart, is a highly recommended strategy.

Quantitative Data Summary

The following table summarizes the potency (pEC50) of selected GPR35 ligands across human, mouse, and rat orthologs, highlighting the significant species-dependent variations.

LigandHuman GPR35 (pEC50)Mouse GPR35 (pEC50)Rat GPR35 (pEC50)Reference
Zaprinast5.4 - 6.15.87.1[2]
Pamoic Acid7.0 - 8.4Low PotencyLow Potency[1]
Lodoxamide~7.5< 5~7.5[8]
Kynurenic Acid4.5 - 5.55.06.5 - 7.0[1]
CID-2745687 (Antagonist pKi)6.8Low AffinityLow Affinity[1]
ML-145 (Antagonist pA2)8.7Low AffinityLow Affinity[6]

Key Experimental Protocols

1. β-Arrestin Recruitment Assay (e.g., using BRET or FRET)

This assay measures the recruitment of β-arrestin to the activated GPR35, a key step in receptor desensitization and an important signaling pathway.

  • Principle: A bioluminescence resonance energy transfer (BRET) or Förster resonance energy transfer (FRET) system is used. GPR35 is tagged with a donor fluorophore (e.g., Renilla luciferase) and β-arrestin is tagged with an acceptor fluorophore (e.g., YFP). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor are brought into close proximity, resulting in a detectable energy transfer.

  • General Protocol:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding GPR35-donor and β-arrestin-acceptor fusion proteins.

    • Plate the transfected cells in a multi-well plate and incubate for 24-48 hours.

    • Wash the cells with an appropriate assay buffer.

    • Add the substrate for the donor fluorophore (if using BRET, e.g., coelenterazine h).

    • Measure the baseline BRET/FRET signal.

    • Add the test compound at various concentrations.

    • Measure the BRET/FRET signal again after a specified incubation period.

    • Calculate the net BRET/FRET ratio and plot against the compound concentration to determine potency (EC50).

2. Calcium Mobilization Assay

This assay is used to measure GPR35 activation through Gq-coupled signaling pathways, which leads to an increase in intracellular calcium.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR35 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.

  • General Protocol:

    • Plate cells expressing GPR35 (endogenously or recombinantly) in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the test compound at various concentrations.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

    • The peak fluorescence intensity is used to determine the agonist response and calculate the EC50.

Visualizations

GPR35_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_barrestin β-Arrestin Signaling Ligand Ligand GPR35 GPR35 Ligand->GPR35 binds G_alpha_i_o G_alpha_i_o GPR35->G_alpha_i_o activates G_alpha_12_13 G_alpha_12_13 GPR35->G_alpha_12_13 activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin recruits AC_Inhibition Adenylate Cyclase Inhibition G_alpha_i_o->AC_Inhibition inhibits RhoA_Activation RhoA Activation G_alpha_12_13->RhoA_Activation activates cAMP_decrease ↓ cAMP AC_Inhibition->cAMP_decrease Cell_Motility Cell Shape & Motility RhoA_Activation->Cell_Motility Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation scaffolds

Caption: GPR35 Signaling Pathways.

GPR35_Ligand_Screening_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screening Primary Screening (e.g., β-Arrestin Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Hit_Identification->Dose_Response Hits No_Hits No Hits Hit_Identification->No_Hits No Hits Secondary_Assays Secondary Assays (e.g., Calcium Mobilization, cAMP) Dose_Response->Secondary_Assays Selectivity_Panel Selectivity Profiling (vs. other GPCRs) Secondary_Assays->Selectivity_Panel Species_Orthologs Activity on Rodent Orthologs (Mouse, Rat) Selectivity_Panel->Species_Orthologs Lead_Candidate Lead Candidate Species_Orthologs->Lead_Candidate

Caption: GPR35 Ligand Screening Workflow.

References

GPR35 Agonist Pharmacology: A Technical Support Center for Species-Specific Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of GPR35 agonist pharmacology across different species. The significant variations in agonist potency and signaling between human, mouse, and rat orthologs of GPR35 present unique challenges in translational research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are seeing high potency of our novel agonist at human GPR35, but little to no activity at the mouse ortholog. Is this expected?

A1: Yes, this is a frequently observed phenomenon for GPR35. There are marked species-specific differences in the pharmacology of GPR35 agonists.[1][2] Many compounds that are potent agonists of human GPR35 show significantly lower potency or are inactive at the mouse and rat orthologs.[1] For example, the agonist lodoxamide is potent at human and rat GPR35 but has over 100-fold lower potency at the mouse receptor.[1] Conversely, some ligands may exhibit higher potency at rodent receptors. This highlights the critical need to profile agonists against all relevant species orthologs early in a drug discovery campaign.

Troubleshooting:

  • Confirm Target Expression: Ensure comparable levels of receptor expression in your human and mouse cell lines or tissues.

  • Sequence Alignment: Analyze the amino acid sequence differences in the ligand-binding pockets of human and mouse GPR35 to identify potential reasons for the observed discrepancies.

  • Alternative Models: Consider using a rat model if your compound shows better activity at the rat ortholog, or developing humanized mouse models expressing human GPR35.

Q2: Our GPR35 agonist elicits a robust β-arrestin recruitment signal but a weak G-protein activation response. How can we interpret this?

A2: This suggests your agonist may be a "biased agonist," preferentially activating one signaling pathway over another. GPR35 is known to signal through both G-protein-dependent pathways (primarily Gαi/o and Gα12/13) and the β-arrestin pathway.[3][4] Ligand-specific conformations of the receptor can favor coupling to one pathway, leading to biased signaling. Kynurenic acid, for instance, has been shown to trigger G-protein activation downstream of GPR35 with minimal β-arrestin interaction.[3]

Troubleshooting:

  • Multiple Readouts: Employ a panel of functional assays to comprehensively profile the signaling signature of your agonist. This should include assays for Gαi/o activation (e.g., cAMP inhibition), Gα12/13 activation (e.g., RhoA activation or serum response element reporter assays), and β-arrestin recruitment.

  • Time-Course Experiments: Evaluate the kinetics of each signaling pathway, as the temporal dynamics of G-protein activation and β-arrestin recruitment can differ.

  • Cellular Background: The cellular context, including the expression levels of G-proteins and β-arrestins, can influence the observed signaling bias. Confirm your findings in a relevant cell line or primary cells.

Q3: We are having difficulty developing a robust radioligand binding assay for GPR35. What are the common challenges?

A3: Establishing a reliable radioligand binding assay for GPR35 can be challenging due to the lack of high-affinity, commercially available radiolabeled antagonists with good cross-species reactivity. Many known GPR35 antagonists are highly selective for the human receptor, limiting their use in rodent models.[5] Additionally, some radiolabeled agonists may have properties that lead to high non-specific binding.

Troubleshooting:

  • Radioligand Selection: Carefully select a radioligand with the highest possible affinity and lowest non-specific binding. The radiolabel 6-bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid ([3H]PSB-13253) has been used for human GPR35 but is unlikely to be suitable for rodent orthologs.[1]

  • Assay Conditions: Optimize assay conditions, including buffer composition, incubation time and temperature, and the amount of membrane protein, to maximize the specific binding window.

  • Alternative Formats: Consider alternative binding assay formats, such as competition binding assays using a labeled agonist, though be mindful of the complexities of interpreting data from agonist binding experiments.

Quantitative Data Summary

The following tables summarize the reported potencies (EC50 values) of various agonists at human, mouse, and rat GPR35 across different functional assays. These values highlight the significant species-dependent pharmacology of this receptor.

Table 1: Agonist Potency (EC50) in β-Arrestin Recruitment Assays

AgonistHuman GPR35 (pEC50)Mouse GPR35 (pEC50)Rat GPR35 (pEC50)Reference(s)
LodoxamidePotent>100-fold less potent than humanPotent[1]
Zaprinast~5.3~6.0~7.0[5]
Pamoic Acid~7.3 (partial agonist)InactiveVery low potency[5]
Cromolyn Disodium~4.8~4.2~5.3[5]

Table 2: Agonist Potency (EC50) in G-Protein Activation Assays (Calcium Mobilization)

AgonistHuman GPR35 (EC50)Mouse GPR35 (EC50)Rat GPR35 (EC50)Reference(s)
Zaprinast840 nM-16 nM[6]
Kynurenic Acid217 µM-66 µM[3]

Table 3: Agonist Potency (pEC50) in Receptor Internalization Assays

AgonistHuman GPR35 (pEC50)Mouse GPR35Rat GPR35Reference(s)
Pamoic AcidHigh PotencyInactiveInactive[5]
ZaprinastModerate PotencyActiveActive[5]
Cromolyn DisodiumLower PotencyActiveActive[5]

Signaling Pathways & Experimental Workflows

GPR35_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane Agonist Agonist (e.g., Lodoxamide, Zaprinast) GPR35 GPR35 Agonist->GPR35 Binds to Gai_o Gai_o GPR35->Gai_o Activates G12_13 G12_13 GPR35->G12_13 Activates Gbeta_gamma Gbeta_gamma GPR35->Gbeta_gamma Releases bArrestin bArrestin GPR35->bArrestin Recruits AC AC Gai_o->AC Inhibits RhoA RhoA G12_13->RhoA Activates PLC PLC Gbeta_gamma->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3_DAG PLC->IP3_DAG Ca2 Ca2 IP3_DAG->Ca2 Internalization Internalization bArrestin->Internalization Mediates ERK ERK bArrestin->ERK Scaffolds

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing human, mouse, or rat GPR35 bArrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET, FRET, EFC) Cell_Culture->bArrestin_Assay Ca_Assay Calcium Mobilization Assay (Fluorescent dyes, e.g., Fluo-4) Cell_Culture->Ca_Assay Internalization_Assay Receptor Internalization Assay (e.g., Antibody-based, imaging) Cell_Culture->Internalization_Assay Compound_Prep 2. Prepare serial dilutions of test agonist Compound_Prep->bArrestin_Assay Compound_Prep->Ca_Assay Compound_Prep->Internalization_Assay Dose_Response 3. Generate dose-response curves bArrestin_Assay->Dose_Response Ca_Assay->Dose_Response Internalization_Assay->Dose_Response EC50_Calc 4. Calculate EC50 and Emax values Dose_Response->EC50_Calc Comparison 5. Compare potency and efficacy across species EC50_Calc->Comparison

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (BRET-based)

This protocol outlines a bioluminescence resonance energy transfer (BRET)-based assay to measure agonist-induced recruitment of β-arrestin-2 to GPR35.

Materials:

  • HEK293 cells

  • Expression vectors for GPR35 (human, mouse, or rat) fused to a BRET donor (e.g., Renilla luciferase, Rluc)

  • Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture medium and supplements

  • Transfection reagent

  • White, opaque 96-well microplates

  • BRET substrate (e.g., coelenterazine h)

  • Plate reader capable of measuring dual-emission luminescence

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with the GPR35-Rluc and β-arrestin-2-YFP constructs using a suitable transfection reagent according to the manufacturer's instructions.

  • Plating: 24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well plates at a density of 25,000-50,000 cells per well.

  • Incubation: Incubate the plates for another 24 hours at 37°C in a CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test agonist in assay buffer. Add the agonist to the wells and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.

  • Signal Detection: Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax.

Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure agonist-induced intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing GPR35 (human, mouse, or rat) and a promiscuous G-protein such as Gα16.

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the GPR35-expressing cells into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test agonist in a separate 96-well plate (the "source plate").

  • Signal Measurement: Place both the cell plate and the source plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Agonist Injection: The instrument will automatically inject the agonist from the source plate into the cell plate while continuously measuring the fluorescence signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the agonist concentration and fit the data to a dose-response curve to calculate the EC50.

Receptor Internalization Assay

This protocol details an antibody-based method to quantify agonist-induced GPR35 internalization.

Materials:

  • U2OS or HEK293 cells stably expressing N-terminally FLAG- or HA-tagged GPR35 (human, mouse, or rat).

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Primary antibody against the epitope tag (e.g., anti-FLAG or anti-HA)

  • Fluorescently labeled secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Plate the tagged GPR35-expressing cells onto poly-D-lysine coated 96-well plates and allow them to adhere overnight.

  • Agonist Treatment: Treat the cells with various concentrations of the test agonist for 30-60 minutes at 37°C to induce receptor internalization.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining Surface Receptors:

    • Wash the cells with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour to label the remaining surface receptors.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Staining Total Receptors (Optional, for normalization):

    • After fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Proceed with the blocking and antibody incubation steps as above to label both surface and internalized receptors.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity at the cell surface. The decrease in surface fluorescence in agonist-treated cells compared to vehicle-treated cells represents the extent of internalization.

  • Data Analysis: Plot the percentage of internalized receptors against the agonist concentration to determine the EC50 for internalization.

References

Technical Support Center: Non-Competitive Antagonism at GPR35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating non-competitive antagonism at the G protein-coupled receptor 35 (GPR35). This resource is intended for scientists and drug development professionals familiar with GPCR pharmacology and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the key compounds known to exhibit non-competitive antagonism at GPR35?

A1: The compound CID2745687 has been reported to act as a non-competitive antagonist at human GPR35, specifically against the agonist pamoic acid.[1][2][3] However, its mode of antagonism is dependent on the agonist used, as it acts as a competitive antagonist against zaprinast and cromolyn disodium.[2][3] Another well-characterized antagonist, ML145, is generally considered a competitive antagonist.[2][4][5]

Q2: How can I experimentally distinguish between competitive and non-competitive antagonism at GPR35?

A2: The classic method to differentiate between competitive and non-competitive antagonism is to perform a Schild analysis using a functional assay, such as a calcium mobilization or β-arrestin recruitment assay. For a competitive antagonist, increasing concentrations of the antagonist will cause a parallel rightward shift of the agonist dose-response curve without a change in the maximum response. A Schild plot will yield a straight line with a slope of 1. For a non-competitive antagonist, you will typically observe a depression of the maximal response of the agonist with or without a rightward shift in the EC50.

Q3: Why am I not observing any antagonist activity with CID2745687 in my rodent cell line?

A3: CID2745687 and ML145 exhibit significant species selectivity and have been reported to be ineffective or have very low potency at rodent (mouse and rat) GPR35 orthologs.[1][2][4][][7] Therefore, it is crucial to use a human GPR35-expressing cell line for your experiments with these compounds.

Q4: My agonist dose-response curve is not reaching a plateau in the presence of the antagonist. What could be the reason?

A4: This can be indicative of non-competitive antagonism where the antagonist reduces the maximal efficacy of the agonist. It could also be due to experimental artifacts such as compound precipitation at high concentrations, cytotoxicity, or off-target effects. Ensure you have determined the solubility and cytotoxicity of your compounds in the assay medium.

Troubleshooting Guides

Guide 1: Inconsistent Results in β-Arrestin Recruitment Assays
Symptom Possible Cause Troubleshooting Step
High background signal- Autofluorescence of compounds.- Cell stress or death.- Run a vehicle control with the compound to check for autofluorescence.- Assess cell viability (e.g., using Trypan Blue or a viability dye) after compound incubation.
No or low signal window- Low receptor expression.- Inactive agonist or antagonist.- Verify receptor expression levels (e.g., via Western blot or flow cytometry).- Confirm the activity of your agonist and antagonist stocks.
Variable EC50/IC50 values- Inconsistent cell passage number.- Variation in incubation times.- Use cells within a defined passage number range.- Ensure precise and consistent incubation times for all plates.
Guide 2: Differentiating Modes of Antagonism
Symptom Possible Cause Troubleshooting Step
Schild plot slope is not equal to 1- Non-competitive antagonism.- Allosteric modulation.- Experimental artifact.- If the maximal response is also depressed, it strongly suggests non-competitive antagonism.- Consider performing radioligand binding studies to investigate allosteric effects on agonist binding affinity.- Ensure the assay is at equilibrium and that agonist and antagonist concentrations are accurate.
Antagonist potentiates agonist response at low concentrations- Allosteric modulation (positive allosteric modulator - PAM).- Biphasic dose-response.- This is a characteristic of some allosteric modulators.[8][9] Further investigation with binding assays is warranted.- Carefully re-evaluate the full dose-response curve.

Data Presentation

Table 1: Potency of GPR35 Antagonists

CompoundAssay TypeAgonistSpeciesPotency (IC50/Ki)Reference
CID2745687 β-arrestin recruitmentZaprinastHumanpIC50 = 6.70[10]
β-arrestin recruitmentCromolyn disodiumHumanpIC50 = 6.27[10]
β-arrestin recruitmentPamoic acidHumanNon-competitive[1][2]
ERK1/2 PhosphorylationPamoic acidHumanKi = 18 nM[10]
BindingHumanKi = 12.8 nM[10][11]
ML145 β-arrestin recruitmentVarious agonistsHumanIC50 ≈ 20 nM[4]
Selectivity vs GPR55Human>1000-fold[4][5]

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is a general guideline for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-transfect cells with plasmids encoding for human GPR35 fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

2. Assay Procedure:

  • 24 hours post-transfection, seed cells into a white, clear-bottom 96-well plate.

  • 48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the antagonist (e.g., CID2745687) for 15-30 minutes.

  • Add a fixed concentration (typically EC80) of the agonist (e.g., pamoic acid or zaprinast).

  • Incubate for 30-60 minutes at 37°C.

  • Add the RLuc substrate (e.g., coelenterazine h).

  • Immediately read the luminescence at two wavelengths (e.g., 485 nm for RLuc and 530 nm for YFP) using a plate reader capable of BRET measurements.

3. Data Analysis:

  • Calculate the BRET ratio by dividing the YFP emission by the RLuc emission.

  • Plot the BRET ratio against the logarithm of the agonist concentration to generate dose-response curves.

  • For antagonist experiments, plot the response against the logarithm of the antagonist concentration to determine the IC50.

Calcium Mobilization Assay

This protocol provides a general method for measuring intracellular calcium mobilization using a fluorescent dye.

1. Cell Culture and Plating:

  • Use a cell line stably expressing human GPR35 (e.g., CHO-hGPR35).

  • Seed the cells into a black, clear-bottom 96-well plate and grow to confluence.

2. Dye Loading:

  • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

3. Assay Procedure:

  • To measure antagonist activity, add varying concentrations of the antagonist to the wells and pre-incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the agonist at a specific concentration (e.g., EC80) and immediately begin measuring fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the logarithm of the agonist concentration to generate dose-response curves.

  • To determine the IC50 of an antagonist, plot the inhibition of the agonist response against the logarithm of the antagonist concentration.

Signaling Pathway and Experimental Workflow Diagrams

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 Gq Gαq GPR35->Gq Activates G13 Gα13 GPR35->G13 Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits Agonist Agonist (e.g., Pamoic Acid) Agonist->GPR35 Binds Antagonist Non-competitive Antagonist (CID2745687) Antagonist->GPR35 Binds (allosteric site) PLC PLC Gq->PLC RhoA RhoA G13->RhoA ERK ERK1/2 beta_arrestin->ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPR35 Signaling Pathways.

Experimental_Workflow start Start: Hypothesis of Non-competitive Antagonism cell_prep Prepare hGPR35-expressing cells start->cell_prep assay_choice Choose Functional Assay (β-Arrestin or Ca²⁺ Mobilization) cell_prep->assay_choice agonist_drc Generate Agonist Dose-Response Curve (DRC) assay_choice->agonist_drc antagonist_screen Screen Antagonist at fixed Agonist concentration agonist_drc->antagonist_screen schild_setup Perform Schild Analysis: Agonist DRCs in presence of varying Antagonist concentrations antagonist_screen->schild_setup data_analysis Analyze Data: Observe for depression of Emax and/or rightward shift of EC50 schild_setup->data_analysis conclusion Conclusion: Distinguish between Competitive and Non-competitive Antagonism data_analysis->conclusion

Caption: Workflow for Characterizing Antagonism.

Logical_Relationship cluster_antagonism Modes of Antagonism cluster_effects Experimental Observations cluster_compound Example Compound cluster_agonist Agonist Dependence Competitive Competitive Shift Parallel Rightward Shift in Agonist DRC Competitive->Shift Zaprinast Zaprinast Competitive->Zaprinast Non_competitive Non-competitive Depression Depression of Agonist Maximal Response Non_competitive->Depression Pamoic_Acid Pamoic Acid Non_competitive->Pamoic_Acid CID2745687 CID2745687 CID2745687->Competitive with CID2745687->Non_competitive with Pamoic_Acid->CID2745687 Zaprinast->CID2745687

Caption: Agonist-dependent Antagonism of CID2745687.

References

Validation & Comparative

Comparing the efficacy of Zaprinast vs. Lodoxamide on GPR35

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the agonist activity of Zaprinast and Lodoxamide at the G protein-coupled receptor 35 (GPR35).

This guide provides a detailed comparison of the efficacy of two prominent GPR35 agonists, Zaprinast and Lodoxamide. The information presented is collated from multiple studies and aims to provide an objective overview supported by experimental data to aid in research and development decisions.

Quantitative Efficacy Comparison

The agonist potency of Zaprinast and Lodoxamide at GPR35 has been evaluated across various in vitro assay platforms. The half-maximal effective concentration (EC50) values, a measure of potency, are summarized in the table below. Lodoxamide consistently demonstrates significantly higher potency than Zaprinast, particularly at the human GPR35 ortholog.

CompoundSpeciesAssay TypeEC50 ValueReference
Lodoxamide HumanAP-TGF-α Shedding1 nM[1]
Humanβ-arrestin-2 Interaction (BRET)1.6 ± 0.4 nM[2]
Ratβ-arrestin-2 Interaction (BRET)12.5 ± 0.6 nM[2]
Zaprinast HumanAP-TGF-α Shedding0.7 µM (700 nM)[1]
HumanIntracellular Calcium Mobilization840 nM[3][4]
Humanβ-arrestin-2 Interaction (BRET)pEC50 = 5.4[][6]
RatIntracellular Calcium Mobilization16 nM[3][4]
Ratβ-arrestin-2 Interaction (BRET)98.4 ± 3.7 nM[2]
Ratβ-arrestin-2 Interaction (BRET)pEC50 = 7.1[][6]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess GPR35 activation. The key methodologies are detailed below.

AP-TGF-α Shedding Assay

This assay is a robust method for evaluating the function of a wide range of G protein-coupled receptors (GPCRs).[1]

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

  • Principle: HEK293 cells are co-transfected with plasmids encoding for GPR35 and an alkaline phosphatase (AP)-tagged version of transforming growth factor-α (TGF-α). Agonist activation of GPR35 leads to the proteolytic cleavage and release of AP-TGF-α into the cell culture medium. The amount of shed AP-TGF-α is quantified by measuring the enzymatic activity of alkaline phosphatase, which serves as a direct measure of receptor activation.

  • Reagents: Plasmids for AP-TGF-α, human GPR35, and various Gα proteins. Lodoxamide, Zaprinast, and other test compounds.[1]

β-arrestin-2 Interaction Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to monitor protein-protein interactions in live cells, in this case, the recruitment of β-arrestin-2 to an activated GPR35.

  • Cell Line: HEK293 cells.

  • Principle: GPR35 is tagged with a bioluminescent donor molecule (e.g., Renilla luciferase), and β-arrestin-2 is tagged with a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein). Upon agonist binding and receptor activation, β-arrestin-2 is recruited to the receptor, bringing the donor and acceptor molecules into close proximity. This allows for energy transfer from the donor to the acceptor, resulting in the emission of light by the acceptor, which can be measured to quantify the interaction.

  • Reagents: Plasmids for GPR35-donor and β-arrestin-2-acceptor fusion proteins. Test compounds such as Lodoxamide and Zaprinast.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR35, which can couple to G proteins that activate the phospholipase C pathway.

  • Cell Line: HEK293 cells heterologously expressing either rat or human GPR35.[3]

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation of GPR35 and subsequent activation of Gαq/11 or Gα16 pathways, inositol trisphosphate (IP3) is generated, leading to the release of calcium from intracellular stores. The resulting increase in intracellular calcium is detected as a change in the fluorescence intensity of the dye.

  • Reagents: Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM). Test compounds such as Zaprinast.

GPR35 Signaling Pathways

GPR35 activation by agonists like Zaprinast and Lodoxamide initiates a cascade of intracellular signaling events. The receptor has been shown to couple to multiple G protein subtypes, leading to the modulation of various downstream effectors.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_Galpha Gα Subunits cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers GPR35 GPR35 Gai_o Gαi/o GPR35->Gai_o Ga12_13 Gα12/13 GPR35->Ga12_13 Ga16 Gα16 GPR35->Ga16 beta_arrestin β-arrestin GPR35->beta_arrestin Agonist Agonist (Zaprinast/Lodoxamide) Agonist->GPR35 AC Adenylyl Cyclase Gai_o->AC Inhibition RhoA RhoA Ga12_13->RhoA PLC Phospholipase C Ga16->PLC cAMP ↓ cAMP AC->cAMP Rho_GTP Rho-GTP RhoA->Rho_GTP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Caption: GPR35 signaling pathways initiated by agonist binding.

Experimental Workflow: Agonist Screening

The general workflow for identifying and characterizing GPR35 agonists using in vitro assays is depicted below.

Agonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., β-arrestin BRET) start->primary_screen hits Initial 'Hits' primary_screen->hits hits->start Negative dose_response Dose-Response & EC50 Determination hits->dose_response Positive secondary_assay Secondary/Orthogonal Assay (e.g., Calcium Mobilization) dose_response->secondary_assay secondary_assay->dose_response Not Confirmed validated_hits Validated Agonists secondary_assay->validated_hits Confirmed selectivity Selectivity Profiling validated_hits->selectivity lead Lead Compound selectivity->lead

Caption: A typical workflow for GPR35 agonist screening and validation.

References

GPR35 Modulation of YAP/TAZ Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of G-protein coupled receptor 35 (GPR35) agonists and antagonists on the activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), key regulators of cell proliferation and organ size. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the GPR35-YAP/TAZ signaling axis.

Recent studies have illuminated a nuanced relationship where GPR35 appears to promote YAP/TAZ activity through a constitutive, agonist-independent mechanism. This guide synthesizes the available experimental data to clarify the distinct roles of GPR35 agonists and antagonists in modulating this pathway.

Agonist vs. Antagonist Effects on YAP/TAZ Activity: A Data-Driven Comparison

Experimental evidence suggests that GPR35's influence on YAP/TAZ activity is not a simple on/off switch controlled by agonist binding. Instead, GPR35 exhibits a basal level of activity that promotes YAP/TAZ signaling.

A key study in colorectal cancer cells demonstrated that overexpression of GPR35 leads to increased expression of YAP/TAZ target genes, an effect that is curbed by the GPR35 antagonist CID-2745687.[1][2] Intriguingly, treatment with GPR35 agonists like zaprinast or pamoic acid did not further enhance the expression of these target genes.[1] However, these agonists were able to counteract the inhibitory effect of the antagonist CID-2745687.[1][3]

This suggests that while GPR35 agonists may not directly activate the YAP/TAZ pathway, they can compete with antagonists, thereby restoring the constitutive signaling of the receptor. The primary mechanism by which GPR35 promotes YAP/TAZ activity is believed to be partially mediated through the Rho-GTPase pathway.[1][2]

Summary of Quantitative Data:

Treatment Effect on YAP/TAZ Target Gene Expression (e.g., CTGF, CYR61) Effect on YAP Phosphorylation Key Findings
GPR35 Agonist (e.g., Zaprinast, Pamoic Acid) No significant increase in expression levels.[1]Not directly shown to decrease phosphorylation beyond basal levels.Agonists do not appear to further stimulate GPR35-mediated YAP/TAZ activity but can ameliorate the inhibitory effects of antagonists.[1][3]
GPR35 Antagonist (e.g., CID-2745687) Dose-dependent decrease in expression levels in GPR35-overexpressing cells.[1]Increased YAP phosphorylation, indicating YAP inactivation.[1]Antagonists effectively inhibit the constitutive, pro-YAP/TAZ activity of GPR35.[1][2]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the GPR35-YAP/TAZ axis, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its investigation.

GPR35_YAP_TAZ_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist GPR35 Agonist GPR35 GPR35 Agonist->GPR35 Binds Antagonist GPR35 Antagonist Antagonist->GPR35 Inhibits RhoA RhoA GPR35->RhoA Constitutive Activity ROCK ROCK RhoA->ROCK LATS1_2 LATS1/2 ROCK->LATS1_2 Inhibits YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Enters Nucleus & Binds TargetGenes Target Gene Expression (CTGF, CYR61) TEAD->TargetGenes Promotes

GPR35-YAP/TAZ Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis CellCulture 1. Cell Culture (e.g., CRC cells with GPR35 overexpression) Treatment 2. Treatment - GPR35 Agonist - GPR35 Antagonist - Vehicle Control CellCulture->Treatment RNA_Extraction 3a. RNA Extraction Treatment->RNA_Extraction Protein_Lysis 3b. Protein Lysis Treatment->Protein_Lysis Reporter_Assay 3c. Luciferase Reporter Assay (TEAD-responsive reporter) Treatment->Reporter_Assay qRT_PCR 4a. qRT-PCR for YAP/TAZ Target Genes (CTGF, CYR61) RNA_Extraction->qRT_PCR WesternBlot 4b. Western Blot for p-YAP, YAP, TAZ Protein_Lysis->WesternBlot Luciferase_Measurement 4c. Measure Luciferase Activity Reporter_Assay->Luciferase_Measurement

Experimental Workflow for GPR35-YAP/TAZ Studies

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess YAP/TAZ activity in the context of GPR35 modulation. Researchers should optimize these protocols for their specific cell lines and reagents.

Western Blot for YAP/TAZ Phosphorylation

This protocol is for detecting changes in the phosphorylation status of YAP, a key indicator of its activity.

  • Cell Lysis:

    • After treatment with GPR35 agonist or antagonist, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for YAP/TAZ Target Genes

This method quantifies the mRNA expression of YAP/TAZ target genes, such as CTGF and CYR61, as a readout of YAP/TAZ transcriptional activity.

  • RNA Extraction and cDNA Synthesis:

    • Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., ACTB).

    • Perform the qRT-PCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Lysis:

    • 24 hours post-transfection, treat the cells with GPR35 agonist, antagonist, or vehicle control for the desired duration.

    • Wash cells with PBS and lyse them using passive lysis buffer.

  • Luciferase Measurement:

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

Conclusion

The evidence to date points to a model where GPR35 tonically promotes YAP/TAZ activity in an agonist-independent manner. Consequently, GPR35 antagonists are effective at dampening this signaling axis. While GPR35 agonists do not appear to be direct activators of YAP/TAZ, their ability to compete with antagonists suggests a role in modulating the overall activity of the receptor. These findings have significant implications for the development of therapeutic strategies targeting GPR35 in diseases characterized by YAP/TAZ dysregulation, such as certain cancers. Further research is warranted to fully elucidate the molecular mechanisms underlying the constitutive activity of GPR35 and its interplay with various ligands in different cellular contexts.

References

A Comparative Guide to Competitive and Non-Competitive Inhibition of GPR35 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory mechanisms of antagonists targeting the G protein-coupled receptor 35 (GPR35). It summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to support research and drug development efforts in this area.

Introduction to GPR35 and its Modulation

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract.[][2][3] Its activation by agonists such as zaprinast, kynurenic acid, and pamoic acid has been shown to modulate various signaling pathways, including those involving Gαi/o, Gα12/13, and β-arrestin.[][2][3][4] The development of selective antagonists for GPR35 is a key area of research for understanding its physiological roles and for the potential treatment of inflammatory and other diseases. This guide focuses on the distinct modes of action of two prominent GPR35 antagonists, CID2745687 and ML-145, highlighting their competitive and non-competitive interactions with different GPR35 agonists.

Quantitative Comparison of GPR35 Agonists and Antagonists

The following tables summarize the potency and affinity values for key GPR35 agonists and antagonists from various in vitro assays.

Table 1: Potency of GPR35 Agonists

AgonistAssay TypeSpeciespEC50Reference
Zaprinastβ-arrestin-2 Recruitment (BRET)Human5.30 ± 0.03[5]
β-arrestin-2 Recruitment (BRET)Rat7.02 ± 0.05[5]
β-arrestin-2 Recruitment (BRET)Mouse6.01 ± 0.06[5]
Pamoic Acidβ-arrestin-2 Recruitment (BRET)Human7.28 ± 0.07[5]
ERK1/2 PhosphorylationHuman7.19 (EC50 = 65 nM)[6]
GPR35 InternalizationHuman7.66 (EC50 = 22 nM)[6]
Kynurenic AcidCalcium MobilizationHuman3.66 (EC50 = 217 µM)[3]
Calcium MobilizationRat4.18 (EC50 = 66 µM)[3]
Cromolyn Disodiumβ-arrestin-2 Recruitment (BRET)Human4.78 ± 0.10[5]

Table 2: Affinity and Potency of GPR35 Antagonists

AntagonistAgonistAssay TypeSpeciesKipIC50Mode of InhibitionReference
CID2745687Zaprinastβ-arrestin-2 Recruitment (BRET)Human12.8 nM6.70 ± 0.09Competitive[5][7]
Cromolyn Disodiumβ-arrestin-2 Recruitment (BRET)Human-6.27 ± 0.08Competitive[5][7]
Pamoic Acidβ-arrestin-2 Recruitment (BRET)Human--Non-competitive[5]
Pamoic AcidERK1/2 PhosphorylationHuman18 nM--[7]
ML-145Zaprinastβ-arrestin-2 Recruitment (BRET)Human-pA2 = 8.67 - 8.83Competitive[5]
Cromolyn Disodiumβ-arrestin-2 Recruitment (BRET)Human-pA2 = 8.67 - 8.83Competitive[5]
Pamoic Acidβ-arrestin-2 Recruitment (BRET)Human-pA2 = 8.67 - 8.83Competitive[5]

Signaling Pathways and Inhibition Mechanisms

GPR35 Signaling Cascade

Upon agonist binding, GPR35 can initiate downstream signaling through multiple pathways. This includes the canonical G protein-dependent pathways involving Gαi/o and Gα12/13, as well as G protein-independent signaling mediated by the recruitment of β-arrestin-2.[][2][3][4]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent cluster_arrestin G Protein-Independent GPR35 GPR35 G_protein G Protein (αβγ) GPR35->G_protein Activates Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin Recruits Agonist Agonist Agonist->GPR35 Binds G_alpha_i_o Gαi/o Downstream_i_o Downstream Effectors (e.g., ↓cAMP) G_alpha_i_o->Downstream_i_o Modulates G_alpha_12_13 Gα12/13 Downstream_12_13 Downstream Effectors (e.g., RhoA) G_alpha_12_13->Downstream_12_13 Modulates G_beta_gamma Gβγ G_protein->G_alpha_i_o G_protein->G_alpha_12_13 Internalization Receptor Internalization Beta_Arrestin->Internalization ERK1_2_signaling ERK1/2 Signaling Beta_Arrestin->ERK1_2_signaling

GPR35 Signaling Pathways
Mechanisms of Inhibition

The interaction between GPR35 antagonists and agonists can occur through distinct mechanisms, primarily competitive and non-competitive inhibition.

  • Competitive Inhibition: The antagonist binds to the same site on the receptor as the agonist (the orthosteric site). This mode of inhibition can be overcome by increasing the concentration of the agonist. ML-145 exhibits competitive antagonism against zaprinast, cromolyn disodium, and pamoic acid.[5] CID2745687 also acts as a competitive antagonist against zaprinast and cromolyn disodium.[5]

  • Non-competitive Inhibition: The antagonist binds to a different site on the receptor (an allosteric site), inducing a conformational change that prevents the receptor from being activated by the agonist, regardless of the agonist's concentration. CID2745687 displays non-competitive inhibition against the agonist pamoic acid.[5]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Receptor_C GPR35 Agonist_C Agonist Agonist_C->Receptor_C Binds to orthosteric site Antagonist_C Competitive Antagonist Antagonist_C->Receptor_C Competes for orthosteric site Receptor_NC GPR35 Agonist_NC Agonist Agonist_NC->Receptor_NC Binds to orthosteric site Antagonist_NC Non-Competitive Antagonist Allosteric_Site Allosteric Site Antagonist_NC->Allosteric_Site Binds to Allosteric_Site->Receptor_NC Induces conformational change

Competitive vs. Non-Competitive Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the competitive and non-competitive inhibition of GPR35 agonists.

β-Arrestin-2 Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation, a key step in G protein-independent signaling and receptor desensitization.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. GPR35 is fused to a Renilla luciferase (Rluc), and β-arrestin-2 is fused to a yellow fluorescent protein (YFP). Upon agonist-induced interaction, the energy from the luciferase's substrate oxidation is transferred to the YFP, resulting in a detectable light emission from YFP.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding for GPR35-Rluc and YFP-β-arrestin-2.

  • Assay Preparation: Transfected cells are seeded into 96-well plates.

  • Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (e.g., CID2745687 or ML-145) or vehicle control.

  • Agonist Stimulation: A fixed concentration of the agonist (e.g., zaprinast, pamoic acid) is added to the wells.

  • BRET Measurement: The luciferase substrate, coelenterazine h, is added, and the luminescence signals from both Rluc (donor) and YFP (acceptor) are measured using a microplate reader capable of detecting dual-wavelength emissions.

  • Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. Dose-response curves are generated to determine pEC50 for agonists and pIC50 or pA2 for antagonists. For Schild analysis to confirm competitive antagonism, agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist.

BRET_Workflow Start Start: HEK293T Cells Transfection Co-transfect with GPR35-Rluc and YFP-β-arrestin-2 Start->Transfection Seeding Seed into 96-well plate Transfection->Seeding Antagonist_Add Add Antagonist (or vehicle) Seeding->Antagonist_Add Agonist_Add Add Agonist Antagonist_Add->Agonist_Add Substrate_Add Add Coelenterazine h Agonist_Add->Substrate_Add Measurement Measure Rluc and YFP emissions Substrate_Add->Measurement Analysis Calculate BRET ratio and analyze data Measurement->Analysis End End: Dose-response curves Analysis->End

β-Arrestin-2 Recruitment (BRET) Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of GPR35, typically through the Gαq/11 or promiscuous Gα16 pathway.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding to GPR35 can lead to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to an increase in fluorescence of the calcium-sensitive dye.

Protocol:

  • Cell Culture and Transfection: HEK293 or CHO cells are cultured and transiently transfected with a plasmid encoding for GPR35. Co-transfection with a promiscuous G protein like Gα16 can be used to couple the receptor to the calcium signaling pathway.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the antagonist are added, followed by a fixed concentration of the agonist.

  • Fluorescence Measurement: The fluorescence intensity is measured in real-time before and after the addition of the agonist to detect changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence is quantified, and dose-response curves are generated to determine the EC50 of agonists and the IC50 of antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can be used to determine the affinity (Ki) of unlabeled ligands.

Principle: A radiolabeled antagonist (the radioligand) is incubated with a preparation of membranes from cells expressing GPR35. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. In competition assays, an unlabeled compound (the competitor) is added at increasing concentrations to displace the binding of the radioligand.

Protocol:

  • Membrane Preparation: Cells expressing GPR35 are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a suitable GPR35 radioligand in a buffer. For competition assays, increasing concentrations of the unlabeled antagonist (e.g., CID2745687) are included. Non-specific binding is determined in the presence of a high concentration of an unlabeled GPR35 ligand.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding, the data is used to calculate Kd and Bmax. For competition binding, the data is used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The characterization of GPR35 antagonists has revealed complex modes of inhibition that are dependent on both the antagonist and the interacting agonist. While ML-145 consistently acts as a competitive antagonist, CID2745687 exhibits a dual mode of action, behaving as a competitive inhibitor for some agonists and a non-competitive inhibitor for others.[5] This highlights the intricate nature of ligand-receptor interactions at GPR35 and underscores the importance of comprehensive pharmacological profiling. The experimental protocols and data presented in this guide provide a framework for the continued investigation of GPR35 modulation, which is crucial for the development of novel therapeutics targeting this receptor.

References

A Comparative Analysis of GPR35 Signaling Across Key Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling of G protein-coupled receptor 35 (GPR35) in different cellular contexts is paramount for advancing therapeutic discovery. This guide provides a comprehensive comparative analysis of GPR35 signaling in commonly used cell lines, including Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and the human colorectal adenocarcinoma cell line HT-29. We present a synthesis of current research, detailing key signaling pathways, comparative quantitative data on agonist potency, and detailed experimental protocols for the assays cited.

GPR35, an orphan GPCR, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and cancer. However, the translation of preclinical findings is often complicated by species-specific differences in ligand potencies and variations in signaling outcomes depending on the cellular background. This guide aims to provide clarity by consolidating data and methodologies, thereby facilitating more robust and reproducible research in the field.

GPR35 Signaling Pathways: A Multi-faceted Network

GPR35 signaling is complex, engaging multiple G protein-dependent and -independent pathways. The activation of these pathways can be cell-type specific, leading to diverse physiological outcomes. Below, we dissect the primary signaling cascades associated with GPR35 activation.

Gαi/o Pathway and Modulation of cAMP

Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is particularly relevant in neuronal cells and has been observed in heterologous expression systems.

G_alpha_i_o_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist Agonist Agonist->GPR35 G_alpha_i_o->AC Inhibition ATP ATP ATP->AC Downstream_Effects_cAMP Downstream Cellular Responses cAMP->Downstream_Effects_cAMP

Gαi/o-mediated inhibition of cAMP production.
Gα12/13 Pathway and RhoA Activation

A prominent signaling axis for GPR35 involves its coupling to Gα12/13 proteins. This interaction leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell migration, and proliferation. This pathway is particularly active in cancer cell lines and contributes to the receptor's role in oncogenesis.

G_alpha_12_13_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activation RhoGEF RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP-GTP Exchange Agonist Agonist Agonist->GPR35 G_alpha_12_13->RhoGEF Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Gα12/13-mediated activation of the RhoA pathway.
Gq/11 Pathway and Calcium Mobilization

In certain cellular contexts, particularly in heterologous expression systems co-expressing promiscuous G proteins like Gα16 or chimeric G proteins, GPR35 activation can lead to the stimulation of the Gαq/11 pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

G_alpha_q_11_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_q_11 Gαq/11 GPR35->G_alpha_q_11 Activation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPR35 G_alpha_q_11->PLC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Effects_Ca2 Downstream Cellular Responses Ca2_release->Downstream_Effects_Ca2

Gαq/11-mediated calcium mobilization.
β-Arrestin Recruitment and ERK Activation

Beyond G protein-dependent signaling, GPR35 activation also triggers the recruitment of β-arrestins. This interaction is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of downstream pathways such as the Extracellular signal-Regulated Kinase (ERK) 1/2 cascade. This pathway is a key regulator of cell proliferation, differentiation, and survival.

Beta_Arrestin_ERK_Pathway cluster_membrane Plasma Membrane GPR35_P GPR35-P Beta_Arrestin β-Arrestin GPR35_P->Beta_Arrestin Recruitment Agonist Agonist GPR35 GPR35 Agonist->GPR35 GPR35->GPR35_P GRK GRK GPR35->GRK Activation GRK->GPR35 Phosphorylation ERK_Cascade Raf -> MEK -> ERK Beta_Arrestin->ERK_Cascade Scaffolding & Activation Gene_Expression Gene Expression & Proliferation ERK_Cascade->Gene_Expression

β-Arrestin recruitment and subsequent ERK activation.

Comparative Agonist Potency and Efficacy

The potency (EC50) and efficacy (Emax) of GPR35 agonists can vary significantly depending on the cell line and the specific signaling pathway being assayed. This variability underscores the importance of characterizing ligand pharmacology in multiple cellular contexts. Below are tables summarizing available quantitative data for common GPR35 agonists.

Table 1: Agonist Potency (EC50) in Different Cell Lines and Assays

AgonistCell LineAssay TypeEC50 (nM)Reference
Zaprinast HEK293 (human GPR35)Calcium Mobilization840[1]
HEK293T (human GPR35)β-Arrestin Recruitment (pEC50: 5.30 ± 0.03)~5012[2]
HEK293T (rat GPR35)β-Arrestin Recruitment (pEC50: 7.02 ± 0.05)~95.5[2]
HEK293T (mouse GPR35)β-Arrestin Recruitment (pEC50: 6.01 ± 0.06)~977[2]
Lodoxamide HEK293AP-TGF-α Shedding1[3]
HepG2Inhibition of Lipid Accumulation95
Pamoic Acid HEK293AP-TGF-α Shedding9[3]
Kynurenic Acid HEK293AP-TGF-α Shedding4,100,000[3]
Heptares Compound HEK-293fBinding Affinity (Ki)0.31[4]
HT-29Dynamic Mass Redistribution0.03[4]

Note: pEC50 values were converted to EC50 for consistency. Data is compiled from various sources and direct comparison should be made with caution due to differences in experimental conditions.

Table 2: Qualitative Comparison of GPR35 Signaling Across Cell Lines

FeatureHEK293CHOHT-29 (Endogenous)
Primary Use Heterologous expressionHeterologous expressionEndogenous expression
Gαi/o Coupling Observed with co-expressionObserved with co-expressionLess characterized
Gα12/13 Coupling DemonstratedLess characterizedHigh constitutive activity
Gαq/11 Coupling Requires promiscuous/chimeric GαRequires promiscuous/chimeric GαNot the primary pathway
β-Arrestin Recruitment Commonly assayedCommonly assayedObserved
ERK Activation Readily detectableReadily detectableKey pathway for migration
Constitutive Activity Low to moderateLow to moderateHigh

Experimental Protocols

Detailed and reproducible methodologies are critical for the comparative analysis of GPR35 signaling. The following sections provide protocols for key experiments cited in this guide.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium following GPR35 activation, typically in cells co-expressing a Gαq/11-coupled pathway.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow Step1 1. Cell Seeding Seed GPR35-expressing cells in a black-walled, clear-bottom 96-well plate. Step2 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Step1->Step2 Step3 3. Agonist Preparation Prepare serial dilutions of GPR35 agonists. Step2->Step3 Step4 4. Fluorescence Measurement Use a fluorescence plate reader to measure baseline fluorescence. Step3->Step4 Step5 5. Agonist Addition Add agonists to the wells. Step4->Step5 Step6 6. Kinetic Reading Immediately measure the change in fluorescence over time. Step5->Step6 Step7 7. Data Analysis Calculate the peak fluorescence response and determine EC50 values. Step6->Step7

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 or CHO cells stably or transiently expressing GPR35 (and a promiscuous G protein like Gα16 if necessary) in appropriate growth medium.

    • Seed cells at a density of 20,000-40,000 cells per well in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS).

    • Aspirate the growth medium from the cells and add the dye-loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a dilution series of the GPR35 agonist in HBSS.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add the agonist to the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each agonist concentration.

    • Plot the response as a function of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

cAMP Assay

This assay quantifies changes in intracellular cAMP levels, typically to assess Gαi/o or Gαs coupling.

Methodology:

  • Cell Culture and Stimulation:

    • Seed GPR35-expressing cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gαi/o-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the GPR35 agonist.

    • For Gαs-coupled receptors, stimulate the cells with varying concentrations of the GPR35 agonist.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Use a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen) to measure cAMP levels in the cell lysates.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of agonist concentration and determine the EC50 and Emax (or IC50 for Gαi/o).

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

ERK_Western_Blot_Workflow cluster_workflow ERK Phosphorylation Western Blot Workflow Step1 1. Cell Culture & Serum Starvation Culture cells and then serum-starve overnight to reduce basal ERK phosphorylation. Step2 2. Agonist Stimulation Treat cells with GPR35 agonist for varying time points (e.g., 5, 10, 30 min). Step1->Step2 Step3 3. Cell Lysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Step2->Step3 Step4 4. Protein Quantification Determine protein concentration using a BCA or Bradford assay. Step3->Step4 Step5 5. SDS-PAGE & Transfer Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Step4->Step5 Step6 6. Immunoblotting Probe the membrane with primary antibodies against phospho-ERK and total-ERK, followed by HRP-conjugated secondary antibodies. Step5->Step6 Step7 7. Detection & Analysis Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. Step6->Step7

Workflow for ERK phosphorylation Western blot.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours.

    • Treat cells with the GPR35 agonist for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) or BRET/FRET-based technologies.

Methodology:

  • Cell Culture:

    • Use a commercially available cell line stably expressing GPR35 fused to a reporter fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter cells).

    • Seed the cells in a 96-well white-walled plate and incubate overnight.

  • Agonist Stimulation:

    • Prepare a serial dilution of the GPR35 agonist.

    • Add the agonist to the cells and incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Plot the signal as a function of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA in response to GPR35 activation.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to near confluency and serum-starve for 4-16 hours.

    • Stimulate cells with the GPR35 agonist for the desired time.

    • Lyse the cells in an appropriate lysis buffer (e.g., containing MgCl2, Triton X-100, and protease inhibitors).

  • Pull-down of Active RhoA:

    • Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to GTP-bound RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Detection by Western Blot:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using a RhoA-specific antibody.

    • Run a parallel Western blot with a portion of the total cell lysate to determine the total RhoA levels.

  • Data Analysis:

    • Quantify the band intensity of the pull-down sample and the total lysate sample.

    • Express the amount of active RhoA as a fraction of the total RhoA.

Conclusion

The study of GPR35 signaling is a dynamic and evolving field. The choice of cell line and assay methodology profoundly influences the observed pharmacological properties of GPR35 ligands. This guide provides a foundational framework for researchers to navigate the complexities of GPR35 signaling. By understanding the different signaling pathways, leveraging the available quantitative data, and employing robust experimental protocols, the scientific community can accelerate the development of novel therapeutics targeting this important receptor. It is crucial to acknowledge the existing gaps in comparative data and to encourage future studies that directly compare GPR35 signaling in multiple cell lines using standardized assays. Such efforts will be invaluable in building a more complete and translatable understanding of GPR35 biology.

References

Cross-Validation of GPR35 Agonist Activity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a G protein-coupled receptor (GPCR) agonist is paramount. This guide provides a comparative analysis of common assay formats used to validate the activity of agonists for GPR35, an orphan receptor implicated in various physiological and pathological processes.

The multifaceted nature of GPCR signaling necessitates the use of multiple assay platforms to build a comprehensive picture of a compound's activity. Different assays interrogate distinct points in the signaling cascade, from proximal G protein activation to downstream second messenger production and β-arrestin-mediated pathways. Cross-validation of agonist activity across these formats is crucial for identifying biased agonism, understanding the full spectrum of a compound's effects, and ultimately, for the successful development of novel therapeutics targeting GPR35.

Comparative Analysis of GPR35 Agonist Potency

The following table summarizes the potency (EC50 values) of known GPR35 agonists across three key assay formats: calcium mobilization, β-arrestin recruitment, and GTPγS binding. It is important to note that EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

AgonistCalcium Mobilization (EC50)β-Arrestin Recruitment (EC50)GTPγS Binding (EC50)
Zaprinast 16 nM (rat), 840 nM (human)[1]~1.74 µM (pEC50 = 5.76)[2]Data not readily available
Pamoic Acid Data not readily available79 nM[3]Data not readily available
Kynurenic Acid ~10 µM (mouse/rat), ~40 µM (human)[4][5]>100 µM (human)[6]Data not readily available
Lodoxamide Data not readily availablePotent agonist[7]Data not readily available
Bufrolin Data not readily availablePotent agonist[7]Data not readily available
Compound 50 Data not readily available5.8 nM[8]Data not readily available

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events. The receptor primarily couples to G proteins of the Gαi/o and Gα12/13 families. Additionally, agonist binding promotes the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPR35 GPR35 G_protein Gαi/o | Gα12/13 Gβγ GPR35->G_protein Coupling beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment Agonist Agonist Agonist->GPR35 Activation G_alpha_i Gαi/o (Inhibition of Adenylyl Cyclase, ↓ cAMP) G_protein->G_alpha_i G_alpha_1213 Gα12/13 (RhoA Activation, Cytoskeletal Reorganization) G_protein->G_alpha_1213 beta_arrestin_signaling β-Arrestin Signaling (ERK Activation, Receptor Internalization) beta_arrestin->beta_arrestin_signaling

GPR35 Signaling Pathways

Experimental Workflow for Cross-Validation

A systematic approach is essential for the robust cross-validation of GPR35 agonist activity. The following workflow outlines the key stages, from initial screening to in-depth characterization.

GPR35_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency Determination cluster_characterization Lead Characterization HTS High-Throughput Screening (e.g., β-Arrestin Recruitment) Dose_Response_Arrestin Dose-Response Curve (β-Arrestin Assay) HTS->Dose_Response_Arrestin Confirm Hits Dose_Response_Calcium Dose-Response Curve (Calcium Mobilization Assay) Dose_Response_Arrestin->Dose_Response_Calcium Cross-Validate Dose_Response_GTP Dose-Response Curve (GTPγS Binding Assay) Dose_Response_Calcium->Dose_Response_GTP Cross-Validate Selectivity Selectivity Profiling (vs. other GPCRs) Dose_Response_GTP->Selectivity Characterize Leads Downstream Downstream Signaling Analysis (e.g., ERK Phosphorylation) Selectivity->Downstream

GPR35 Agonist Cross-Validation Workflow

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically through Gq/11- or Gi/o-mediated pathways.

Materials:

  • HEK293 cells stably expressing human GPR35.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds and reference agonist (e.g., Zaprinast).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to automatically inject the compounds into the cell plate.

    • Record the fluorescence intensity over time (typically for 1-3 minutes) to measure the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well and plot the dose-response curves to calculate EC50 values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated GPR35, a key event in receptor desensitization and signaling. The DiscoverX PathHunter® technology is a common platform for this measurement.[9]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing GPR35 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX).

  • Cell plating reagent (provided with the kit).

  • Test compounds and reference agonist (e.g., Pamoic acid).

  • PathHunter® detection reagents.

  • White, solid-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom microplates using the provided cell plating reagent and incubate overnight.[10]

  • Compound Addition: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

  • Add the diluted compounds to the cell plate and incubate at 37°C for 90 minutes to stimulate β-arrestin recruitment.[10]

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Normalize the data to the response of the reference agonist and plot dose-response curves to determine EC50 values.

[³⁵S]GTPγS Binding Assay

This is a functional membrane-based assay that directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[11][12]

Materials:

  • Cell membranes prepared from cells overexpressing GPR35.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • [³⁵S]GTPγS (radiolabeled).

  • Test compounds and reference agonist.

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • Cell harvester and scintillation counter.

Protocol:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, assay buffer, GDP, and the test compounds or reference agonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each reaction to initiate G protein activation.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filters into scintillation vials with scintillation cocktail.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding as a function of agonist concentration to determine EC50 values.

References

Safety Operating Guide

Navigating the Safe Disposal of GPR35 Agonist 1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of research-grade compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals working with novel compounds such as GPR35 agonist 1, understanding the correct disposal procedures is paramount to ensuring a safe work environment and adhering to regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a compound under investigation for its role in disorders associated with GPR35 receptors.[1]

Waste Characterization and Identification

The initial and most crucial step in the proper disposal of any laboratory chemical is to determine if it is hazardous. A hazardous waste is defined as a solid, liquid, or gaseous material that exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Researchers must consult the Safety Data Sheet (SDS) specific to the GPR35 agonist they are using to understand its chemical properties and potential hazards. In the absence of a specific SDS for "this compound," a general approach for chemical waste management should be followed.

Key Principles of Waste Identification:

  • Consult the SDS: The SDS is the primary source of information regarding the hazards of a specific chemical, including disposal considerations.

  • Assume Hazardous: If the hazards of a research compound are not fully known, it should be treated as hazardous waste.

  • Labeling: All waste containers must be accurately and clearly labeled with the chemical name and hazard information.[3]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] Incompatible chemicals, such as acids and bases, or oxidizing and reducing agents, must be stored separately.[4]

Storage Guidelines:

  • Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][4]

  • Compatible Containers: Use containers made of materials that are compatible with the chemical waste being stored. Plastic containers are often preferred.[2][4]

  • Closed Containers: Waste containers must be kept securely closed except when adding waste.[2][3]

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are based on general guidelines and may vary depending on local regulations.

ParameterLimitRegulatory Guideline
Maximum Volume in SAA 55 gallonsUniversity of Pennsylvania EHRS[2]
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[2]
Maximum Storage Time in SAA 12 months (if accumulation limits are not exceeded)University of Pennsylvania EHRS[2]
pH for Sewer Disposal Between 5.5 and 10.5American Chemical Society[5]

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the disposal of this compound, assuming it is a non-acutely hazardous, research-grade chemical waste. This is a general guideline; always refer to your institution's specific waste management procedures and the compound's SDS.

Experimental Protocol for Disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect liquid waste in a designated, labeled, and compatible waste container.

    • Collect solid waste in a separate, clearly labeled container.

  • Labeling:

    • Use a hazardous waste tag.

    • Clearly write the full chemical name ("this compound" and its chemical formula if known) and any known hazards.

    • Indicate the approximate concentration and volume.

  • Storage in SAA:

    • Place the sealed waste container in the designated Satellite Accumulation Area.

    • Ensure the SAA is clean, organized, and that incompatible wastes are segregated.

  • Requesting Pickup:

    • Once the container is full, or before the maximum storage time is reached, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[2]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GPR35_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_waste Collect Waste in Compatible Container ppe->collect_waste label_waste Label Container with Chemical Name & Hazards collect_waste->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa check_limits Monitor Accumulation Limits (Volume & Time) store_saa->check_limits request_pickup Request Waste Pickup from EHS check_limits->request_pickup Container Full or Time Limit Reached ehs_disposal EHS Transports for Proper Disposal (e.g., Incineration) request_pickup->ehs_disposal end End: Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of this compound.

Special Considerations

  • Empty Containers: A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[3] If the container held an acutely hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[3]

  • Investigational Drugs: Any unused or expired investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[6][7]

  • Controlled Substances: If this compound is a DEA-regulated controlled substance, its disposal requires special handling and documentation through a DEA-registered reverse distributor.[8]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling GPR35 agonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling GPR35 Agonist 1. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Pre-Handling and Engineering Controls

Before handling this compound, ensure that all necessary engineering controls are in place and functioning correctly. A thorough risk assessment should be conducted to identify potential hazards.

  • Fume Hood: All work with this compound, especially when in powdered form or when creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.[1]

  • Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1] In case of accidental exposure, these are critical for immediate decontamination.[1]

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to protect from potential chemical exposure.[2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to provide full protection against splashes and impacts. If there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a good initial choice for handling many solvents and chemicals.[4] However, it is crucial to consult a glove compatibility chart for the specific solvents being used with this compound. Always double-glove when handling concentrated solutions.
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and torso is required.[3] Ensure it is fully buttoned.
Footwear Closed-Toed ShoesSandals, flip-flops, and other open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection Respirator (if necessary)If there is a risk of generating aerosols or fine dust outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety department.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Receiving and Unpacking: Upon receipt, carefully inspect the container for any damage or leaks. Wear appropriate PPE during unpacking.

  • Weighing: Weighing of the powdered compound should be performed in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solute to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be based on the manufacturer's recommendations, which for similar compounds is often at -20°C for up to a month or -80°C for up to six months.[5] Protect from light.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's specific procedures for major chemical spills.

  • Accidental Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

GPR35 Signaling Pathway

GPR35 is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, can couple to various G proteins to initiate downstream signaling cascades.[] The primary signaling pathway involves the activation of Gα13.[7] Activation can also lead to the recruitment of β-arrestin-2.[7]

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein G Protein (Gαβγ) GPR35->G_protein Activates Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin Recruits G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Downstream_Effectors Downstream Effectors G_alpha_GTP->Downstream_Effectors Modulates Agonist This compound Agonist->GPR35 Binds

Caption: GPR35 signaling pathway upon agonist binding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.